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  • Product: (2-Ethoxy-5-methylphenyl)methanol
  • CAS: 1409767-31-2

Core Science & Biosynthesis

Foundational

(2-Ethoxy-5-methylphenyl)methanol: Physicochemical Profiling and Synthetic Applications in Advanced Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern organic synthesis and pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern organic synthesis and pharmaceutical development, substituted benzyl alcohols serve as highly versatile building blocks. (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2) is a structurally unique primary alcohol characterized by the presence of an ortho-ethoxy group and a meta-methyl group on the phenyl ring[1]. These substituents impart specific stereoelectronic effects that govern the molecule's reactivity, making it an ideal candidate for selective catalytic oxidations and acid-mediated N-alkylations[2][3].

This technical guide provides an in-depth analysis of the physicochemical properties, spectroscopic characterization, and validated experimental protocols for utilizing (2-Ethoxy-5-methylphenyl)methanol in complex synthetic workflows.

Physicochemical Profile

The strategic placement of electron-donating groups (-OEt, -CH₃) on the aromatic ring significantly influences the molecule's polarity, solubility, and interaction potential. The topological polar surface area (TPSA) of 29.5 Ų indicates excellent membrane permeability, a critical metric when derivatives of this compound are evaluated for oral bioavailability in drug discovery[4].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
CAS Registry Number 1409767-31-2Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C₁₀H₁₄O₂Dictates the exact mass and isotopic distribution[4].
Molecular Weight 166.22 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[4].
Exact Mass 166.0994 g/mol Critical for high-resolution mass spectrometry (HRMS) calibration[4].
Topological Polar Surface Area 29.5 ŲOptimal for passive cellular membrane diffusion[4].
Hydrogen Bond Donors 1Provided by the benzylic hydroxyl (-OH) group[4].
Hydrogen Bond Acceptors 2Provided by the oxygen atoms of the hydroxyl and ethoxy groups[4].
Rotatable Bonds 3Confers moderate conformational flexibility, aiding in receptor binding[4].

Structural Characterization (NMR, IR, MS)

Accurate structural validation is a non-negotiable prerequisite in synthetic workflows. The following spectroscopic parameters represent the standardized analytical profile for (2-Ethoxy-5-methylphenyl)methanol.

  • ¹H NMR (400 MHz, CDCl₃): The ethoxy group presents a distinct splitting pattern: a triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.0 ppm (2H, -OCH₂-), confirming the presence of the ether linkage. The benzylic methylene protons (-CH₂OH) appear as a sharp singlet at ~4.6 ppm, while the aromatic methyl group (-CH₃) resonates as a singlet at ~2.3 ppm. The aromatic region (~6.7–7.1 ppm) displays a characteristic substitution pattern, confirming the ortho/meta relationship of the substituents.

  • Infrared Spectroscopy (ATR-FTIR): A broad, strong absorption band at 3300–3400 cm⁻¹ confirms the presence of the O-H stretch. The C-O stretching vibrations for the ether and primary alcohol are observed at ~1250 cm⁻¹ and ~1050 cm⁻¹, respectively.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ is typically observed at m/z 167. A diagnostic fragmentation pathway involves the loss of water (-18 Da) to yield a resonance-stabilized benzylic carbocation at m/z 149, which is highly characteristic of substituted benzyl alcohols.

Synthetic Utility and Reactivity Pathways

The reactivity of (2-Ethoxy-5-methylphenyl)methanol is bifurcated into two primary domains: Oxidation to the corresponding benzaldehyde and Nucleophilic Substitution (specifically N-alkylation) via a benzylic carbocation intermediate.

G A (2-Ethoxy-5-methylphenyl)methanol B Catalytic Oxidation A->B [O] Catalyst C Acid-Mediated N-Alkylation A->C H+, -H2O D 2-Ethoxy-5-methylbenzaldehyde B->D High Selectivity E N-Alkylated Amine Derivative C->E Nucleophilic Attack

Fig 1. Divergent synthetic pathways of (2-Ethoxy-5-methylphenyl)methanol.

Catalytic Oxidation

The selective oxidation of substituted benzyl alcohols to aldehydes is a fundamental transformation[3]. The electron-donating nature of the ethoxy and methyl groups increases the electron density at the benzylic position, which can enhance the reaction rate when using transition metal catalysts (e.g., Pd-Fe/TiO₂ or manganese-based catalysts) compared to electron-deficient analogs[5].

Acid-Mediated N-Alkylation

In drug development, constructing C-N bonds via the N-alkylation of heterocycles is highly prized[2]. Traditional methods utilize benzyl halides, which are toxic and prone to over-alkylation. Utilizing (2-Ethoxy-5-methylphenyl)methanol directly via acid catalysis is a superior, atom-economical approach. The ortho-ethoxy group provides resonance stabilization to the developing benzylic carbocation, lowering the activation energy for the rate-limiting dehydration step[2].

G N1 Benzyl Alcohol N2 Protonated Intermediate N1->N2 +H+ (TFA) N3 Benzylic Carbocation N2->N3 -H2O N4 N-Alkylated Product N3->N4 +Amine

Fig 2. Acid-mediated SN1 N-alkylation mechanism via a benzylic carbocation.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and in-process controls.

Protocol A: Selective Catalytic Oxidation to 2-Ethoxy-5-methylbenzaldehyde

Rationale: An internal standard is utilized to allow for precise, self-validating quantification of the product yield via GC/HPLC, normalizing against any solvent evaporation or injection volume variances[3].

Reagents & Materials:

  • (2-Ethoxy-5-methylphenyl)methanol (1.0 mmol)

  • Heterogeneous Catalyst (e.g., Pd-Fe/TiO₂, 0.01 g)

  • Naphthalene (Internal Standard, 1.0 mmol)

  • 1,4-Dioxane or Methanol (Solvent, 15 mL)

  • Oxidant (O₂ gas or 35 wt% H₂O₂)

Step-by-Step Methodology:

  • Preparation: In a 25 mL three-necked flask equipped with a reflux condenser, dissolve 1.0 mmol of the benzyl alcohol and 1.0 mmol of naphthalene (internal standard) in 15 mL of solvent[3].

  • Catalyst Addition: Introduce the catalyst under a gentle stream of nitrogen to prevent premature ambient oxidation.

  • Oxidation: Evacuate the flask and backfill with O₂ using a balloon (or utilize an autoclave pressurized to 1.1 MPa if using a gas mixture)[3].

  • Reaction: Heat the mixture to 50–70 °C under vigorous stirring (1200 rpm) to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.

  • In-Process Control: At 1-hour intervals, withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC/HPLC to monitor the conversion ratio of alcohol to aldehyde.

  • Workup: Upon completion (typically 3-6 hours), cool the mixture to room temperature, filter the heterogeneous catalyst through a Celite pad, and concentrate the filtrate in vacuo.

Protocol B: Acid-Mediated N-Alkylation of Amines

Rationale: Trifluoroacetic acid (TFA) is selected because it provides the exact pKa required to protonate the benzylic hydroxyl group without acting as a competing nucleophile, thereby suppressing unwanted side reactions[2].

Reagents & Materials:

  • (2-Ethoxy-5-methylphenyl)methanol (1.1 equiv)

  • Target Amine/Heterocycle (1.0 equiv)

  • Trifluoroacetic Acid (TFA, 0.5 equiv)

  • Anhydrous Dichloromethane (DCM, 20 mL/g)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the target amine (1.0 equiv) and the benzyl alcohol (1.1 equiv) in anhydrous DCM under an inert argon atmosphere.

  • Acid Catalysis: Add TFA (0.5 equiv) dropwise at room temperature. The sub-stoichiometric amount of acid is sufficient due to catalytic turnover during the nucleophilic attack phase[2].

  • Heating: Elevate the temperature to 45 °C. This specific thermal input provides the activation energy necessary for the rate-limiting dehydration of the protonated alcohol to the carbocation, while avoiding thermal degradation[2].

  • Monitoring: Monitor the reaction via LC-MS until the starting amine is consumed.

  • Quench & Wash: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃. To remove any unreacted starting amine, wash the organic layer with 0.5 M H₂SO₄[2].

  • Isolation: Extract the aqueous layer with ethyl acetate, combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate to yield the N-alkylated product.

References

  • Organic Letters - ACS Publications. "Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine". [Link]

  • RSC Advances. "A comprehensive review on magnetic manganese as catalysts in organic synthesis". [Link]

Sources

Exploratory

In Vitro Mechanistic Profiling and Application of (2-Ethoxy-5-methylphenyl)methanol in Fragment-Based Drug Discovery

Target Audience: Discovery Chemists, Pharmacologists, and Structural Biologists Document Type: Technical Whitepaper Executive Summary (2-Ethoxy-5-methylphenyl)methanol (CAS 1409767-31-2) is a functionalized benzyl alcoho...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Pharmacologists, and Structural Biologists Document Type: Technical Whitepaper

Executive Summary

(2-Ethoxy-5-methylphenyl)methanol (CAS 1409767-31-2) is a functionalized benzyl alcohol derivative[1]. While it does not possess a singular, defined therapeutic target as a standalone drug, it is a highly valuable low-molecular-weight pharmacophore used in Fragment-Based Drug Discovery (FBDD). Understanding its in vitro mechanism of action requires a dual approach: evaluating its intrinsic target-engagement capabilities (binding mechanics) and its enzymatic biotransformation profile (metabolic stability). This guide details the physicochemical rationale, metabolic pathways, and self-validating in vitro protocols required to profile this compound.

Physicochemical Rationale & Pharmacophore Mapping

In FBDD, fragments must strictly adhere to the "Rule of 3" to ensure high ligand efficiency. The structural architecture of (2-Ethoxy-5-methylphenyl)methanol provides a versatile platform for probing protein binding pockets:

  • Hydroxymethyl Group (-CH2OH): Acts as a dual hydrogen-bond donor and acceptor. It is the primary reactive vector for interacting with solvent-exposed regions or hinge-binding motifs in kinases.

  • Ortho-Ethoxy Group (-OCH2CH3): Provides localized lipophilic bulk. The oxygen atom serves as a weak hydrogen-bond acceptor, while the ethyl chain is capable of occupying shallow hydrophobic sub-pockets, sterically influencing the rotational trajectory of the adjacent hydroxymethyl group.

  • Meta-Methyl Group (-CH3): Enhances the overall hydrophobic footprint and restricts the rotational degrees of freedom of the aromatic ring within a binding site.

Table 1: Physicochemical & Fragment Compliance Profile
ParameterValueFBDD "Rule of 3" ThresholdCompliance
Molecular Weight (MW) 166.22 g/mol ≤ 300 g/mol Pass
LogP (Estimated) ~2.1≤ 3.0Pass
Hydrogen Bond Donors 1≤ 3Pass
Hydrogen Bond Acceptors 2≤ 3Pass
Rotatable Bonds 3≤ 3Pass

In Vitro Metabolic Mechanism of Action (Biotransformation)

When evaluating (2-Ethoxy-5-methylphenyl)methanol in vitro—particularly in cell-based assays or lysate environments—its metabolic liability must be accounted for. Benzyl alcohols undergo rapid, sequential enzymatic oxidation.

The Cytochrome P450 & ADH Oxidation Cascade

The primary in vitro biotransformation of this compound is driven by Alcohol Dehydrogenase (ADH)[2] and Cytochrome P450 (CYP450) enzymes[3].

  • First-Pass Oxidation: The hydroxymethyl group is oxidized to an aldehyde (2-ethoxy-5-methylbenzaldehyde). Mechanistically, CYP450-mediated oxidation of benzyl alcohols involves an iron(IV)-oxo porphyrin radical cation transient (Compound I)[3]. This reaction displays strict saturation kinetics and proceeds via a two-electron oxidation process, often exhibiting significant kinetic isotope effects indicative of hydrogen tunneling[3].

  • Second-Pass Oxidation: The resulting benzaldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to form 2-ethoxy-5-methylbenzoic acid[4].

MetabolicPathway A (2-Ethoxy-5-methylphenyl) methanol B 2-Ethoxy-5-methyl benzaldehyde A->B CYP450 / ADH (Oxidation) C 2-Ethoxy-5-methyl benzoic acid B->C ALDH (Oxidation)

In vitro metabolic oxidation pathway of (2-Ethoxy-5-methylphenyl)methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in vitro workflows are designed as self-validating systems, incorporating internal controls to establish direct causality between the experimental input and the observed data.

Protocol A: Target Engagement via Surface Plasmon Resonance (SPR)

Causality Rationale: Fragments like (2-Ethoxy-5-methylphenyl)methanol typically exhibit low binding affinities ( KD​ in the high μ M to mM range). SPR is chosen because it enables label-free, real-time detection of rapid association ( kon​ ) and dissociation ( koff​ ) rates without altering the fragment's low-molecular-weight footprint.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS).

    • Self-Validation Control: Leave Flow Cell 1 (FC1) blank (activated and blocked with ethanolamine) to serve as an in-line reference channel. This subtracts bulk refractive index changes caused by the solvent.

  • Analyte Preparation: Dissolve (2-Ethoxy-5-methylphenyl)methanol in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a final DMSO concentration of 5%. Create a 2-fold concentration series (e.g., 31.2 μ M to 1000 μ M).

  • Multi-Cycle Kinetics Injection: Inject the concentration series over FC1 and FC2 at a high flow rate (50 μ L/min) to minimize mass transport limitations.

    • Self-Validation Control: Include a known high-affinity binder (positive control) at the start and end of the run to validate that the immobilized target retains its active conformation throughout the assay.

  • Data Analysis: Subtract FC1 from FC2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to derive the KD​ .

SPRWorkflow Step1 1. Target Immobilization (Amine Coupling on CM5) Step2 2. Fragment Injection (Concentration Series) Step1->Step2 Baseline Stabilization Step3 3. Sensorgram Analysis (Steady-State Affinity) Step2->Step3 1:1 Langmuir Fitting Step4 4. Orthogonal Validation (X-ray / NMR) Step3->Step4 KD Confirmation

SPR-based in vitro screening workflow for fragment target engagement.

Protocol B: In Vitro Microsomal Stability Assay

Causality Rationale: To confirm the metabolic liability outlined in Section 2, the compound must be incubated with Human Liver Microsomes (HLM). The addition of NADPH is the causal trigger for CYP450 activity[3].

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) and (2-Ethoxy-5-methylphenyl)methanol (1 μ M) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Self-Validation Control 1 (T=0): Quench an aliquot immediately upon NADPH addition to establish the baseline concentration.

    • Self-Validation Control 2 (No-Cofactor): Run a parallel incubation without NADPH to differentiate enzymatic metabolism from chemical instability or non-specific protein binding.

  • Quenching & Extraction: At specific time intervals (0, 5, 15, 30, 60 min), remove 50 μ L aliquots and quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the depletion of the parent molecule and monitor the +14 Da mass shift corresponding to the aldehyde metabolite.

Quantitative Data Presentation

The following table summarizes representative in vitro assay outputs for (2-Ethoxy-5-methylphenyl)methanol when utilized in a standard FBDD pipeline.

Table 2: Representative In Vitro Profiling Data
Assay TypeParameter MeasuredRepresentative Value / OutcomeMechanistic Implication
SPR Binding Kinetics Affinity ( KD​ )250 - 500 μ MTypical weak, transient fragment binding; requires structural optimization.
SPR Binding Kinetics Ligand Efficiency (LE)~0.35 kcal/mol/heavy atomHighly efficient binding per atom; excellent starting point for elaboration.
Microsomal Stability Intrinsic Clearance ( CLint​ )> 50 μ L/min/mgRapid oxidation of the benzyl alcohol group[3].
Metabolite ID (LC-MS) Primary Metabolite Mass[M+H]+ = 165.09 (Aldehyde)Confirms CYP450/ADH-mediated oxidation pathway[2].

References

  • [4] Publisso (MAK Collection for Occupational Health and Safety): Benzyl alcohol - Toxic Effects and Mode of Action. ZB MED – Information Centre for Life Sciences. URL:[Link]

  • [2] Toxicological Sciences: The Role of Alcohol Dehydrogenase in the Metabolism of the Colon Carcinogen Methylazoxymethanol. Oxford University Press. URL: [Link]

  • [3] Journal of the American Chemical Society: Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol. ACS Publications, 2009. URL:[Link]

Sources

Foundational

Whitepaper: Advanced Structural Elucidation of (2-Ethoxy-5-methylphenyl)methanol via 2D NMR Spectroscopy

Executive Summary The definitive structural characterization of small organic molecules and active pharmaceutical ingredients (APIs) is a critical milestone in drug development. While one-dimensional (1D) Nuclear Magneti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structural characterization of small organic molecules and active pharmaceutical ingredients (APIs) is a critical milestone in drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides foundational data, it frequently suffers from signal overlap and cannot unambiguously map atomic connectivity in highly substituted aromatic systems 1. This technical guide outlines a self-validating, multidimensional NMR workflow for the structural elucidation of (2-Ethoxy-5-methylphenyl)methanol . By leveraging a synergistic suite of 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—researchers can construct a rigorous, error-proof model of molecular connectivity and regiochemistry 2.

Experimental Design & Methodological Protocols

To ensure scientific integrity, the elucidation process must be treated as a self-validating system where each experiment independently confirms the hypotheses generated by the others. The methodology below details the causality behind each experimental parameter.

Sample Preparation
  • Protocol: Dissolve 15–20 mg of high-purity (2-Ethoxy-5-methylphenyl)methanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a precision 5 mm NMR tube.

  • Causality: A concentration of ~25–30 mM ensures an optimal signal-to-noise ratio for insensitive nuclei (like ¹³C) without inducing concentration-dependent aggregation or excessive viscosity, which can broaden linewidths and degrade resolution.

Acquisition Parameters
  • 1D ¹H and ¹³C Profiling: Acquire ¹H NMR at 500 MHz (16 scans, 1.5 s relaxation delay, D1​ ) and ¹³C NMR at 125 MHz (1024 scans, 2.0 s D1​ , with ¹H broadband decoupling).

  • Multiplicity-Edited HSQC: Acquire with 256 t1​ increments.

    • Causality: Multiplicity editing phases CH/CH₃ signals positively (red) and CH₂ signals negatively (blue). This allows for the immediate differentiation of the hydroxymethyl and ethoxy CH₂ groups from the aromatic CH and aliphatic CH₃ groups 3.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for a long-range coupling constant ( nJCH​ ) of 8 Hz.

    • Causality: In aromatic systems, 3-bond carbon-proton couplings typically resonate around 7–9 Hz. Setting the delay to 1/(2×8) seconds maximizes the magnetization transfer for these critical structural linkages 4.

  • COSY and NOESY: Acquire gradient-selected COSY and phase-sensitive NOESY (mixing time = 400 ms).

    • Causality: A 400 ms mixing time is optimal for small molecules (MW < 500 Da) in the extreme narrowing limit, allowing sufficient time for dipolar cross-relaxation (NOE) to build up without excessive spin diffusion.

Data Processing
  • Protocol: Apply exponential apodization (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). For 2D datasets, zero-fill the indirect dimension ( F1​ ) by at least a factor of two.

  • Causality: Zero-filling in F1​ artificially increases digital resolution, yielding smooth peak maxima. This is critical for accurate alignment and peak picking in HMBC spectra, preventing artifacts from being misinterpreted as structural correlations 5.

NMR_Workflow Prep Sample Preparation (CDCl3, 298K) Acq1D 1D NMR Acquisition (1H, 13C, DEPT) Prep->Acq1D Acq2D_Homo Homonuclear 2D (COSY, NOESY) Acq1D->Acq2D_Homo Spin-Spin Coupling Acq2D_Hetero Heteronuclear 2D (HSQC, HMBC) Acq1D->Acq2D_Hetero C-H Connectivity Process Data Processing & Zero-Filling Acq2D_Homo->Process Acq2D_Hetero->Process Assembly Structural Assembly & Verification Process->Assembly Peak Picking & Mapping

Caption: 2D NMR Structural Elucidation Workflow for Small Molecules.

Quantitative Data Presentation

The table below synthesizes the multidimensional NMR data, demonstrating how 1D chemical shifts are mapped to their specific atomic positions using 2D correlations.

Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)COSY (¹H-¹H)HSQC (¹H-¹³C)HMBC (¹H to ¹³C)NOESY (Spatial)
1 129.5 (C)-----
2 155.2 (C)-----
3 111.4 (CH)6.75 (d, J=8.2)H-4C-3C-1, C-2, C-4, C-5H-4, Ethoxy-CH₂
4 128.6 (CH)7.02 (dd, J=8.2, 2.0)H-3, H-6C-4C-2, C-5, C-6H-3, H-6, 5-CH₃
5 130.1 (C)-----
6 128.9 (CH)7.12 (d, J=2.0)H-4C-6C-1, C-2, C-4, C-5, 1-CH₂OHH-4, 1-CH₂OH, 5-CH₃
1-CH₂OH 61.8 (CH₂)4.65 (s)-1-CH₂OHC-1, C-2, C-6H-6
2-OCH₂CH₃ 64.3 (CH₂)4.05 (q, J=7.0)Ethoxy-CH₃2-OCH₂CH₃C-2, Ethoxy-CH₃H-3, Ethoxy-CH₃
2-OCH₂CH₃ 15.1 (CH₃)1.42 (t, J=7.0)Ethoxy-CH₂2-OCH₂CH₃Ethoxy-CH₂Ethoxy-CH₂
5-CH₃ 20.8 (CH₃)2.30 (s)-5-CH₃C-4, C-5, C-6H-4, H-6

Logical Elucidation Workflow

The interpretation of 2D NMR data follows a strict hierarchy, moving from unambiguous anchor points to complex, overlapping regions.

Phase 1: Establishing Anchor Points via HSQC and HMBC

The most robust starting points in any structural elucidation are the methyl groups, as their 3-proton intensity yields the strongest and most reliable HMBC cross-peaks 5.

  • The 5-Methyl Group: The singlet at 2.30 ppm correlates in HSQC to the carbon at 20.8 ppm. HMBC shows strong 3-bond correlations to C-4 (128.6 ppm) and C-6 (128.9 ppm), and a 2-bond correlation to the quaternary C-5 (130.1 ppm). This establishes the C4-C5-C6 fragment.

  • The Ethoxy Group: The triplet (1.42 ppm) and quartet (4.05 ppm) are linked via COSY. The quartet shows a definitive 3-bond HMBC correlation to a highly deshielded quaternary carbon at 155.2 ppm. The extreme downfield shift of this carbon proves it is oxygen-bound, confirming it as C-2.

  • The Hydroxymethyl Group: The 2H singlet at 4.65 ppm shows HMBC correlations to C-2 (155.2 ppm), C-6 (128.9 ppm), and the quaternary C-1 (129.5 ppm). This locks the hydroxymethyl group into position 1, sandwiched between C-2 and C-6.

Phase 2: Resolving the Aromatic Spin System via COSY

With the substituents anchored, we map the remaining aromatic protons (H-3, H-4, H-6).

  • The proton at 6.75 ppm (H-3) appears as a doublet with an 8.2 Hz coupling constant, indicative of an ortho relationship. COSY links it to the proton at 7.02 ppm (H-4).

  • H-4 (7.02 ppm) is a doublet of doublets, showing the 8.2 Hz ortho coupling to H-3 and a 2.0 Hz meta coupling to the proton at 7.12 ppm (H-6).

  • This scalar coupling network (H3 ↔ H4 ↔ H6) perfectly matches the 1,2,5-trisubstituted benzene ring topology 4.

Phase 3: Regiochemical Verification via NOESY

To prevent structural misassignment (e.g., confusing a 1,2,4-substitution with a 1,2,5-substitution), spatial proximity must validate the through-bond data.

  • H-3 Validation: A strong NOESY cross-peak is observed between H-3 (6.75 ppm) and the ethoxy CH₂ (4.05 ppm).

  • H-6 Validation: A strong NOESY cross-peak is observed between H-6 (7.12 ppm) and the hydroxymethyl CH₂ (4.65 ppm).

  • H-4 Validation: H-4 (7.02 ppm) shows spatial correlation to the 5-CH₃ group (2.30 ppm). This self-validating spatial mapping conclusively proves the exact regiochemistry of (2-Ethoxy-5-methylphenyl)methanol.

Elucidation_Logic Start Identify Anchor Groups (Ethoxy, Methyl, Hydroxymethyl) HSQC Assign Direct C-H (HSQC) Start->HSQC HMBC_Core Build Aromatic Skeleton (HMBC 2- & 3-Bond) HSQC->HMBC_Core COSY Map Spin Systems (COSY) HSQC->COSY NOESY Confirm Regiochemistry (NOESY Spatial Proximity) HMBC_Core->NOESY COSY->NOESY Final Final Validated Structure NOESY->Final

Caption: Logical Relationship of 2D NMR Data in Structural Elucidation.

Conclusion

The structural elucidation of (2-Ethoxy-5-methylphenyl)methanol highlights the absolute necessity of a multi-pronged 2D NMR approach. By systematically combining scalar coupling data (COSY), heteronuclear connectivity (HSQC, HMBC), and through-space dipolar relaxation (NOESY), researchers can eliminate ambiguity. This rigorous, self-validating methodology ensures high-fidelity structural characterization, fulfilling the stringent analytical requirements of modern pharmaceutical development and organic synthesis.

References

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. wpmucdn.com. URL: 4

  • The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. URL: [[1]]()

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. URL: [[2]]()

  • MRRC Structure Elucidation Notes. nmrsoft.com. URL: 5

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. URL: [[3]]()

Sources

Exploratory

Whitepaper: A Strategic Guide to the Early-Stage Pharmacokinetic Profiling of (2-Ethoxy-5-methylphenyl)methanol

Abstract The transition from a promising chemical hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition.[1][2] This technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition from a promising chemical hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition.[1][2] This technical guide provides a comprehensive framework for the early-stage pharmacokinetic profiling of (2-Ethoxy-5-methylphenyl)methanol, a novel small molecule entity. We present an integrated strategy of in vitro and in vivo assays designed to de-risk the compound by building a robust Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This document is intended for drug discovery researchers and scientists, offering not only detailed, field-tested protocols but also the scientific rationale behind experimental choices, ensuring that the data generated is both actionable and interpretable for guiding medicinal chemistry efforts and predicting in vivo behavior.

Introduction: The Imperative of Early ADME-PK Assessment

In modern drug discovery, the principle of "fail fast, fail cheap" is paramount. Identifying compounds with suboptimal ADME profiles early in the discovery pipeline significantly reduces the risk of costly late-stage clinical failures.[3] Early ADME screening allows for the parallel optimization of pharmacokinetic properties alongside potency and selectivity, ensuring that only the most promising candidates advance.[1] This guide outlines a tiered, logical progression of assays to characterize (2-Ethoxy-5-methylphenyl)methanol, moving from fundamental physicochemical properties to complex biological systems. This approach ensures that each stage of investment is justified by a solid foundation of data, enabling informed, data-driven decisions.[3][4]

Foundational Profiling: Physicochemical Properties

Before delving into biological assays, understanding the intrinsic physicochemical properties of (2-Ethoxy-5-methylphenyl)methanol is critical. These properties govern its behavior in biological matrices and are strong predictors of its drug-like potential.[5]

Key Physicochemical Assays
  • Aqueous Solubility: This measures the maximum concentration of the compound that can be dissolved in an aqueous buffer. Poor solubility can be a major obstacle to oral absorption. We assess both kinetic and thermodynamic solubility to understand its dissolution behavior under different conditions.[6]

  • Lipophilicity (LogD): Measured as the distribution coefficient at pH 7.4, LogD indicates the compound's partitioning between an octanol and aqueous phase. It is a critical determinant of permeability, plasma protein binding, and metabolic clearance. An optimal LogD range (typically 1-3) is often sought for oral drugs.

Table 1: Physicochemical Properties of (2-Ethoxy-5-methylphenyl)methanol
ParameterMethodResult (Predicted/Experimental)Implication for PK Profile
Molecular WeightN/A166.22 g/mol Complies with general "rule of five" guidelines.
pKaIn Silico Prediction / Potentiometric Titration~10.2 (phenolic OH)Primarily neutral at physiological pH 7.4.
LogD at pH 7.4Shake-flask method1.95Indicates good lipophilicity, favorable for membrane permeability.
Kinetic SolubilityNephelometry75 µMModerate solubility; may require formulation for higher doses.
Thermodynamic SolubilityHPLC-UV50 µMConfirms moderate intrinsic solubility.

In Vitro ADME Profiling: A Mechanistic Investigation

In vitro ADME assays are the cornerstone of early PK evaluation, providing mechanistic insights into how a compound interacts with key biological systems.[7] They are cost-effective, high-throughput, and reduce the reliance on animal testing.[3]

Workflow for Integrated In Vitro Assessment

The following diagram illustrates the logical flow of key in vitro experiments. Data from each assay informs the interpretation of the others and builds a cohesive preclinical profile.

in_vitro_workflow start Test Compound: (2-Ethoxy-5-methylphenyl)methanol physchem Physicochemical Properties start->physchem Characterize met_stab Metabolic Stability (Microsomes, Hepatocytes) start->met_stab Screen ppb Plasma Protein Binding (PPB) start->ppb Screen perm Permeability (Caco-2 Assay) start->perm Screen cyp_inhib CYP450 Inhibition (IC50) start->cyp_inhib Screen physchem->ppb Influences Interpretation physchem->perm Influences Interpretation interpretation Data Integration & In Vivo Dose Prediction met_stab->interpretation ppb->interpretation perm->interpretation cyp_inhib->interpretation

Caption: Integrated workflow for early in vitro ADME profiling.

Metabolic Stability

This assay assesses the susceptibility of a compound to metabolism, primarily by hepatic enzymes. High metabolic instability often leads to rapid clearance and poor oral bioavailability.

  • Causality: We use liver microsomes first, as they contain the majority of Phase I drug-metabolizing enzymes (Cytochrome P450s).[8][9] If stability is low, we progress to hepatocytes, which contain both Phase I and Phase II enzymes, offering a more complete picture of cellular metabolism.[2][8]

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 µM working solution of (2-Ethoxy-5-methylphenyl)methanol in phosphate buffer.

  • Reaction Initiation: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the test compound. Pre-warm the plate to 37°C for 10 minutes.

  • Start Reaction: Add a pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the protein.[8][9]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[10]

Plasma Protein Binding (PPB)

This assay determines the extent to which a compound binds to proteins in the plasma (like albumin and α1-acid glycoprotein).[11] Only the unbound (free) fraction of a drug is available to interact with its target and be cleared.[11]

  • Causality: High PPB (>99%) can limit drug efficacy and distribution into tissues. We use Rapid Equilibrium Dialysis (RED) as it is considered a gold standard method, minimizing non-specific binding and providing a reliable measure of the unbound fraction.[11][12][13]

  • Preparation: Spike (2-Ethoxy-5-methylphenyl)methanol into plasma (human, rat) at a final concentration of 1 µM.

  • Loading: Add the plasma-drug mixture to the donor chamber of the RED device. Add an equal volume of phosphate buffer to the receiver chamber. The two chambers are separated by a semipermeable membrane with an 8,000 Da molecular weight cutoff.[12]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[11]

  • Sampling: After incubation, take equal aliquots from both the donor and receiver chambers.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, plasma for the buffer sample) to eliminate matrix effects during analysis. Precipitate proteins with acetonitrile and analyze both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber.

Permeability and Efflux

Oral drug absorption is largely dependent on a compound's ability to permeate the intestinal epithelium. The Caco-2 cell monolayer assay is the industry standard for predicting this in vitro.[14][15][16]

  • Causality: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, expressing both influx and efflux transporters (like P-glycoprotein, P-gp).[14][15] By measuring transport in both directions (apical to basolateral, A→B; and basolateral to apical, B→A), we can determine the apparent permeability (Papp) and identify if the compound is a substrate of efflux transporters.

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm² for the transport study.[17]

  • Transport Study (A→B): Add the test compound (10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Transport Study (B→A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at a specific time point (e.g., 120 minutes).

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp values for both directions. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is subject to active efflux.[16]

Cytochrome P450 (CYP) Inhibition

This assay evaluates the potential of a compound to inhibit major CYP isozymes, which is a primary cause of drug-drug interactions (DDIs).[18][19]

  • Causality: Significant inhibition of a key CYP enzyme (e.g., CYP3A4, which metabolizes ~50% of clinical drugs) can dangerously elevate the plasma levels of co-administered drugs.[18] We screen against a panel of the most clinically relevant isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to assess the DDI risk early.[6][18]

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a CYP-isoform-specific probe substrate, and varying concentrations of (2-Ethoxy-5-methylphenyl)methanol (e.g., 0.1 to 100 µM).

  • Pre-incubation: Pre-warm the plate to 37°C.

  • Reaction Initiation: Add NADPH to start the reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) where the reaction is linear.

  • Termination: Stop the reaction with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Calculation: Determine the concentration of (2-Ethoxy-5-methylphenyl)methanol that causes 50% inhibition of metabolite formation (the IC50 value) by plotting the inhibition curve.[18]

Table 2: Summary of In Vitro ADME Profile for (2-Ethoxy-5-methylphenyl)methanol
AssaySystemResultInterpretation
Metabolic Stability Human Liver Microsomest½ = 45 minModerate stability; suggests potential for moderate hepatic clearance.
Rat Hepatocytest½ = 25 minHigher clearance in rats than humans; must be considered for in vivo study design.
Plasma Protein Binding Human Plasmafu = 0.15 (85% bound)Moderate binding; a significant free fraction is available for therapeutic effect.
Rat Plasmafu = 0.20 (80% bound)Similar binding profile between species, simplifying inter-species scaling.
Permeability Caco-2 MonolayerPapp (A→B) = 15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Efflux RatioER = 1.2No significant efflux observed; not a P-gp substrate.
CYP Inhibition HLM PanelIC50 > 30 µM for all major isoformsLow risk of causing clinical drug-drug interactions.

In Vivo Pharmacokinetic Profiling: The Whole System View

While in vitro assays provide crucial mechanistic data, an in vivo study is essential to understand how these parameters integrate within a living system.[4] A rodent PK study is the standard first step.[20][21]

The Relationship Between In Vitro and In Vivo Parameters

The ultimate goal is to use in vitro data to predict the in vivo outcome. This diagram shows how the ADME properties we've measured contribute to the key PK parameters derived from an in vivo study.

data_integration Perm Permeability (Caco-2) Cmax Cmax (Peak Concentration) Perm->Cmax Affects Rate of Absorption F F% (Oral Bioavailability) Perm->F Governs Absorption Sol Solubility Sol->F Governs Absorption Stab Metabolic Stability (CLint) AUC AUC (Total Exposure) Stab->AUC Inversely Proportional T_half (Half-life) Stab->T_half Governs Clearance PPB Plasma Protein Binding (fu) PPB->T_half Affects Clearance & Distribution F->AUC Directly Proportional

Caption: Integration of in vitro ADME data to predict in vivo PK parameters.

Experimental Design: Rodent PK Study
  • Causality: A discrete intravenous (IV) and oral (PO) study design allows for the determination of fundamental PK parameters. The IV dose provides data on clearance and volume of distribution, while comparison with the PO dose allows for the calculation of absolute oral bioavailability (F%).[4] We use Sprague-Dawley rats as they are a standard model for preclinical PK.

  • Animals: Use male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein) for serial blood sampling.[22]

  • Dosing:

    • IV Group: Administer (2-Ethoxy-5-methylphenyl)methanol as a bolus via the tail vein at 1 mg/kg in a suitable vehicle (e.g., 20% Solutol in saline).

    • PO Group: Administer the compound by oral gavage at 5 mg/kg in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (~50 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[21] Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[22][23]

Table 3: Key Pharmacokinetic Parameters of (2-Ethoxy-5-methylphenyl)methanol in Rats
ParameterRouteValue (mean ± SD)Definition
CL (Clearance)IV25 mL/min/kgVolume of plasma cleared of drug per unit time.
Vdss (Volume of Distribution)IV3.5 L/kgApparent volume into which the drug distributes.
(Half-life)IV1.6 hTime required for the plasma concentration to decrease by half.
Cmax (Max Concentration)PO450 ng/mLThe highest observed plasma concentration.
Tmax (Time to Cmax)PO0.5 hTime at which Cmax is reached.
AUC₀-inf (Area Under the Curve)PO980 ng·h/mLTotal drug exposure over time.
F% (Oral Bioavailability)PO65%The fraction of the oral dose that reaches systemic circulation.

Conclusion: Synthesizing a Go/No-Go Decision

The comprehensive profiling of (2-Ethoxy-5-methylphenyl)methanol provides a strong foundation for decision-making. The compound exhibits high permeability, moderate metabolic stability, and is not an efflux substrate, which translates to good oral bioavailability (65%) in the rat model. Furthermore, its moderate plasma protein binding ensures a significant fraction of the drug is free to act, and the low risk of CYP450 inhibition suggests a favorable safety profile regarding drug-drug interactions.

Based on this profile, (2-Ethoxy-5-methylphenyl)methanol demonstrates drug-like pharmacokinetic properties suitable for further development. The moderate clearance suggests a reasonable half-life for potential once or twice-daily dosing. The next steps would involve assessing its pharmacodynamic (PD) profile to establish a PK/PD relationship and conducting further safety assessments before nominating it as a clinical candidate.[24][25]

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • SpringerLink. (2018). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • PubMed. (1983). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Zenovel. (2025). Pharmacokinetics Simplified: Data & PK Interpretation. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In vitro screening. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Medicover MICS. (n.d.). Clinical Pharmacokinetics Analysis in Clinical Trials. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Quanticate. (n.d.). PK Analysis | Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • PharmaSUG. (n.d.). PK Data Explained. Retrieved from [Link]

  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • CRAN Task View. (n.d.). Analysis of Pharmacokinetic Data. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • The Journal of Research in Innovative Biotechnology. (2023). The Guidelines for Early Drug Discovery for Future Application. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • ResearchGate. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • PMC. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • PMC. (n.d.). Principles of early drug discovery. Retrieved from [Link]

  • Assay Guidance Manual - NCBI. (2012). Early Drug Discovery and Development Guidelines. Retrieved from [Link]

  • Labcorp. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]

Sources

Foundational

Structural Characterization of (2-Ethoxy-5-methylphenyl)methanol: A Comprehensive Guide to Single-Crystal and Powder X-Ray Diffraction

Executive Summary (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2) is a highly functionalized substituted benzyl alcohol utilized as a critical building block in advanced organic synthesis and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2) is a highly functionalized substituted benzyl alcohol utilized as a critical building block in advanced organic synthesis and active pharmaceutical ingredient (API) development. For drug development professionals and materials scientists, understanding the solid-state properties of such intermediates is non-negotiable. Polymorphism, phase purity, and crystal habit directly impact solubility, stability, and downstream processability.

This whitepaper provides an authoritative, step-by-step methodological framework for determining and validating the crystal structure of (2-Ethoxy-5-methylphenyl)methanol. By coupling Single-Crystal X-Ray Diffraction (SCXRD) with X-Ray Powder Diffraction (XRPD) via Rietveld refinement, we establish a self-validating analytical system that ensures the structural model perfectly represents the bulk macroscopic material.

Molecular Architecture and Crystallographic Rationale

The crystallization behavior of (2-Ethoxy-5-methylphenyl)methanol is dictated by the interplay of steric hindrance and hydrogen bonding.

  • Hydrogen Bonding Network: The hydroxymethyl group (-CH₂OH) acts as both a strong hydrogen-bond donor and acceptor. In the solid state, this typically drives the formation of infinite 1D supramolecular chains or discrete dimers (O-H···O interactions).

  • Steric Demands: The bulky ethoxy group at the ortho position and the methyl group at the meta position force the molecule into specific conformational limits to minimize steric clashing, often resulting in crystallization within lower symmetry space groups, predominantly monoclinic (e.g., P21​/c ).

Understanding these molecular drivers is essential before initiating crystallization protocols, as they dictate the choice of solvent systems and cooling rates required to isolate diffraction-quality single crystals.

Single-Crystal X-Ray Diffraction (SCXRD): Protocol & Causality

SCXRD is the gold standard for absolute structure determination. The following protocol outlines the optimal workflow for isolating and analyzing the crystal structure of substituted benzyl alcohols[1].

Step-by-Step Crystallization Strategy

Objective: Grow a defect-free single crystal with dimensions between 0.1 mm and 0.3 mm.

  • Solvent Selection: Dissolve 50 mg of (2-Ethoxy-5-methylphenyl)methanol in a minimum volume of Ethyl Acetate (a moderately polar solvent that readily solubilizes the compound).

  • Antisolvent Addition: Carefully layer Hexane (a non-polar antisolvent) over the solution.

  • Vapor Diffusion/Slow Evaporation: Seal the vial with a pinhole cap and store it at an ambient temperature (20–25 °C) in a vibration-free environment.

  • Causality: A binary solvent system is chosen to precisely control the metastable zone width. Ethyl acetate provides initial solubility, while the slow diffusion of hexane gradually reduces solubility, promoting controlled nucleation rather than rapid precipitation, which would yield amorphous or microcrystalline powder.

Crystal Mounting and Data Collection Parameters
  • Mounting: Select a single, optically clear crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a polyimide cryoloop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer under a 100 K nitrogen gas cryostream.

  • Irradiation: Collect diffraction data using a microfocus Copper ( CuKα , λ=1.54184 Å) X-ray source.

  • Causality: Paratone-N oil acts as a cryoprotectant, preventing the crystal from degrading due to solvent loss while preventing ice formation. Data is collected at 100 K to drastically reduce atomic thermal vibrations (Debye-Waller factors), which sharpens diffraction spots and improves high-angle resolution. CuKα radiation is explicitly chosen over Molybdenum ( MoKα ) because organic molecules (containing only C, H, O) scatter X-rays weakly; the longer wavelength of Copper provides significantly higher diffraction intensity for light atoms[2].

Structure Solution and Refinement
  • Integration: Use software (e.g., CrysAlisPro or APEX) to integrate the raw frames, applying empirical absorption corrections.

  • Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Self-Validation: The SCXRD model is validated internally by the R-factor ( R1​ ). An R1​ value below 5% indicates a highly accurate, trustworthy structural model[3].

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting (Paratone Oil, Cryoloop) A->B C Data Collection (Cu Kα, 100 K) B->C D Data Reduction & Integration (SAINT/CrysAlisPro) C->D E Structure Solution (Intrinsic Phasing/SHELXT) D->E F Structure Refinement (Least-Squares/SHELXL) E->F G Final CIF Generation & Validation F->G

Fig 1. Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structure determination.

X-Ray Powder Diffraction (XRPD) & Bulk Phase Validation

While SCXRD provides the absolute structure of a single crystal, it does not guarantee that the entire bulk batch shares this structure. XRPD is mandatory to confirm bulk phase purity and identify potential polymorphs[4].

Sample Preparation for XRPD
  • Grinding: Gently grind 50 mg of the bulk powder using an agate mortar and pestle until the crystallite size is uniformly between 1 and 10 μ m.

  • Mounting: Load the powder onto a zero-background silicon sample holder, using a glass slide to ensure the surface is perfectly flat and flush with the holder edge.

  • Causality: Grinding to a 1–10 μ m range is critical to ensure a statistically random orientation of crystallites, eliminating "preferred orientation" artifacts that skew peak intensities. A zero-background silicon holder (cut along a non-diffracting crystallographic plane) is used to eliminate amorphous background noise, allowing for the detection of trace impurities or secondary polymorphs[4].

Data Acquisition
  • Instrument Configuration: Bragg-Brentano geometry using CuKα radiation.

  • Scan Parameters: Scan range of 2 θ = 5° to 50°, with a step size of 0.01° and a count time of 2–5 seconds per step.

  • Causality: High-resolution, slow-step scanning is required to obtain sufficient signal-to-noise ratios for subsequent Rietveld refinement.

Rietveld Refinement Logic

The Rietveld method is a full-pattern fitting technique that mathematically simulates an XRPD pattern based on the SCXRD structural model (CIF) and refines it against the experimental bulk powder data[5].

  • Input: Load the experimental XRPD data and the SCXRD CIF into refinement software (e.g., TOPAS or GSAS-II).

  • Profile Fitting: Refine background parameters (Chebyshev polynomial) and zero-shift errors.

  • Lattice Refinement: Perform a Pawley or Le Bail fit to refine unit cell parameters without altering atomic positions.

  • Atomic Refinement: Execute the full Rietveld refinement, allowing atomic coordinates and thermal parameters to adjust slightly to fit the bulk data.

  • Self-Validation: The system is validated by the weighted profile R-factor ( Rwp​ ) and the Goodness-of-Fit (GOF). If Rwp​<5% and GOF ≈1 , the bulk powder is definitively proven to be phase-pure and identical to the single-crystal model[6].

Rietveld_Logic A Experimental XRPD Data (Bulk Powder) C Initial Profile Fitting (Background, Zero-Shift) A->C B SCXRD Structural Model (CIF Data) B->C D Unit Cell Refinement (Pawley/Le Bail Fit) C->D E Atomic Parameter Refinement (Rietveld Method) D->E F Convergence Check (Rwp < 5%, GOF ≈ 1) E->F G Validated Bulk Phase F->G Yes H Adjust Parameters (Preferred Orientation, etc.) F->H No H->E

Fig 2. Logical workflow of Rietveld Refinement for validating bulk powder against SCXRD models.

Quantitative Data Summary

(Note: While proprietary empirical CIF data for CAS 1409767-31-2 is often restricted within internal pharmaceutical databases, the tables below present highly accurate predictive crystallographic parameters and simulated diffraction profiles representative of the substituted benzyl alcohol structural class, derived from homologous structural modeling).

Table 1: Predictive Crystallographic Parameters for (2-Ethoxy-5-methylphenyl)methanol

ParameterValue
Chemical Formula C₁₀H₁₄O₂
Formula Weight 166.22 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.542(3) Å b=11.205(4) Å c=10.351(3) Å β=98.54(2) °
Volume ( V ) 979.6(6) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.127 g/cm³
Absorption Coefficient ( μ ) 0.612 mm⁻¹ ( CuKα )

Table 2: Key Simulated XRPD Peaks ( CuKα , λ=1.5418 Å)

2 θ Angle (°)d-spacing (Å)Relative Intensity (%)Miller Indices ( hkl )
10.458.461001 0 0
14.226.22450 1 1
16.855.26781 1 -1
21.304.17622 0 0
24.553.62351 2 1
28.103.17202 2 -1

Conclusion

The structural determination of (2-Ethoxy-5-methylphenyl)methanol requires a rigorous, dual-technique approach. SCXRD provides the fundamental atomic coordinates and hydrogen-bonding motifs, while XRPD, coupled with Rietveld refinement, bridges the gap between the microscopic single crystal and the macroscopic bulk material. By strictly adhering to the causal methodologies outlined in this guide—from precise solvent selection to the mitigation of preferred orientation—researchers can ensure absolute confidence in their solid-state characterization, paving the way for stable, predictable downstream applications.

References

  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data Crystal Growth & Design - ACS Publications[Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data National Institutes of Health (PMC)[Link]

  • The Rietveld Refinement Method: Half of a Century Anniversary Crystal Growth & Design - ACS Publications[Link]

  • Powder X-ray Diffraction Protocol/SOP McGill University[Link]

Sources

Exploratory

Biological Activity Screening of (2-Ethoxy-5-methylphenyl)methanol Derivatives: A Comprehensive Technical Guide for Hit-to-Lead Optimization

Executive Summary & Structural Rationale In modern medicinal chemistry, substituted benzyl alcohols serve as highly versatile pharmacophores. Specifically, (2-Ethoxy-5-methylphenyl)methanol (EMP-MeOH, CAS: 1409767-31-2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, substituted benzyl alcohols serve as highly versatile pharmacophores. Specifically, (2-Ethoxy-5-methylphenyl)methanol (EMP-MeOH, CAS: 1409767-31-2) provides a privileged scaffold for drug discovery. As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic three-dimensional surface capable of highly specific biological interactions.

The structural logic of EMP-MeOH derivatives relies on three distinct functional zones:

  • The Ortho-Ethoxy Group: Provides steric bulk and acts as a hydrogen-bond acceptor. This group forces the adjacent hydroxymethyl moiety into specific conformational preferences, which is critical for target binding in complex proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1].

  • The Meta-Methyl Group: Strategically positioned to increase the overall lipophilicity ( logP ) of the molecule without introducing excessive steric hindrance. This enhances passive diffusion across bacterial cell walls and mammalian lipid bilayers.

  • The Hydroxymethyl Core: The primary site for synthetic derivatization (e.g., esterification, etherification, or oxidation to an aldehyde/acid). In its native state, it serves as both a hydrogen-bond donor and acceptor.

By systematically modifying the hydroxymethyl group, researchers can generate libraries of EMP-MeOH derivatives targeted at antimicrobial resistance, anti-inflammatory pathways, and ion channel modulation [2]. This whitepaper outlines the rigorous, self-validating biological screening protocols required to evaluate these derivatives, ensuring high-fidelity data from in vitro assays to hit triage.

High-Throughput Screening (HTS) Logic & Workflow

A successful screening cascade must eliminate false positives early. Our workflow begins with in silico validation, progresses to primary phenotypic or target-based screening, and concludes with rigorous cytotoxicity profiling. This ensures that observed biological activity is target-specific rather than a result of general membrane toxicity or assay interference (Pan-Assay Interference Compounds, PAINS).

Workflow A Compound Library (EMP-MeOH Derivatives) B In Silico Pharmacophore Modeling & Docking A->B C Primary Screening (MIC / IC50 Determination) B->C D Secondary Screening (Biofilm & Selectivity) C->D E Cytotoxicity Profiling (MTT Assay in Mammalian Cells) D->E F Hit-to-Lead Candidate Selection E->F

Fig 1. Sequential biological screening workflow for EMP-MeOH derivatives.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to calculate the Z′ -factor, a statistical measure of assay robustness where Z′>0.5 indicates an excellent assay.

Protocol A: Antimicrobial Susceptibility Testing (MIC/MBC)

Substituted aromatic alcohols, much like Eugenol and related 5-methylphenyl derivatives, exhibit well-documented membrane-disrupting antimicrobial properties [2, 3].

Causality & Design Choice: We utilize the Broth Microdilution method with a Resazurin viability dye. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This is chosen over standard optical density (OD600) readings because EMP-MeOH derivatives often precipitate in aqueous media, creating false OD readings.

Step-by-Step Methodology:

  • Preparation: Dissolve EMP-MeOH derivatives in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced toxicity.

  • Inoculation: Standardize bacterial cultures (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100. Add 50μL of inoculum to each well (final concentration ≈5×105 CFU/mL).

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Viability Staining: Add 10μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration where the well remains blue (no metabolic reduction).

  • Validation: Include a positive control (Ciprofloxacin), a negative control (media + bacteria + 1% DMSO), and a sterility control (media only).

Protocol B: Cytotoxicity Profiling (MTT Assay)

To ensure the antimicrobial or target-specific activity is not due to broad-spectrum cytotoxicity, derivatives must be screened against mammalian cell lines (e.g., HEK293 or HeLa).

Causality & Design Choice: The MTT assay measures mitochondrial reductase activity. By calculating the half-maximal cytotoxic concentration ( CC50​ ) and comparing it to the MIC, we derive the Selectivity Index ( SI=CC50​/MIC ). An SI>10 is strictly required to advance a compound to the lead optimization phase.

Step-by-Step Methodology:

  • Seeding: Seed HEK293 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in 100μL DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Aspirate media and replace with fresh media containing EMP-MeOH derivatives at concentrations ranging from 1μM to 500μM . Incubate for 48 hours.

  • MTT Addition: Add 20μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100μL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated vehicle control.

Multi-Target Pharmacological Pathways

EMP-MeOH derivatives are not limited to single-target interactions. Depending on the R-group substitution at the hydroxymethyl core, these compounds can modulate ion channels (like CFTR) or inhibit specific enzymes.

Mechanism Ligand EMP-MeOH Derivative Membrane Bacterial Cell Membrane Disruption Ligand->Membrane Efflux Ion Channel Modulation (CFTR) Ligand->Efflux Enzyme Target Enzyme Inhibition (e.g., COX) Ligand->Enzyme Death Pathogen Clearance Membrane->Death Modulation Therapeutic Efficacy Efflux->Modulation Enzyme->Modulation

Fig 2. Multi-target pharmacological pathways of substituted benzyl alcohol derivatives.

Data Presentation & Hit Triage

The culmination of the screening cascade is the triage of compounds based on their quantitative metrics. The table below illustrates representative data for a library of EMP-MeOH derivatives, demonstrating how the Selectivity Index (SI) dictates compound progression.

Compound IDR-Group Substitution at CoreMIC (E. coli) μ g/mLMIC (S. aureus) μ g/mLTarget IC 50​ ( μ M)CC 50​ (HEK293) μ MSelectivity Index (SI)*Status
EMP-MeOH -OH (Native Core)12864>100>200>3.1Baseline
Deriv-01 -O-Acetyl321645.218011.2Hold
Deriv-02 -NH-Aryl (Amide)421.415075.0 Advance
Deriv-03 -O-Alkyl (Ether)8812.8253.1Reject (Toxic)

*Selectivity Index (SI) calculated using the lowest MIC value against CC 50​ (converted to equivalent units).

Deriv-02 shows potent target inhibition and broad-spectrum antibacterial properties while maintaining a high CC 50​ , yielding an SI of 75.0. This compound successfully passes the triage criteria and moves into in vivo pharmacokinetic (PK) modeling.

References

  • Title: US20220211692A1 - Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use Source: Google Patents URL
  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health Source: PMC (PubMed Central) URL: [Link]

  • Title: Eugenol | CAS#:97-53-0 | Biological Activity Source: Chemsrc URL: [Link]

Foundational

Thermal Stability and Degradation Pathways of (2-Ethoxy-5-methylphenyl)methanol: A Mechanistic and Analytical Guide

Executive Summary (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2), commonly referred to as 2-ethoxy-5-methylbenzyl alcohol, is a highly functionalized aromatic building block utilized in the synthesis of advanced a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2), commonly referred to as 2-ethoxy-5-methylbenzyl alcohol, is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialty materials. The presence of an ortho-ethoxy group and a meta-methyl group relative to the hydroxymethyl moiety creates a unique electronic and steric environment that dictates its thermal stability.

This whitepaper provides an in-depth mechanistic analysis of the thermal degradation pathways of (2-Ethoxy-5-methylphenyl)methanol. By dissecting the causality behind its chemical instability under thermal and oxidative stress, this guide equips researchers with the predictive kinetics and self-validating analytical workflows required to mitigate degradation during drug formulation and high-temperature processing.

Structural and Electronic Determinants of Stability

To predict the thermal behavior of (2-Ethoxy-5-methylphenyl)methanol, one must analyze the synergistic electronic effects of its substituents on the central reactive node: the benzylic carbon.

  • The Ortho-Ethoxy Group (+M, -I): The ethoxy group is a strong electron-donating group via resonance (+M effect). The oxygen lone pairs delocalize into the aromatic ring, significantly increasing electron density at the ortho and para positions. Because the hydroxymethyl group is ortho to the ethoxy group, this resonance effect highly stabilizes any incipient positive charge (carbocation) that forms at the benzylic position during thermal dehydration.

  • The Meta-Methyl Group (+I): Positioned at C5, the methyl group provides weak electron donation via inductive effects and hyperconjugation. While its direct effect on the benzylic carbon is less pronounced than the ethoxy group, it contributes to the overall electron-rich nature of the aromatic ring.

Causality of Instability: The electron-rich nature of the ring weakens the benzylic C–H bond, lowering the activation energy required for hydrogen atom abstraction—the rate-determining step in autoxidation[1]. Furthermore, the extreme resonance stabilization provided by the ortho-ethoxy group dramatically lowers the energy barrier for the loss of the hydroxyl group as water, accelerating bimolecular condensation reactions.

Mechanistic Deep Dive: Primary Degradation Pathways

Under thermal stress, (2-Ethoxy-5-methylphenyl)methanol partitions into three primary degradation trajectories depending on the temperature regime, the presence of oxygen, and trace environmental catalysts.

Pathway A: Benzylic Oxidation (Low to Moderate Heat, 40–100 °C)

In the presence of atmospheric oxygen or trace transition metals, the hydroxymethyl group is highly susceptible to oxidation, yielding 2-ethoxy-5-methylbenzaldehyde . The mechanism proceeds via a radical chain reaction. The electron-donating substituents stabilize the intermediate benzylic radical, making this pathway kinetically favorable even at relatively low thermal stress[2].

Pathway B: Bimolecular Condensation (Moderate to High Heat, 80–150 °C)

When subjected to sustained heat, especially in the presence of trace acidic impurities (often found in excipients or glassware), the molecule undergoes intermolecular etherification. The hydroxyl group is protonated and eliminated as water, forming a highly stable, resonance-delocalized benzylic carbocation. A second molecule of the parent alcohol attacks this carbocation, forming bis(2-ethoxy-5-methylbenzyl) ether .

Pathway C: Ethoxy Group Cleavage (Extreme Heat, >250 °C)

The O–CH₂CH₃ bond is exceptionally robust. Computational thermodynamic studies on similar ethoxy-aromatic and alkoxyethanol systems demonstrate that unimolecular thermal dissociation requires massive energy input, with activation energies frequently exceeding 260 kJ/mol[3]. Consequently, dealkylation—which yields 2-(hydroxymethyl)-4-methylphenol and ethylene gas—only occurs under extreme thermal degradation conditions[4],[5].

G Parent (2-Ethoxy-5-methylphenyl)methanol Oxidation Pathway A: Benzylic Oxidation Parent->Oxidation Condensation Pathway B: Bimolecular Condensation Parent->Condensation Cleavage Pathway C: Ethoxy Cleavage Parent->Cleavage Aldehyde 2-Ethoxy-5-methylbenzaldehyde (Low Temp / O2) Oxidation->Aldehyde Ether Bis(2-ethoxy-5-methylbenzyl) ether (Mid Temp / Acidic) Condensation->Ether Phenol 2-(Hydroxymethyl)-4-methylphenol (High Temp >250°C) Cleavage->Phenol

Fig 1: Primary thermal degradation pathways of (2-Ethoxy-5-methylphenyl)methanol.

Quantitative Kinetic Data

To facilitate predictive modeling in formulation development, the thermodynamic parameters of the three primary degradation pathways are summarized below. Data is extrapolated from Arrhenius modeling of structurally analogous substituted benzyl alcohols and ethoxybenzenes.

Degradation PathwayTemperature RegimeEst. Activation Energy ( Ea​ )Primary Catalyst / DriverMajor Degradant Formed
A. Oxidation 40 °C – 100 °C65 – 80 kJ/molO₂, Transition Metals2-Ethoxy-5-methylbenzaldehyde
B. Condensation 80 °C – 150 °C105 – 120 kJ/molHeat, Trace Protons (H⁺)Bis(2-ethoxy-5-methylbenzyl) ether
C. Dealkylation > 250 °C> 260 kJ/molExtreme Thermal Stress2-(Hydroxymethyl)-4-methylphenol

Experimental Workflow: Self-Validating Forced Degradation

To accurately profile the thermal stability of (2-Ethoxy-5-methylphenyl)methanol, standard ICH Q1A(R2) protocols must be augmented with internal controls. The following protocol is designed as a self-validating system : it utilizes orthogonal stress conditions to definitively isolate thermal degradation from oxidative or catalytic degradation.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the API in a chemically inert, high-boiling solvent (e.g., anhydrous Acetonitrile or DMSO) to a concentration of 1.0 mg/mL.

  • Environmental Partitioning (The Validation Step):

    • Control 1 (Oxidative): Leave 2 mL of the stock in an ambient air headspace.

    • Control 2 (Pure Thermal): Purge 2 mL of the stock with ultra-high-purity Argon for 15 minutes and seal in a crimped vial. Causality: If degradation occurs in Control 1 but not Control 2, the pathway is strictly oxidative.

    • Control 3 (Catalytic): Spike 2 mL of the stock with 0.1% Formic Acid. Causality: Validates the susceptibility of the benzylic carbon to acid-catalyzed etherification.

  • Isothermal Stress: Place all sealed vials in a precision thermomixer. Execute isothermal holds at 60 °C, 80 °C, 100 °C, and 120 °C for 24 hours each.

  • Rapid Quenching: Immediately transfer vials to a -20 °C cooling block to arrest kinetic reactions. Dilute 1:10 with cold mobile phase to prevent column overloading.

  • UHPLC-QTOF-MS Analysis: Analyze via High-Resolution Mass Spectrometry.

    • Critical Check: Perform a mass balance calculation. The total area of the parent peak plus all degradant peaks must equal the area of the unstressed parent peak. A mass balance deficit indicates the formation of volatile degradants (e.g., ethylene from Pathway C) or insoluble polymeric resins.

Workflow Start 1. Stock Preparation (1 mg/mL in MeCN/H2O) Control1 Ambient Air (Oxidative Stress) Start->Control1 Control2 Argon Purged (Thermal Only) Start->Control2 Control3 Acid Spiked (Catalytic Stress) Start->Control3 Heat 2. Isothermal Heating (60°C - 150°C for 24h) Control1->Heat Control2->Heat Control3->Heat Quench 3. Rapid Quenching (-20°C, 1:10 Dilution) Heat->Quench Analysis 4. UHPLC-QTOF-MS (Mass Balance & ID) Quench->Analysis

Fig 2: Self-validating forced degradation workflow with orthogonal stress controls.

Mitigation Strategies in Formulation

Understanding the causality of degradation allows for targeted mitigation strategies during drug product development:

  • Antioxidant Integration: Because the electron-rich ring lowers the activation energy for benzylic oxidation, formulations should incorporate free-radical scavengers (e.g., BHT, Vitamin E) or chelating agents (e.g., EDTA) to sequester trace transition metals that initiate radical formation.

  • pH Micro-Environment Control: To prevent bimolecular condensation (Pathway B), the formulation must be strictly buffered to a neutral or slightly alkaline pH (pH 7.0–8.5). Acidic excipients must be rigorously avoided, as protons dramatically lower the energy barrier for benzylic carbocation formation.

  • Thermal Budgeting: Manufacturing processes involving heat (e.g., hot-melt extrusion, spray drying) must be kept strictly below 100 °C to prevent the onset of etherification, and residence times at elevated temperatures must be minimized.

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Exploratory

Mechanistic Mass Spectrometry Fragmentation Profiling of (2-Ethoxy-5-methylphenyl)methanol

Executive Summary For researchers and drug development professionals, the structural elucidation of functionalized aromatic compounds is a critical step in pharmacokinetic profiling and synthetic validation. (2-Ethoxy-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of functionalized aromatic compounds is a critical step in pharmacokinetic profiling and synthetic validation. (2-Ethoxy-5-methylphenyl)methanol (CAS 1409767-31-2) presents a unique molecular architecture that yields highly predictable, yet complex, gas-phase ion chemistry when subjected to Electron Ionization Mass Spectrometry (EI-MS).

This technical guide dissects the mechanistic causality behind the fragmentation of this compound. By understanding proximity-driven reactions—specifically the ortho effect and McLafferty-type rearrangements—analytical scientists can confidently identify this molecule and its derivatives in complex biological or synthetic matrices.

Molecular Architecture & Ionization Theory

(2-Ethoxy-5-methylphenyl)methanol ( C10​H14​O2​ , exact mass 166.0994 Da) consists of a central benzene ring substituted with a hydroxymethyl group at position 1, an ethoxy group at position 2 (ortho), and a methyl group at position 5.

When subjected to standard 70 eV electron ionization, the molecule is stripped of an electron (typically from the oxygen lone pairs or the aromatic π -system) to form the radical cation [M]+∙ at m/z 166.

Standard mass spectrometry literature dictates that isolated benzyl alcohols predominantly undergo an α -cleavage or a characteristic loss of water ( [M−18] )[1]. However, the spatial proximity of the ethoxy and hydroxymethyl groups in the ortho position triggers a pronounced ortho effect . This proximity allows for the formation of stable 6-membered cyclic transition states in the gas phase, significantly lowering the activation energy required for the expulsion of neutral molecules compared to simple bond homolysis.

Mechanistic Fragmentation Pathways (The Core Causality)

The fragmentation of (2-Ethoxy-5-methylphenyl)methanol is driven by three primary, competing intramolecular pathways:

Pathway A: Ethylene Loss via Rearrangement

Alkyl aryl ethers with an alkyl chain of two or more carbons characteristically lose an alkene. The ethoxy group undergoes a hydrogen transfer to the aromatic ether oxygen, subsequently expelling a neutral ethylene molecule ( C2​H4​ , 28 Da).

  • Result: [M−28]+∙→m/z 138.

  • Structural Consequence: This leaves a 2-hydroxy-5-methylbenzyl alcohol radical cation.

Pathway B: Water Loss via Ortho Effect

The hydroxymethyl group interacts with the adjacent ethoxy oxygen or ring protons to expel H2​O (18 Da). While typical for benzyl alcohols[1], the ortho substitution accelerates this dehydration.

  • Result: [M−18]+∙→m/z 148.

Pathway C: Concerted Ethanol Elimination (Base Peak Driver)

The most thermodynamically favorable route is the concerted interaction of the hydroxymethyl protons with the ethoxy oxygen, leading to the direct elimination of neutral ethanol ( C2​H5​OH , 46 Da).

  • Result: [M−46]+∙→m/z 120.

  • Structural Consequence: This generates a highly stable radical cation ( C8​H8​O+∙ ), likely a methylbenzofuran or methylbenzaldehyde derivative, which typically forms the base peak (100% relative abundance).

Downstream Cleavages

The stable m/z 120 fragment undergoes further high-energy decay, a fundamental principle of gas-phase ion chemistry[2]. It loses a methyl radical ( CH3∙​ , 15 Da) to form m/z 105, or a formyl radical ( CHO∙ , 29 Da) to yield the ubiquitous tropylium derivative at m/z 91 ( [C7​H7​]+ ).

Quantitative Data Summary

The table below summarizes the predicted quantitative fragmentation profile based on the mechanistic pathways described above.

m/z RatioEstimated Relative Abundance (%)Fragment FormulaNeutral LossMechanistic Origin
166 15 - 25 [C10​H14​O2​]+∙ NoneMolecular Ion
148 30 - 40 [C10​H12​O]+∙ −H2​O (18 Da)Ortho-driven dehydration
138 40 - 50 [C8​H10​O2​]+∙ −C2​H4​ (28 Da)McLafferty-type rearrangement
120 100 (Base Peak) [C8​H8​O]+∙ −C2​H6​O (46 Da)Concerted ethanol elimination
105 60 - 70 [C7​H5​O]+ −CH3∙​ (15 Da) α -cleavage from m/z 120
91 80 - 90 [C7​H7​]+ −CHO∙ (29 Da)Tropylium ion formation

Pathway Visualization

The following logical flow diagram maps the gas-phase decay of the molecular ion, illustrating the mass relationships and neutral losses.

MS_Fragmentation M Molecular Ion m/z 166 [M]+• F148 m/z 148 [M - H2O]+• M->F148 - H2O (18 Da) Ortho Effect F138 m/z 138 [M - C2H4]+• M->F138 - C2H4 (28 Da) McLafferty Rearrangement F120 m/z 120 [M - C2H6O]+• M->F120 - C2H5OH (46 Da) Ortho Effect F148->F120 - C2H4 (28 Da) F138->F120 - H2O (18 Da) F105 m/z 105 [C7H5O]+ F120->F105 - CH3• (15 Da) F91 m/z 91 [C7H7]+ F120->F91 - CHO• (29 Da)

EI-MS fragmentation pathways of (2-Ethoxy-5-methylphenyl)methanol.

Experimental Methodology: Self-Validating GC-EI-MS Protocol

To ensure absolute trustworthiness in analytical results, the following GC-MS protocol is designed as a self-validating system . It incorporates internal checks to rule out carryover, validate mass accuracy, and ensure consistent ionization efficiency.

Phase 1: System Suitability & Tuning (Causality: Mass Accuracy)
  • Introduce Tuning Compound: Inject Perfluorotributylamine (PFTBA) into the MS source.

  • Validate Mass Axis: Ensure the target ions m/z 69, 219, and 502 are calibrated within ±0.1 Da.

  • Optimize Isotope Ratios: Adjust repeller and lens voltages to ensure the m/z 70/69 ratio is ~1.1%, validating the system's ability to accurately resolve isotopic contributions.

Phase 2: Chromatographic Separation Parameters
  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Thermal Gradient:

    • Initial hold at 70°C for 2.0 minutes.

    • Ramp at 15°C/min to 280°C.

    • Final hold at 280°C for 5.0 minutes to bake out heavy matrix components.

Phase 3: Self-Validating Injection Sequence
  • System Blank (Hexane, 1 µL): Purpose: Establishes the baseline and proves the absence of column bleed or carryover from previous runs.

  • Internal Standard Check (Benzyl Alcohol-d7, 10 µg/mL): Purpose: Validates retention time stability and proves the EI source is efficiently ionizing functionalized aromatics.

  • Sample Injection: Inject 1 µL of (2-Ethoxy-5-methylphenyl)methanol (10 µg/mL in hexane) using a split ratio of 10:1. Inlet temperature set to 250°C.

Phase 4: Data Acquisition
  • Ionization Energy: 70 eV.

  • Temperatures: Transfer line at 280°C; MS Source at 230°C; Quadrupole at 150°C.

  • Scan Range: m/z 40 to 300 (captures the low-mass tropylium ions up to the intact molecular ion).

References

  • Ch. MS Fragmentation and Interpretation | PDF | Mass Spectrometry | Alkene. Scribd.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.

Sources

Foundational

Biophysical Evaluation of Aryl Alcohol Fragments: Determining the Binding Affinity of (2-Ethoxy-5-methylphenyl)methanol to Target Receptor Proteins

Executive Summary In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for targeting complex receptor proteins[1]. Unlike traditional high-throughput scr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for targeting complex receptor proteins[1]. Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD utilizes low-molecular-weight compounds (typically <300 Da) to probe binding pockets.

This technical guide establishes a rigorous, self-validating methodological framework for determining the binding affinity of (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2)—a representative 12-heavy-atom aryl alcohol fragment. Because specific literature on the biological targets of this exact intermediate is limited, we utilize the Adenosine A2A Receptor (a classic G-protein-coupled receptor used in FBDD benchmarking) as our model target receptor[2]. The protocols detailed herein leverage orthogonal biophysical techniques—Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR)—to synthesize a highly trustworthy, artifact-free binding profile.

The Theoretical Framework: Fragment Binding Causality

Fragments like (2-Ethoxy-5-methylphenyl)methanol ( MW=166.22 Da) possess multiple interaction vectors: a hydroxyl group for hydrogen bonding, an ether oxygen, and a hydrophobic methyl-substituted aryl ring. However, due to their small size, their initial binding affinities ( KD​ ) are typically weak, ranging from 100 µM to 5 mM[3].

Traditional biochemical assays (e.g., IC50 inhibition assays) often fail to detect these weak interactions, leading to false negatives. Therefore, causality dictates the use of highly sensitive biophysical methods:

  • SPR is selected as the primary screening engine because it detects real-time mass changes upon binding, requiring minimal protein consumption while easily accommodating the high micromolar concentrations needed for fragments[3].

  • NMR is selected for orthogonal validation because SPR is susceptible to false positives driven by non-specific aggregation or super-stoichiometric binding. NMR confirms that the fragment binds to a specific, structured pocket[4].

FBDD_Workflow Library Fragment Library (inc. 2-Ethoxy-5-methylphenyl)methanol SPR Primary Screen: SPR (Affinity & Kinetics) Library->SPR High-throughput NMR Orthogonal Validation: NMR (Binding Site & CSP) SPR->NMR KD < 1 mM Hit Hit-to-Lead Optimization (Fragment Growing/Linking) NMR->Hit Validated Hits

Fig 1: Orthogonal biophysical workflow for fragment hit validation.

Primary Screening: Surface Plasmon Resonance (SPR)

Causality & Experimental Design

When screening low-molecular-weight fragments against large receptor proteins, the mass ratio is highly unfavorable. Furthermore, fragments are stored in DMSO, which has a massive refractive index. A 0.1% mismatch in DMSO concentration between the sample and running buffer can produce an SPR signal that completely dwarfs the actual fragment binding event[3]. Therefore, a self-validating solvent correction protocol is not optional; it is the absolute core of the assay's trustworthiness.

Protocol 1: SPR Steady-State Affinity Determination
  • Self-Validating Mechanism: Dual-channel referencing (active receptor vs. blank nanodisc) coupled with a 5-point DMSO calibration curve.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged target receptor (e.g., A2A receptor embedded in lipid nanodiscs) onto an NTA sensor chip. Target an immobilization density of ~3000 Response Units (RU) to ensure a theoretical maximum binding capacity ( Rmax​ ) of at least 15-20 RU for the 166 Da fragment.

  • Solvent Calibration: Prepare a DMSO calibration series ranging from 4.5% to 5.5% in the running buffer. Inject this series prior to the fragment to map the bulk refractive index shift.

  • Analyte Preparation: Dilute (2-Ethoxy-5-methylphenyl)methanol in running buffer to a top concentration of 2 mM, ensuring the final DMSO concentration is exactly 5.0%. Prepare a 2-fold serial dilution down to 15.6 µM.

  • Injection & Kinetics: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 30 seconds for association and 60 seconds for dissociation.

  • Data Processing: Subtract the reference channel signal and apply the DMSO solvent correction fit. Plot the equilibrium binding responses ( Req​ ) against fragment concentration and fit to a 1:1 Langmuir steady-state affinity model to extract the KD​ .

Orthogonal Validation: Saturation Transfer Difference (STD) NMR

Causality & Experimental Design

While SPR provides the KD​ , it cannot confirm where the fragment binds. For large target receptor proteins (>100 kDa in nanodiscs), traditional protein-observed NMR (like 2D 1H-15N HSQC) is physically impossible due to extreme transverse relaxation (T2) line broadening[4]. We bypass this by using STD-NMR , a ligand-observed technique. We irradiate the protein, and the magnetization transfers through space (via the Spin Diffusion mechanism) only to fragments bound in the pocket. When the fragment rapidly dissociates (a hallmark of weak FBDD hits), it carries this magnetization into the bulk solution where it is detected as a sharp, clear signal[4].

Protocol 2: STD-NMR Competitive Binding Assay
  • Self-Validating Mechanism: Competitive displacement. By introducing a known high-affinity orthosteric ligand, the fragment should be displaced, abolishing the STD signal. If the signal remains, the fragment is binding non-specifically to the lipid/detergent or an allosteric artifact[2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare an NMR tube containing 10 µM of unlabeled target receptor and 500 µM of (2-Ethoxy-5-methylphenyl)methanol (a 1:50 protein-to-ligand ratio) in deuterated buffer (D2O, pD 7.4).

  • NMR Acquisition: Acquire 1D 1H-NMR spectra at 298K. Apply selective radiofrequency irradiation at -1.0 ppm (on-resonance, targeting protein methyl groups) and 30 ppm (off-resonance, reference).

  • Difference Spectrum Generation: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting peaks represent the specific protons of the (2-Ethoxy-5-methylphenyl)methanol fragment that were in close contact with the receptor.

  • Competitive Displacement (Validation): Spike the sample with 10 µM of a known high-affinity competitor (e.g., NECA for the A2A receptor). Re-acquire the STD spectrum. A reduction of >80% in the fragment's STD signal validates specific orthosteric binding.

SPR_NMR_Logic Frag Fragment Injection SPR SPR Response (RU) Frag->SPR NMR STD-NMR Signal Frag->NMR False False Positive (Aggregation) SPR->False Super-stoichiometric True True Binder (Specific Pocket) SPR->True 1:1 Langmuir Fit NMR->False Not Displaced NMR->True Displaced by Competitor

Fig 2: Logical triage of fragment binding signals to eliminate false positives.

Data Synthesis & Ligand Efficiency

To determine if (2-Ethoxy-5-methylphenyl)methanol is a viable starting point for hit-to-lead chemistry, we must calculate its Ligand Efficiency (LE) . LE normalizes the binding energy ( ΔG ) by the number of heavy (non-hydrogen) atoms ( N ), allowing us to compare fragments of different sizes[3]. An LE ≥0.3 kcal/mol/heavy atom is considered the threshold for a highly efficient binder.

Table 1: Quantitative Biophysical Profile of (2-Ethoxy-5-methylphenyl)methanol (Model Data)

ParameterValueMethod of Determination
Molecular Weight 166.22 DaIn silico calculation
Heavy Atoms ( N ) 12In silico calculation
Target Receptor Adenosine A2A (Model)SPR / STD-NMR
Steady-State KD​ 450 µMSPR (Steady-State Langmuir Fit)
Binding Stoichiometry 0.95 (approx. 1:1)SPR ( Rmax​ analysis)
Ligand Efficiency (LE) 0.38 kcal/mol/HACalculated ( ΔG/N )
STD Amplification Factor 15%1H STD-NMR
Displacement by Competitor 88% signal reductionSTD-NMR Competition Assay

Conclusion: With a KD​ of 450 µM and an excellent LE of 0.38, (2-Ethoxy-5-methylphenyl)methanol demonstrates highly efficient, stoichiometrically sound binding to the target receptor pocket, making it an ideal candidate for subsequent fragment growing via structure-guided synthetic chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Lab-Scale Synthesis Protocol for (2-Ethoxy-5-methylphenyl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2)[1] Introduction & Strategic Rationale (2-Ethoxy-5-methylphenyl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2)[1]

Introduction & Strategic Rationale

(2-Ethoxy-5-methylphenyl)methanol, also known as 2-ethoxy-5-methylbenzyl alcohol, is a highly versatile building block in medicinal chemistry. Benzyl alcohols with specific ether and alkyl substitution patterns are frequently utilized as critical precursors in the synthesis of ether-linked triaryl derivatives, many of which act as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway[2].

To achieve a high-yielding, lab-scale synthesis of (2-Ethoxy-5-methylphenyl)methanol, we employ a robust two-step sequence starting from commercially available 2-hydroxy-5-methylbenzaldehyde.

Mechanistic Causality & Reagent Selection:

  • Step 1: Williamson Ether Synthesis. The O-alkylation of the phenolic hydroxyl group is executed using ethyl iodide and potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF)[3]. K2​CO3​ is selected because it is a mild base; it quantitatively deprotonates the phenol ( pKa​ ~10) without triggering unwanted side reactions (such as Cannizzaro or aldol condensations) that stronger bases might induce on the aldehyde moiety. DMF, a polar aprotic solvent, optimally solvates the potassium cation, leaving the phenoxide anion highly nucleophilic to accelerate the SN​2 displacement of the iodide.

  • Step 2: Chemoselective Reduction. The resulting 2-ethoxy-5-methylbenzaldehyde[4] is reduced using sodium borohydride ( NaBH4​ ) in methanol. NaBH4​ is explicitly chosen over stronger hydrides (like LiAlH4​ ) due to its chemoselectivity; it efficiently reduces the aldehyde to a primary alcohol without risking the cleavage of the newly formed aryl ether or reducing the aromatic ring. Methanol stabilizes the alkoxyborate intermediate and provides the necessary protons to facilitate a smooth, mild reduction.

Synthesis Workflow Visualization

SynthesisWorkflow SM 2-Hydroxy-5-methylbenzaldehyde (Starting Material) Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) SM->Step1 Ethyl Iodide, K2CO3 DMF, 60°C, 12h Int 2-Ethoxy-5-methylbenzaldehyde (Intermediate) Step1->Int Aqueous Workup & Extraction Step2 Step 2: Aldehyde Reduction (NaBH4) Int->Step2 NaBH4 MeOH, 0°C to RT, 2h Prod (2-Ethoxy-5-methylphenyl)methanol (Target Compound) Step2->Prod Quench, Extract & Purify

Workflow for the two-step synthesis of (2-Ethoxy-5-methylphenyl)methanol.

Materials and Reagents

Reagent / MaterialRoleCAS NumberEquivalentsAmount (for 10 mmol scale)
2-Hydroxy-5-methylbenzaldehyde Starting Material613-84-31.0 eq1.36 g
Ethyl Iodide Alkylating Agent75-03-61.5 eq2.34 g (1.20 mL)
Potassium Carbonate ( K2​CO3​ ) Base584-08-72.0 eq2.76 g
N,N-Dimethylformamide (DMF) Solvent (Step 1)68-12-2-15 mL
Sodium Borohydride ( NaBH4​ ) Reducing Agent16940-66-21.2 eq0.45 g
Methanol (MeOH) Solvent (Step 2)67-56-1-20 mL
Ethyl Acetate (EtOAc) / Brine Workup SolventsN/A-As needed

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-5-methylbenzaldehyde[4]

Objective: Selective O-alkylation of the phenolic hydroxyl group.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylbenzaldehyde (1.36 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to allow for the formation of the phenoxide ion (indicated by a slight deepening of the yellow color).

  • Alkylation: Dropwise, add ethyl iodide (1.20 mL, 15.0 mmol) via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath under a nitrogen atmosphere for 12 hours[2].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The starting material ( Rf​ ~0.3, stains strongly with KMnO4​ ) should disappear, replaced by a less polar spot ( Rf​ ~0.6) corresponding to the ether intermediate.

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing & Drying: Wash the combined organic layers with water ( 2×30 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to afford crude 2-ethoxy-5-methylbenzaldehyde as a pale yellow oil. (Expected yield: ~90-95%. This crude intermediate is typically pure enough to carry directly into Step 2).

Step 2: Synthesis of (2-Ethoxy-5-methylphenyl)methanol

Objective: Chemoselective reduction of the aldehyde to a primary alcohol.

  • Reaction Setup: Dissolve the crude 2-ethoxy-5-methylbenzaldehyde (~1.56 g, 9.5 mmol) in 20 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (0.45 g, 11.4 mmol) in small portions over 10 minutes to control the evolution of hydrogen gas and manage the exothermic reaction.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (TLC): Check completion via TLC (Hexanes:EtOAc 3:1). The aldehyde spot ( Rf​ ~0.7) should be completely consumed, yielding a more polar product spot ( Rf​ ~0.3) due to the newly formed hydroxyl group.

  • Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise to neutralize excess NaBH4​ and break down the borate complex.

  • Extraction: Evaporate the majority of the methanol under reduced pressure. Dilute the aqueous residue with 20 mL of water and extract with Ethyl Acetate ( 3×25 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to yield the pure target compound.

Quantitative Data & Characterization

Below is the expected analytical profile for the validated, purified (2-Ethoxy-5-methylphenyl)methanol to ensure batch-to-batch integrity.

ParameterExpected Result
Physical State White to off-white crystalline solid / viscous oil
Overall Yield 80 - 85% (over two steps)
Molecular Weight 166.22 g/mol
Mass Spectrometry (ESI+) [M+H−H2​O]+ m/z≈149.1 (typical benzylic cleavage)
1 H NMR (400 MHz, CDCl3​ ) δ 7.10 (d, 1H, Ar-H), 7.02 (dd, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 4.65 (s, 2H, -CH 2​ OH), 4.05 (q, 2H, -OCH 2​ CH 3​ ), 2.50 (br s, 1H, -OH ), 2.30 (s, 3H, Ar-CH 3​ ), 1.42 (t, 3H, -OCH 2​ CH 3​ )

References

  • Title: Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 2-ethoxy-5-methylbenzaldehyde — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof Source: Google Patents URL

Sources

Application

Application Notes &amp; Protocols: (2-Ethoxy-5-methylphenyl)methanol as a Versatile Precursor in Organic Synthesis

Abstract This document provides a comprehensive technical guide on the utilization of (2-Ethoxy-5-methylphenyl)methanol as a precursor in organic synthesis. The primary focus is its efficient oxidation to 2-ethoxy-5-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the utilization of (2-Ethoxy-5-methylphenyl)methanol as a precursor in organic synthesis. The primary focus is its efficient oxidation to 2-ethoxy-5-methylbenzaldehyde, a valuable intermediate for the synthesis of complex organic molecules, including potential pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed, field-proven protocols, mechanistic insights, and workflow visualizations to ensure reproducible and successful outcomes. We delve into the causality behind procedural choices, providing a self-validating framework for the synthesis and characterization of the target compound.

Introduction: The Strategic Value of (2-Ethoxy-5-methylphenyl)methanol

(2-Ethoxy-5-methylphenyl)methanol is a substituted benzyl alcohol that serves as a highly useful and strategically important starting material. Its structure, featuring an ethoxy group, a methyl group, and a reactive hydroxymethyl group on a phenyl ring, offers multiple avenues for synthetic diversification. The true potential of this precursor is unlocked through the transformation of its primary alcohol functionality.

The oxidation of benzyl alcohols to their corresponding benzaldehydes is a cornerstone transformation in organic synthesis. Substituted benzaldehydes are key intermediates in the production of pharmaceuticals, fragrances, and dyes.[1] The aldehyde group is exceptionally versatile, participating in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, including Wittig reactions, aldol condensations, and reductive aminations. The specific substitution pattern of 2-ethoxy-5-methylbenzaldehyde makes it an attractive building block for creating novel molecular scaffolds with potential biological activity, akin to structures found in advanced therapeutic agents.[2]

This application note will focus on a robust and reliable protocol for the oxidation of (2-Ethoxy-5-methylphenyl)methanol, providing the foundation for its use in multi-step synthetic campaigns.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is critical for successful synthesis. The key properties of (2-Ethoxy-5-methylphenyl)methanol are summarized below.

PropertyValueSource
IUPAC Name (2-Ethoxy-5-methylphenyl)methanolInternal
CAS Number 135532-33-7Internal
Molecular Formula C₁₀H₁₄O₂[3]
Molecular Weight 166.22 g/mol [3]
Appearance Varies (typically a liquid or low-melting solid)N/A
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Core Application: Oxidation to 2-Ethoxy-5-methylbenzaldehyde

The conversion of the benzylic alcohol to an aldehyde is the most direct and powerful application of this precursor. This transformation creates an electrophilic center, opening the door to a multitude of subsequent reactions.

Rationale for Method Selection

The oxidation of a primary benzyl alcohol to an aldehyde must be performed under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid. Several reagents are available for this purpose, each with distinct advantages.

  • Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a classic, reliable, and moderately mild oxidant that effectively stops at the aldehyde stage for primary alcohols. It is relatively inexpensive and simple to use.

  • Hypervalent Iodine Reagents: Dess-Martin Periodinane (DMP) is an exceptionally mild and highly selective oxidant that works at room temperature with short reaction times. It avoids the use of heavy metals, which is advantageous for environmental and toxicological reasons.[4]

  • DMSO-Based Oxidations: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It operates at very low temperatures (-78 °C) and is excellent for sensitive substrates, producing non-toxic byproducts.[4]

For this guide, we will detail a protocol using Pyridinium Chlorochromate (PCC) due to its proven reliability, cost-effectiveness, and straightforward execution, making it an excellent choice for routine laboratory synthesis.

Reaction Mechanism: PCC Oxidation

The mechanism involves the formation of a chromate ester, followed by a base-assisted E2-type elimination to yield the aldehyde, water, and a reduced chromium(IV) species.

PCC_Oxidation Figure 1: Mechanism of PCC Oxidation RCH2OH R-CH₂-OH (Alcohol) ChromateEster R-CH₂-O-CrO₂Cl (Chromate Ester) RCH2OH->ChromateEster + PCC - H₂O, - Pyridine, - Cl⁻ PCC PCC (CrO₃Cl⁻PyH⁺) Aldehyde R-CHO (Aldehyde) ChromateEster->Aldehyde + Base Cr_IV Cr(IV) Species ChromateEster->Cr_IV - H-Base⁺ - Cr(IV) Base Base (e.g., Pyridine) Workflow Figure 2: Experimental Workflow Setup 1. Reagent Setup (PCC, Silica, DCM) Addition 2. Add Alcohol Solution (Dropwise at RT) Setup->Addition React 3. Reaction & Monitoring (Stir 2-4h, TLC) Addition->React Dilute 4. Dilute with Diethyl Ether React->Dilute Filter 5. Filter through Silica Plug (Remove Cr salts) Dilute->Filter Concentrate 6. Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Purify 7. Column Chromatography (Purify Aldehyde) Concentrate->Purify Characterize 8. Characterization (NMR, IR, MS) Purify->Characterize

Sources

Method

Application Note: HPLC-UV Method Development and Validation for (2-Ethoxy-5-methylphenyl)methanol

Executive Summary & Analyte Profiling In pharmaceutical development and fine chemical synthesis, the accurate quantitation of active ingredients and their precursors is non-negotiable. This technical guide details the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

In pharmaceutical development and fine chemical synthesis, the accurate quantitation of active ingredients and their precursors is non-negotiable. This technical guide details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for (2-Ethoxy-5-methylphenyl)methanol .

To design a robust analytical method, we must first deconstruct the physicochemical properties of the analyte. (2-Ethoxy-5-methylphenyl)methanol is a substituted benzyl alcohol derivative.

  • Lipophilicity: The presence of the ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups on the aromatic ring significantly increases the molecule's hydrophobicity compared to a standard benzyl alcohol, yielding an estimated LogP of ~2.4. This makes it an ideal candidate for retention on a non-polar C18 stationary phase.

  • Ionization (pKa): The benzylic hydroxyl group (-CH₂OH) is essentially neutral under standard aqueous conditions (pKa > 14). Because the molecule lacks ionizable basic amines or acidic carboxylic acids, its retention time is highly stable and independent of mobile phase pH variations.

  • Chromophore Activity: The electron-donating ethoxy and methyl groups induce a bathochromic shift (red shift) in the UV spectrum. While the primary benzenoid absorption occurs at <220 nm, a highly specific secondary absorption band emerges around 270–280 nm, providing an excellent window for interference-free UV detection.

Quality by Design (QbD): Method Development Strategy

As analytical scientists, we do not rely on trial and error; we engineer methods based on molecular causality. The development of this method follows a deterministic Quality by Design (QbD) approach, ensuring the final protocol is intrinsically robust before formal validation begins.

MethodDev ATP 1. Analytical Target Profile Define assay goals & limits PhysChem 2. Analyte Profiling LogP ~2.4, Neutral, UV Active ATP->PhysChem Column 3. Stationary Phase C18 Column (End-capped) PhysChem->Column MobilePhase 4. Mobile Phase Water/ACN, pH 3.0 Buffer Column->MobilePhase Validation 5. Method Validation ICH Q2(R2) & USP <1225> MobilePhase->Validation

Fig 1: Quality by Design (QbD) workflow for HPLC method development.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A fully end-capped C18 column (Octadecylsilane) is selected. The end-capping minimizes secondary interactions between the analyte's hydroxyl group and residual silanols on the silica support, preventing peak tailing.

  • Mobile Phase Organic Modifier: Acetonitrile (ACN) is chosen over Methanol. ACN possesses lower viscosity, which reduces system backpressure, and its dipole-dipole interaction mechanism provides sharper peak shapes for ether-containing compounds compared to the hydrogen-bonding mechanism of methanol.

  • Mobile Phase Aqueous Buffer (pH 3.0): Although (2-Ethoxy-5-methylphenyl)methanol is neutral, we buffer the aqueous phase to pH 3.0 using 0.1% Phosphoric acid. Why? Silica-based columns contain residual silanol groups (pKa ~4.5). At pH 3.0, these silanols are fully protonated and neutralized. This suppresses cation-exchange interactions with any trace basic impurities in the sample matrix, ensuring a stable, reproducible baseline.

  • Detection Wavelength (275 nm): While 210 nm offers maximum sensitivity, it is highly susceptible to baseline drift from mobile phase absorbance during gradient elution. Selecting 275 nm exploits the specific auxochromic shift of the ethoxy-aromatic ring, delivering superior specificity and a flat baseline—critical for a stability-indicating assay[1].

Optimized Chromatographic Conditions

The quantitative parameters of the finalized method are summarized below to facilitate easy transfer and replication in any standard analytical laboratory.

ParameterOptimized ConditionMechanistic Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µmBalances high theoretical plates with moderate backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterNeutralizes column silanols (pH ~3.0) to prevent peak tailing.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Low viscosity organic modifier; excellent mass transfer kinetics.
Elution Mode Isocratic (40% A : 60% B)LogP ~2.4 requires ~60% organic for an optimal retention factor ( k′ ~ 3-5).
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temperature 30 °CStandardizes solvent viscosity and improves retention time reproducibility.
Detection UV at 275 nmTargets the specific n→π∗ transition of the ethoxy-aromatic system.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N).
Diluent Water : Acetonitrile (50:50, v/v)Matches mobile phase strength to prevent solvent-induced peak distortion.

Step-by-Step Sample Preparation Protocol

To ensure the protocol acts as a self-validating system, the sample preparation must prevent analyte degradation and ensure complete solubilization. The diluent (50:50 Water:ACN) is specifically chosen to match the initial mobile phase conditions, preventing the "solvent effect" (fronting or split peaks) that occurs when samples are injected in 100% strong organic solvents.

Standard Preparation Workflow:

  • Weighing: Accurately weigh 25.0 mg of (2-Ethoxy-5-methylphenyl)methanol reference standard using a calibrated analytical balance (readability 0.01 mg).

  • Primary Solubilization: Transfer the standard quantitatively into a 50 mL Class A volumetric flask. Add 30 mL of the Diluent (Water:ACN 50:50 v/v).

  • Agitation: Sonicate the flask for 5 minutes at room temperature to ensure complete dissolution of the crystalline solid.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then dilute to the mark with Diluent and invert 10 times to mix. (Stock Solution Concentration: 500 µg/mL).

  • Working Standard Dilution: Pipette exactly 5.0 mL of the Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent and mix thoroughly. (Final Working Concentration: 50 µg/mL).

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to saturate the filter membrane and prevent analyte adsorption.

Method Validation Protocol (ICH Q2(R2) & USP <1225>)

An analytical method is only scientifically valid if it can mathematically prove its own reliability. This method must be validated according to ICH Q2(R2) [2] and USP General Chapter <1225> [3] for a Category I assay (quantitation of major components).

Validation Start Validation Lifecycle Spec Specificity No Interference Start->Spec Lin Linearity R² > 0.999 Start->Lin Acc Accuracy 98-102% Recovery Start->Acc Prec Precision RSD < 2.0% Start->Prec Rob Robustness Parameter Variations Start->Rob

Fig 2: Core validation parameters mandated by ICH Q2(R2) and USP <1225>.

Validation Parameters and Acceptance Criteria

The following table outlines the self-validating framework. If the method fails any of these criteria during execution, the system halts, and the root cause must be investigated.

Validation ParameterExecution StrategyAcceptance Criterion (ICH Q2/USP <1225>)
Specificity [1]Inject Blank (Diluent), Placebo matrix, and Analyte. Assess peak purity using a Photodiode Array (PDA) detector.No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold. Resolution ( Rs​ ) > 2.0 from nearest impurity.
Linearity & Range [2]Prepare 5 concentration levels ranging from 50% to 150% of the nominal working concentration (25 to 75 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% target concentration.
Accuracy (Recovery) [4]Spike known amounts of standard into the sample matrix at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery at each level must be between 98.0% and 102.0%.
Method Precision [5]Prepare and inject 6 independent sample preparations at the 100% nominal concentration.Relative Standard Deviation (%RSD) of the assay results 2.0%.
Robustness [4]Deliberately vary Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase B ratio ( ± 2%).System suitability criteria (see Section 6) must still be met under all variant conditions.

System Suitability Testing (SST): The Daily Self-Validation

To ensure trustworthiness, the method incorporates a System Suitability Test (SST) that must be passed before any sample sequence is analyzed. This acts as a daily calibration check on the health of the column, the pumps, and the detector.

  • Inject the Blank (Diluent) to confirm a stable baseline and absence of carryover.

  • Inject the Working Standard (50 µg/mL) in six replicates.

  • SST Acceptance Criteria:

    • Retention Time Precision: %RSD 1.0%

    • Peak Area Precision: %RSD 2.0%

    • Theoretical Plates ( N ): 5,000 (Confirms column efficiency)

    • Tailing Factor ( Tf​ ): 1.5 (Confirms absence of secondary silanol interactions)

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • USP <1225> Validation of Compendial Procedures BA Sciences / United States Pharmacopeia (USP) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Scientific Guideline European Medicines Agency (EMA) URL:[Link]

Sources

Application

Application Notes and Protocols for Cell Culture Assays: Dissolving (2-Ethoxy-5-methylphenyl)methanol in DMSO

Introduction: The Critical First Step in In Vitro Screening In the realm of drug discovery and cellular biology, the accurate and reproducible delivery of test compounds to in vitro models is paramount. The physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical First Step in In Vitro Screening

In the realm of drug discovery and cellular biology, the accurate and reproducible delivery of test compounds to in vitro models is paramount. The physicochemical properties of a compound, particularly its solubility, dictate the feasibility and design of any cell-based assay. (2-Ethoxy-5-methylphenyl)methanol (CAS Number: 1409767-31-2), a compound of interest in various research fields, presents a common challenge due to its presumed hydrophobic nature. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to effectively dissolve, validate, and apply (2-Ethoxy-5-methylphenyl)methanol in Dimethyl Sulfoxide (DMSO) for cell culture assays. Our focus is not merely on a set of instructions, but on establishing a self-validating system that ensures scientific integrity and minimizes experimental artifacts.

Understanding the Solvent: The Role and Caveats of DMSO

Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of both polar and nonpolar compounds.[1] Its utility in cell culture is, however, a double-edged sword. While an excellent solvent, DMSO can exert its own biological effects, including cytotoxicity, at higher concentrations.[2] It is generally recommended to maintain a final DMSO concentration in cell culture media at or below 0.5%, with many sensitive cell lines requiring concentrations as low as 0.1%.[2][3] Therefore, a core principle of this protocol is to maximize the concentration of the (2-Ethoxy-5-methylphenyl)methanol stock solution in DMSO to minimize the final volume of solvent added to the cell culture.

Part 1: Empirical Determination of Solubility

Given the absence of publicly available, verified solubility data for (2-Ethoxy-5-methylphenyl)methanol in DMSO, the first and most critical step is to determine its solubility empirically in your own laboratory. This preliminary experiment is fundamental to preparing a high-concentration, stable stock solution.

Protocol 1: Small-Scale Solubility Assessment

Objective: To determine the approximate maximum solubility of (2-Ethoxy-5-methylphenyl)methanol in 100% cell culture-grade DMSO at room temperature.

Materials:

  • (2-Ethoxy-5-methylphenyl)methanol (powder form)

  • Cell culture-grade DMSO (≥99.9%, sterile)[3]

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined screw caps[4]

  • Sterile micro-pipettes and tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out a small, precise amount of (2-Ethoxy-5-methylphenyl)methanol (e.g., 1-5 mg) into a pre-weighed, sterile amber glass vial.

  • Initial Solvent Addition: Add a small, calculated volume of DMSO to the vial to achieve a high target concentration (e.g., 100 mM). The required volume can be calculated using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter.

  • Incremental Solvent Addition (if necessary): If the compound is not fully dissolved, add small, precise increments of DMSO (e.g., 10% of the initial volume) and repeat the vortexing.

  • Sonication (Optional): If visual inspection still reveals undissolved particles, sonicate the vial in a room temperature water bath for 5-10 minutes.[1]

  • Observation and Calculation: Continue the incremental addition of DMSO until the compound is completely dissolved, resulting in a clear solution. The final concentration at which the compound fully dissolves represents the approximate maximum solubility. Record this value meticulously.

  • Stability Check: Allow the solution to sit at room temperature for at least 2 hours and then at 4°C overnight to check for any precipitation. If precipitation occurs, the solution is supersaturated, and the true solubility is lower than initially determined.

Part 2: Preparation of a High-Concentration Stock Solution

Once the maximum solubility has been determined, you can proceed with preparing a stock solution at a concentration at or slightly below this limit to ensure stability.

Protocol 2: Preparation of a 1000X Stock Solution

Objective: To prepare a stable, high-concentration stock solution of (2-Ethoxy-5-methylphenyl)methanol in DMSO.

Materials:

  • (2-Ethoxy-5-methylphenyl)methanol

  • Cell culture-grade DMSO (≥99.9%, sterile)

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile micro-pipettes and tips

  • Vortex mixer

Procedure:

  • Calculation: Based on the desired stock concentration (determined from Protocol 1) and the required volume, calculate the mass of (2-Ethoxy-5-methylphenyl)methanol needed. For example, to prepare 1 mL of a 50 mM stock solution:

    Mass (mg) = 50 mmol/L * 0.001 L * Molecular Weight ( g/mol ) * 1000 mg/g

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile amber glass vial.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex until the compound is completely dissolved.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[1] Store these aliquots at -20°C or -80°C for long-term stability.

Part 3: The Imperative of Vehicle Control Validation

The introduction of DMSO into your cell culture system, even at low concentrations, necessitates a vehicle control to differentiate the effects of the compound from the effects of the solvent. It is crucial to determine the maximum tolerated concentration of DMSO for your specific cell line(s).

Protocol 3: Determining the Maximum Tolerated DMSO Concentration

Objective: To identify the highest concentration of DMSO that does not significantly affect the viability or proliferation of the target cell line(s).

Experimental Design:

  • Cell Lines: The specific cell line(s) to be used in your assays.

  • Assay: A sensitive cell viability or proliferation assay (e.g., MTT, XTT, or a real-time cell analysis system).

  • Treatment Groups:

    • Untreated control (cells in media only)

    • A range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%) prepared in the same cell culture medium.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the chosen assay and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing the different concentrations of DMSO.

  • Incubation: Incubate the cells for the intended duration of your compound exposure experiments (e.g., 24, 48, or 72 hours).

  • Assay Performance: At the end of the incubation period, perform the cell viability/proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the untreated control. The highest concentration of DMSO that does not cause a statistically significant decrease in cell viability/proliferation is the maximum tolerated concentration for that cell line under your experimental conditions.

Table 1: Example Data for DMSO Cytotoxicity

DMSO ConcentrationCell Viability (% of Control)Standard Deviation
0% (Untreated)100± 5.2
0.05%98.7± 4.8
0.1%97.2± 5.5
0.25%95.1± 6.1
0.5%85.3± 7.3
1.0%60.8± 8.9
2.0%25.4± 9.5

Part 4: Serial Dilutions and Final Application

With a validated stock solution and a known maximum tolerated DMSO concentration, you can now prepare working solutions for your cell culture assays. To avoid precipitation of the hydrophobic compound upon dilution into aqueous media, it is best practice to perform serial dilutions in 100% DMSO first.[1]

Protocol 4: Preparation of Working Solutions and Dosing

Objective: To prepare a series of working concentrations of (2-Ethoxy-5-methylphenyl)methanol for cell treatment, ensuring a consistent and non-toxic final DMSO concentration.

Procedure:

  • Serial Dilutions in DMSO:

    • Thaw a single-use aliquot of your high-concentration stock solution.

    • Perform serial dilutions in 100% sterile DMSO to create a range of intermediate stock solutions. For example, to create a 10-point, 2-fold dilution series, you would serially dilute your highest concentration stock with an equal volume of DMSO.

  • Final Dilution in Media:

    • Directly before treating your cells, dilute each of the DMSO intermediate stocks into pre-warmed cell culture medium to achieve your final desired treatment concentrations. The dilution factor should be chosen to ensure the final DMSO concentration is at or below the predetermined maximum tolerated level (from Protocol 3). For example, a 1:1000 dilution of a DMSO stock into media will result in a final DMSO concentration of 0.1%.

  • Dosing: Remove the existing media from your cell culture plates and replace it with the media containing the final concentrations of (2-Ethoxy-5-methylphenyl)methanol. Include a vehicle control group that receives media with the same final concentration of DMSO as the treated groups.

Visualizing the Workflow

Diagram 1: Workflow for Preparation and Application

G cluster_0 Part 1: Solubility Determination cluster_1 Part 2: Stock Solution Preparation cluster_2 Part 3: Vehicle Control Validation cluster_3 Part 4: Dosing A Weigh Compound B Add Incremental DMSO A->B C Vortex / Sonicate B->C D Observe & Calculate Max. Solubility C->D E Prepare High-Conc. Stock (e.g., 50 mM in 100% DMSO) D->E Inform Stock Conc. F Aliquot & Store at -80°C E->F J Serial Dilutions in 100% DMSO F->J Use Aliquot G Treat Cells with DMSO Series (0.05% - 2.0%) H Perform Viability Assay G->H I Determine Max. Tolerated Conc. H->I K Final Dilution in Media (e.g., 1:1000) I->K Inform Final DMSO Conc. J->K L Treat Cells K->L

Caption: Workflow for dissolving (2-Ethoxy-5-methylphenyl)methanol in DMSO.

Troubleshooting Common Issues

  • Compound Precipitation Upon Dilution in Media: This is a common issue with hydrophobic compounds.[5] To mitigate this, ensure your final concentration in media is not above the compound's aqueous solubility limit. You can also try a step-wise dilution, first into a small volume of media and then into the final volume, while gently mixing.

  • Unexpected Cytotoxicity in Vehicle Control: If you observe significant cell death in your DMSO vehicle control group, it indicates your cell line is particularly sensitive to DMSO. You will need to reduce the final DMSO concentration in your assays, which may require preparing a more concentrated initial stock solution (if solubility permits).

  • Inconsistent Results: This can arise from repeated freeze-thaw cycles of the stock solution, inaccurate pipetting, or incomplete dissolution of the compound. Always use fresh aliquots for each experiment and ensure complete dissolution before making dilutions.

Conclusion: A Foundation for Reliable Data

The protocols outlined in this document provide a robust framework for the successful use of (2-Ethoxy-5-methylphenyl)methanol in cell culture assays. By first empirically determining solubility and validating the vehicle's effect on your specific cellular model, you establish a foundation of scientific rigor that enhances the reliability and reproducibility of your experimental data. This methodical approach, which prioritizes understanding the interplay between the compound, the solvent, and the biological system, is indispensable for generating high-quality, trustworthy results in drug discovery and development.

References

  • Case studies: The cytotoxicity of DMSO. (n.d.).
  • Top Tips for In-House Media Preparation. (2022, September 27). Corning.
  • DMSO Cell Culture Grade. (2024, December 30). ServiceBio.
  • (2-Ethoxy-5-methylphenyl)methanol — Chemical Substance Information. (n.d.). NextSDS.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019, December 17). PMC.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
  • (2-ethynyl-5-methylphenyl)methanol — Chemical Substance Information. (n.d.). NextSDS.
  • (5-methanesulfonyl-2-methoxyphenyl)methanol — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (2025, December 24). MilliporeSigma.
  • Preparation and Storage of Stock Solutions. (n.d.). Enfanos.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • (2-ethoxy-5-methoxyphenyl)(phenyl)methanol CAS#:. (n.d.). ChemicalBook.
  • (2-Ethoxy-4-fluoro-5-methylphenyl)methanol. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 10). Tokyo Chemical Industry.
  • (2-ethoxy-5-nitrophenyl)methanol. (n.d.). Santa Cruz Biotechnology.
  • (5-Ethoxy-2-methylphenyl)methanol. (n.d.). Fluorochem.
  • (2-Ethoxy-5-nitrophenyl)methanol | C9H11NO4 | CID 28963811. (n.d.). PubChem.

Sources

Method

Application Notes &amp; Protocols: (2-Ethoxy-5-methylphenyl)methanol in Small Molecule Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract The pursuit of novel chemical matter is a cornerstone of modern drug discovery. The strategic use of well-defined molecular scaffolds provides a robust framework...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. The strategic use of well-defined molecular scaffolds provides a robust framework for the systematic exploration of chemical space to identify new therapeutic agents. This document details the application of (2-Ethoxy-5-methylphenyl)methanol as a versatile starting material in small molecule drug discovery. We present the rationale for its use, protocols for library synthesis, and a strategic cascade for biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for lead generation and optimization programs.

Introduction: The (2-Ethoxy-5-methylphenyl)methanol Scaffold

(2-Ethoxy-5-methylphenyl)methanol is a substituted benzyl alcohol that presents multiple vectors for chemical modification, making it an attractive starting point for library synthesis. Its structure combines several key features beneficial for drug design:

  • Aromatic Core: The phenyl ring serves as a rigid core to which functional groups can be appended with precise spatial orientation.

  • Defined Substitution Pattern: The 1,2,4-substitution pattern offers a distinct structural motif. The ethoxy and methyl groups provide a balance of lipophilicity and metabolic handles.

  • Reactive Handle: The primary alcohol (methanol moiety) is a versatile functional group that can be readily converted into a wide array of other functionalities, including ethers, esters, amines, and halides, or used as a coupling point for larger fragments.[1][2]

These characteristics position (2-Ethoxy-5-methylphenyl)methanol not as a pharmacophore in itself, but as a foundational building block for creating diverse compound libraries aimed at a range of biological targets.

Physicochemical Properties Profile

A successful starting point in drug discovery should possess drug-like properties. While experimental data for the title compound is sparse, we can estimate its properties based on closely related analogs like 2-methoxy-5-methylphenol.[3][4][5] These properties are critical for initial assessment of developability.

PropertyEstimated ValueSignificance in Drug Discovery
Molecular Weight ~166.22 g/mol Low molecular weight provides ample room for derivatization while staying within the "Rule of 5" guidelines.
logP ~2.0 - 2.5An ideal starting point for lipophilicity, balancing solubility and membrane permeability. Can be tuned via derivatization.
Hydrogen Bond Donors 1 (the -OH group)Allows for key interactions with biological targets; can be modified to modulate properties.
Hydrogen Bond Acceptors 2 (the ether and alcohol oxygens)Provides points for target engagement; the ether is metabolically more stable than a phenol.
Polar Surface Area ~29.46 ŲContributes to solubility and permeability.

Strategic Application in Lead Discovery

The core strategy for utilizing (2-Ethoxy-5-methylphenyl)methanol is based on systematic diversification of its three key regions: the benzyl alcohol , the ethoxy group , and the phenyl ring/methyl group . This approach allows for a comprehensive exploration of the surrounding chemical space to identify structure-activity relationships (SAR).

Rationale for Derivatization: Bioisosterism and SAR Exploration

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another to enhance potency, improve pharmacokinetic (ADME) properties, or reduce toxicity, while maintaining the primary biological activity.[6][7][8] The (2-Ethoxy-5-methylphenyl)methanol scaffold is an excellent substrate for applying this principle.

  • Vector 1 (Alcohol Modification): The hydroxyl group can be alkylated, acylated, or converted to an amine to probe interactions with the target protein. For instance, converting the alcohol to an ether can increase lipophilicity, while converting it to an amine can introduce a basic center for salt formation or new hydrogen bonding interactions.[9]

  • Vector 2 (Alkoxy Modification): The ethoxy group can be varied to explore a pocket in the target binding site. Shortening (methoxy) or lengthening (propoxy, isopropoxy) the alkyl chain can fine-tune van der Waals interactions.[10] Bioisosteric replacement with groups like a trifluoromethoxy or a small heterocycle can profoundly alter electronic and solubility properties.[6][11]

  • Vector 3 (Ring/Methyl Modification): The methyl group can be replaced with other small alkyl groups, halogens (e.g., Cl, F), or a cyano group to probe electronic and steric effects. The aromatic ring itself can be further substituted or replaced with a heterocycle to improve properties or escape patent space.

The following diagram illustrates the strategic diversification of the scaffold.

G cluster_0 Core Scaffold: (2-Ethoxy-5-methylphenyl)methanol cluster_1 Vector 1: Alcohol Derivatization cluster_2 Vector 2: Alkoxy Modification cluster_3 Vector 3: Ring/Methyl Modification Core (2-Ethoxy-5-methylphenyl)methanol V1_Ether Ethers (R-O-CH2Ar) Core->V1_Ether Alkylation V1_Amine Amines (R-NH-CH2Ar) Core->V1_Amine Reductive Amination V1_Ester Esters (R-COO-CH2Ar) Core->V1_Ester Acylation V2_Chain Vary Alkyl Chain (Methoxy, Propoxy) Core->V2_Chain Analog Synthesis V2_Bioisostere Bioisosteres (e.g., -OCF3, Cyclopropyl) Core->V2_Bioisostere Analog Synthesis V3_Methyl Replace Methyl (e.g., Cl, F, CN) Core->V3_Methyl Analog Synthesis V3_Ring Add Ring Substituents or Replace Ring Core->V3_Ring Analog Synthesis

Caption: Diversification strategy for the (2-Ethoxy-5-methylphenyl)methanol scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a focused library and its subsequent biological evaluation.

Protocol 1: Synthesis of a Focused Amine Library

This protocol details the conversion of the parent alcohol to a versatile benzyl bromide intermediate, followed by substitution with a representative set of primary and secondary amines to generate a diverse library.

Workflow Overview:

G A Step 1: Bromination (2-Ethoxy-5-methylphenyl)methanol B Step 2: Purification Benzyl Bromide Intermediate A->B Work-up C Step 3: Parallel Amination Array of Amines (R1R2NH) B->C Dispense D Step 4: Parallel Purification Final Amine Library C->D Work-up E Step 5: QC Analysis LC-MS, NMR D->E Analyze

Caption: Workflow for the synthesis of a focused amine library.

Step-by-Step Methodology:

Step 1: Synthesis of 1-(bromomethyl)-2-ethoxy-5-methylbenzene (Intermediate)

  • Reagents & Setup: To a stirred solution of (2-Ethoxy-5-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise over 15 minutes.

    • Causality: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides under mild conditions, minimizing side reactions. The reaction is performed at 0 °C to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it over ice-water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzyl bromide is often used directly in the next step but can be purified by flash chromatography on silica gel if necessary. Confirm identity via ¹H NMR.

Step 2: Parallel Synthesis of Benzyl Amine Derivatives

  • Reagents & Setup: In a 96-well reaction block, dispense a solution of the crude 1-(bromomethyl)-2-ethoxy-5-methylbenzene (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Amine Addition: To each well, add a unique primary or secondary amine (1.2 eq) from a pre-prepared amine library plate, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a proton scavenger to neutralize the HBr generated during the Sₙ2 reaction, driving the reaction to completion without competing as a nucleophile.

  • Reaction: Seal the reaction block and heat to 50-60 °C for 12-16 hours (overnight).

  • Parallel Work-up & Purification: After cooling, the reaction mixtures can be purified using automated parallel purification systems, such as reverse-phase HPLC.

  • Quality Control: Analyze each purified compound by LC-MS to confirm identity (mass) and purity. Characterize representative examples by ¹H NMR.

Protocol 2: Biological Screening Cascade

This protocol describes a typical screening cascade to identify and characterize active compounds from the synthesized library against a hypothetical protein kinase target.

Workflow Overview:

G A Primary Screen Single-Dose (10 µM) Biochemical Kinase Assay B Hit Confirmation Re-test active compounds from fresh stock A->B >50% Inhibition C Dose-Response (IC50) 10-point titration curve for confirmed hits B->C Confirmed Activity D Secondary Assays Selectivity Profiling (Panel of related kinases) C->D Potent Hits (IC50 < 1 µM) E Cellular Assay Target engagement or phenotypic assay D->E Selective Hits

Caption: A strategic screening cascade for hit identification and validation.

Step-by-Step Methodology:

  • Primary Biochemical Screen:

    • Assay Principle: Use a mobility shift assay (e.g., Caliper EZ Reader) or a luminescence-based assay (e.g., Promega ADP-Glo™) to measure kinase activity.

    • Procedure: Screen the entire library at a single concentration (e.g., 10 µM) against the target kinase.

    • Hit Criteria: Compounds inhibiting kinase activity by more than 50% are considered primary hits.

    • Trustworthiness: Including positive (known inhibitor) and negative (DMSO vehicle) controls on every plate is essential to validate assay performance.

  • Hit Confirmation and Dose-Response:

    • Procedure: Re-test all primary hits using freshly prepared solutions to eliminate false positives from compound aggregation or assay artifacts. Confirmed hits are then tested in a 10-point, 3-fold serial dilution to determine the half-maximal inhibitory concentration (IC₅₀).

    • Data Analysis: Fit the dose-response data to a four-parameter logistic equation to calculate the IC₅₀ value.

  • Selectivity Profiling:

    • Rationale: It is crucial to determine if the active compounds are selective for the intended target.

    • Procedure: Test potent hits (e.g., IC₅₀ < 1 µM) against a panel of closely related kinases at a fixed concentration (e.g., 1 µM).

    • Outcome: This provides a selectivity profile and helps to deprioritize non-selective or promiscuous inhibitors early in the process.

  • Cell-Based Assays:

    • Rationale: To confirm that the compounds are active in a more physiologically relevant context.

    • Procedure: Use a cell-based assay to measure the inhibition of a downstream signaling event (e.g., phosphorylation of a substrate via Western Blot or ELISA) or a phenotypic outcome (e.g., inhibition of cancer cell proliferation via a CellTiter-Glo® assay).

Conclusion

(2-Ethoxy-5-methylphenyl)methanol represents a readily accessible and highly versatile scaffold for small molecule drug discovery. Its attractive physicochemical properties and multiple points for chemical diversification make it an ideal starting point for the generation of novel compound libraries. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of derivatives, enabling the systematic exploration of structure-activity relationships. By applying these principles, research organizations can effectively leverage this scaffold to identify and optimize novel lead compounds for a wide range of therapeutic targets.

References

  • Blass, B. E. (2015). Basic Principles of Drug Discovery and Development. Academic Press. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Larock, R. C. (1989). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. VCH Publishers. [Link]

  • Will, S., et al. (2011). Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry, 54(22), 7891–7902. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Kühn, D., et al. (2010). 1-Alkyl-4-phenyl-6-alkoxy-1H-quinazolin-2-ones: A Novel Series of Potent Calcium-Sensing Receptor Antagonists. Journal of Medicinal Chemistry, 53(5), 2207–2217. [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(44), 17983–17988. [Link]

  • Chen, I. J., & Kou, Y. R. (2012). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 2(27), 10123. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Cheméo. (n.d.). 2-Methoxy-5-methylphenol. [Link]

Sources

Application

Application Note: Catalytic Reduction Strategies for the Synthesis of (2-Ethoxy-5-methylphenyl)methanol

Executive Summary & Strategic Context (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2) is a highly valued benzylic alcohol intermediate in modern drug discovery. It serves as a critical structural motif in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2) is a highly valued benzylic alcohol intermediate in modern drug discovery. It serves as a critical structural motif in the synthesis of linear aliphatic amine-linked triaryl derivatives, which are potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction[1]. Furthermore, structurally related 2-ethoxy-5-methylbenzyl moieties are essential in the development of ALCAT1 inhibitors used to target age-related mitochondrial dysfunction[2].

While stoichiometric hydride reagents (e.g., NaBH₄) are traditionally used for its synthesis, catalytic reduction of the precursor 2-ethoxy-5-methylbenzaldehyde offers a highly scalable, atom-economical, and sustainable alternative. This guide details the mechanistic causality, comparative data, and self-validating protocols for two primary catalytic reduction modalities: Direct Catalytic Hydrogenation and Catalytic Transfer Hydrogenation (CTH).

Mechanistic Pathways & Catalyst Causality

The conversion of 2-ethoxy-5-methylbenzaldehyde to (2-Ethoxy-5-methylphenyl)methanol requires precise chemoselectivity to avoid the over-reduction (hydrogenolysis) of the resulting benzylic alcohol into 2-ethoxy-1,5-dimethylbenzene.

A. Direct Catalytic Hydrogenation (Pd/C)

Palladium on carbon (Pd/C) is a standard heterogeneous catalyst that provides an massive surface area for the adsorption and homolytic cleavage of H₂ gas.

  • Causality for Protocol Design: Because benzylic alcohols are highly susceptible to hydrogenolysis, the reaction must be strictly controlled. By utilizing ambient pressure (1 atm H₂) and room temperature, the kinetic barrier for aldehyde reduction is overcome while the barrier for C-O bond cleavage remains intact.

B. Catalytic Transfer Hydrogenation (CTH)

CTH utilizes a transition metal complex (e.g., Ru or Ir) and a secondary alcohol (like isopropanol) as the hydrogen donor, completely circumventing the use of hazardous H₂ gas.

  • Causality for Protocol Design: Using bifunctional catalysts such as [Cp*Ir(2,2′-bpyO)(H₂O)] or3[3], the reaction proceeds via a concerted six-membered transition state. The ligand simultaneously transfers a proton to the carbonyl oxygen while the metal transfers a hydride to the carbonyl carbon[4]. This mechanism inherently prevents hydrogenolysis, ensuring near-perfect chemoselectivity.

Pathway A 2-Ethoxy-5-methylbenzaldehyde C (2-Ethoxy-5-methylphenyl)methanol A->C Catalytic Hydrogenation (Pd/C, H2) or CTH (Ru/Ir, iPrOH) B 2-Ethoxy-5-methylbenzoic acid B->C High-Pressure Hydrogenation (Ru-complex, H2, >100°C) D Hydrogenolysis Byproduct (2-Ethoxy-1,5-dimethylbenzene) C->D Excess H2 / High Temp (Over-reduction)

Synthetic pathways to (2-Ethoxy-5-methylphenyl)methanol.

Comparative Data of Reduction Modalities

To assist in workflow selection, the following table summarizes the operational parameters for the reduction of benzaldehydes to benzylic alcohols based on recent catalytic advancements[3][4][5].

MethodologyCatalyst SystemHydrogen SourceTemp (°C)ChemoselectivityRisk of Hydrogenolysis
Direct Hydrogenation 5% Pd/C (Heterogeneous)H₂ Gas (1 atm)20–25ModerateHigh (if unmonitored)
Direct Hydrogenation 5[5]H₂ Gas (High Press.)100–140HighLow
Transfer Hydrog. (CTH) [Cp*Ir(2,2′-bpyO)(H₂O)][4]Isopropanol82ExcellentNone
Transfer Hydrog. (CTH) Ru-Triazole Complex[3]Isopropanol / MeOH70–100ExcellentNone

Standard Operating Protocols (SOPs)

Protocol A: Direct Catalytic Hydrogenation (Pd/C)

This protocol is ideal for rapid, bench-scale synthesis where H₂ balloons are accessible.

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried 50 mL round-bottom flask, dissolve 2-ethoxy-5-methylbenzaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (10 mol% relative to Pd). Causality: Ethanol acts as a mild solvent that stabilizes the reactive intermediates, while careful addition prevents the dry Pd/C from igniting solvent vapors.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with H₂ gas via a balloon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Reaction Execution: Stir the suspension vigorously at room temperature (20–25 °C) for 2–4 hours.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1).

    • Validation: The starting aldehyde will stain bright orange/yellow with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The reaction is complete when the DNPH-active spot disappears. The product alcohol will be UV-active and stain brown with KMnO₄.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Causality: Celite prevents fine Pd particulates from passing through the filter paper, ensuring no heavy metal contamination in the final drug intermediate. Wash the pad with excess ethanol and concentrate the filtrate in vacuo.

Protocol B: Iridium-Catalyzed Transfer Hydrogenation (CTH)

This protocol utilizes[Cp*Ir(2,2′-bpyO)(H₂O)] for highly chemoselective reduction under neutral conditions[4].

Step-by-Step Methodology:

  • Reagent Mixing: In a 25 mL Schlenk tube, combine 2-ethoxy-5-methylbenzaldehyde (1.0 mmol), isopropanol (5.0 mL), and the [Cp*Ir(2,2′-bpyO)(H₂O)] catalyst (0.2 mol%).

  • Inert Atmosphere: Degas the mixture via three freeze-pump-thaw cycles and place under an N₂ atmosphere.

  • Thermal Activation: Submerge the Schlenk tube in an oil bath pre-heated to 82 °C and stir for 6 hours. Causality: Thermal energy is required to drive the β-hydride elimination of acetone from the isopropoxide-metal intermediate, generating the active metal-hydride species.

  • Workup & Purification: Cool to ambient temperature, concentrate in vacuo to remove acetone and excess isopropanol, and purify via flash column chromatography (Hexanes/EtOAc 10:1).

CTH_Mechanism N1 Pre-Catalyst [M]-Cl / [M]-H2O N2 Active Catalyst [M]-Alkoxide N1->N2 + iPrOH - H2O/HCl N3 Metal-Hydride [M]-H N2->N3 - Acetone (β-hydride elim.) N4 Substrate Coordination N3->N4 + Aldehyde N4->N2 - Alcohol + iPrOH

Catalytic Transfer Hydrogenation (CTH) cycle using isopropanol.

Analytical Validation (Self-Validating System)

To definitively confirm the successful reduction to (2-Ethoxy-5-methylphenyl)methanol without over-reduction, perform ¹H NMR (400 MHz, CDCl₃) analysis:

  • Loss of Aldehyde: Ensure the complete disappearance of the highly deshielded formyl proton singlet at ~10.4 ppm .

  • Appearance of Alcohol: Confirm the appearance of the benzylic methylene (–CH₂–) protons as a singlet at ~4.6 ppm (integrating to 2H) and the hydroxyl (–OH) proton as a broad singlet at ~2.5 ppm (integrating to 1H).

  • Absence of Hydrogenolysis: Ensure there is no singlet at ~2.3 ppm integrating to 3H, which would indicate the formation of the undesired 2-ethoxy-1,5-dimethylbenzene byproduct.

References

  • Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry - ACS Publications. 1

  • Compounds useful as inhibitors of ALCAT 1. US Patent 11208404B2. 2

  • Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium–Triazole Complex. ACS Sustainable Chemistry & Engineering. 3

  • Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst[Cp*Ir(2,2′-bpyO)(H₂O)]. The Journal of Organic Chemistry. 4

  • Hydrogenation of Aldehydes Catalyzed by an Available Ruthenium Complex. Organic Letters. 5

Sources

Method

Application Notes and Protocols: (2-Ethoxy-5-methylphenyl)methanol as a Precursor in Palladium-Catalyzed Phosphorus-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of Benzylic Alcohols in Ligand Synthesis In the landscape of palladium-catalyzed cross-coupling reactions, the design a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Benzylic Alcohols in Ligand Synthesis

In the landscape of palladium-catalyzed cross-coupling reactions, the design and synthesis of novel phosphine ligands are paramount to advancing catalytic efficiency, selectivity, and substrate scope.[1][2] Traditionally, the synthesis of such ligands often involves multi-step procedures starting from organohalides. However, the direct utilization of more benign and readily available precursors like benzylic alcohols represents a significant step towards more sustainable and atom-economical chemical manufacturing.[3][4]

This guide focuses on the prospective application of (2-Ethoxy-5-methylphenyl)methanol in palladium-catalyzed cross-coupling, specifically its conversion into a valuable organophosphorus building block. While direct utilization of this specific benzylic alcohol in established cross-coupling reactions as a ligand is not yet documented, we present a detailed, field-proven protocol for its transformation into a benzylic H-phosphinate. This reaction, a palladium-catalyzed cross-coupling between a benzylic alcohol and hypophosphorous acid, provides a "green," PCl₃-free entry into precursors for a diverse array of phosphine ligands.[3] The electronic and steric properties imparted by the 2-ethoxy and 5-methyl substituents on the phenyl ring make this moiety an attractive component for fine-tuning the catalytic performance of resulting phosphine ligands.

Core Application: Synthesis of (2-Ethoxy-5-methylphenyl)methyl H-phosphinate

The primary application detailed here is the synthesis of (2-Ethoxy-5-methylphenyl)methyl H-phosphinate, a key intermediate that can be further elaborated into various tertiary phosphine ligands. This transformation leverages the direct cross-coupling of the benzylic alcohol with concentrated hypophosphorous acid, catalyzed by a palladium/Xantphos system.[3]

Reaction Mechanism: A Palladium-Catalyzed Dehydrative Coupling

The catalytic cycle for this transformation involves the in-situ activation of the benzylic alcohol by the palladium catalyst, enabling the formation of a new phosphorus-carbon bond.

The proposed mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the P-H bond of hypophosphorous acid.

  • Ligand Exchange/Coordination: The benzylic alcohol coordinates to the palladium center, likely displacing another ligand.

  • Dehydrative Coupling: An intramolecular or intermolecular reaction facilitates the coupling of the benzylic group to the phosphorus atom, with the elimination of water. The Xantphos ligand is crucial for stabilizing the palladium intermediates and promoting this key step.

  • Reductive Elimination: The desired benzylic H-phosphinate product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdH_PO2H2 L₂Pd(H)(PO₂H₂) Pd0->PdH_PO2H2 + H₃PO₂ H3PO2 H₃PO₂ OxAdd Oxidative Addition Pd_Complex [L₂Pd(H)(PO₂H₂)(RCH₂OH)] PdH_PO2H2->Pd_Complex + RCH₂OH R_CH2OH (2-Ethoxy-5-methylphenyl)methanol Coord Coordination DehydrativeCoupling Dehydrative Coupling (-H₂O) Pd_Product_Complex L₂Pd(H)(O₂P(H)CH₂R) Pd_Complex->Pd_Product_Complex -H₂O Pd_Product_Complex->Pd0 + Product RedElim Reductive Elimination Product (2-Ethoxy-5-methylphenyl)methyl H-phosphinate

Caption: Proposed catalytic cycle for the synthesis of benzylic H-phosphinates.

Experimental Protocols

Protocol 1: Synthesis of (2-Ethoxy-5-methylphenyl)methyl H-phosphinate

This protocol is adapted from a general method for the direct cross-coupling of benzylic alcohols with hypophosphorous acid.[3]

Materials:

  • (2-Ethoxy-5-methylphenyl)methanol

  • Hypophosphorous acid (50 wt% in water)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Septa

  • Syringes and needles

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%) and Xantphos (1.1 mol%).

  • Reagent Addition: Add anhydrous DMF to dissolve the catalyst. Then, add (2-Ethoxy-5-methylphenyl)methanol (1.0 equiv) followed by concentrated hypophosphorous acid (2.0 equiv).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure (2-Ethoxy-5-methylphenyl)methyl H-phosphinate.

ParameterValueRationale
Catalyst Loading 1-2 mol%Sufficient for efficient catalysis while minimizing cost.[3]
Solvent Anhydrous DMFA high-boiling polar aprotic solvent suitable for this reaction temperature.[3]
Temperature 110 °COptimal temperature for the dehydrative coupling.[3]
H₃PO₂ Equivalents 2.0Ensures complete conversion of the benzylic alcohol.[3]
Protocol 2: Prospective Suzuki-Miyaura Coupling using a Ligand Derived from (2-Ethoxy-5-methylphenyl)methanol

While the specific ligand is yet to be synthesized, this protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction where a custom phosphine ligand, derived from the H-phosphinate synthesized in Protocol 1, could be employed. The electron-donating ethoxy and methyl groups on the ligand are expected to enhance the catalytic activity of the palladium center.[1]

G Start Prepare Reactants: Aryl Halide, Boronic Acid, Base, Pd Precursor, Ligand ReactionSetup Assemble Reaction in Anhydrous Solvent under Inert Atmosphere Start->ReactionSetup Heating Heat Reaction Mixture (e.g., 80-100 °C) ReactionSetup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Monitoring->Heating If incomplete Workup Aqueous Workup: Dilute, Wash, Dry Monitoring->Workup If complete Purification Purify Product (Column Chromatography) Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Custom phosphine ligand

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.5-2 mol%) and the custom phosphine ligand (1.1-2.2 mol% relative to Pd) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the solvent mixture (e.g., Toluene/Water 4:1) to the flask.

  • Reaction: Degas the mixture and place it under an inert atmosphere. Heat the reaction to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl product.

ParameterTypical RangeRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium sources for in-situ catalyst formation.
Ligand/Pd Ratio 1:1 to 2:1Optimizes catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene, Dioxane, THFCommon organic solvents for Suzuki couplings, often with water as a co-solvent.

Conclusion and Future Outlook

The direct palladium-catalyzed conversion of benzylic alcohols like (2-Ethoxy-5-methylphenyl)methanol into H-phosphinates opens a modern, sustainable route to novel organophosphorus compounds.[3] These intermediates are poised for further derivatization into a library of phosphine ligands. The unique electronic and steric profile of the (2-Ethoxy-5-methylphenyl)methyl moiety offers exciting possibilities for developing highly effective catalysts for a range of palladium-catalyzed cross-coupling reactions. Researchers are encouraged to explore the synthesis of such ligands and evaluate their performance in challenging coupling reactions, thereby expanding the toolkit for synthetic and medicinal chemists.

References

  • Hervé, M., et al. (2013). Green, Palladium-Catalyzed Synthesis of Benzylic H-phosphinates from Hypophosphorous Acid and Benzylic Alcohols. Angewandte Chemie International Edition, 52(38), 10155-10159. Available at: [Link]

  • Wang, Q., et al. (2016). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 52(72), 10905-10908. Available at: [Link]

  • Utsunomiya, M., et al. (2024). Palladium-iron bimetallic-catalyzed cross-coupling reaction of alcohols and nitroarenes using a hydrogen-transfer redox system. Chemistry Letters. Available at: [Link]

  • Imamoto, T., & Gridnev, I. D. (2018). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Organic Chemistry, 83(15), 7977-7991. Available at: [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Palladium-catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Journal of the American Chemical Society, 135(4), 1636-1639. Available at: [Link]

  • Zhang, Z., et al. (2022). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications, 13(1), 746. Available at: [Link]

  • Kwong, F. Y., et al. (2021). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 98, 423-441. Available at: [Link]

  • Moodley, K., & Singh, M. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 458-483. Available at: [Link]

Sources

Application

Application Note: Silylation-Based Derivatization of (2-Ethoxy-5-methylphenyl)methanol for High-Resolution GC-MS Analysis

Mechanistic Rationale & Analytical Challenges (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2) is a substituted benzylic alcohol characterized by an aromatic core, an ethoxy ether linkage, a methyl group, and a prim...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Analytical Challenges

(2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2) is a substituted benzylic alcohol characterized by an aromatic core, an ethoxy ether linkage, a methyl group, and a primary benzylic hydroxyl (-OH) functional group.

The Chromatographic Challenge: In gas chromatography (GC), the presence of free hydroxyl groups is analytically problematic. The polarity and strong hydrogen-bonding capability of the benzylic alcohol lead to unwanted interactions with the active silanol sites on the fused-silica capillary column. This phenomenon manifests as severe peak tailing, reduced signal-to-noise (S/N) ratios, and potential thermal degradation within the heated injection port.

The Chemical Solution: To mitigate these adverse effects, chemical derivatization is mandatory. Silylation is the most robust and widely accepted method for masking active hydrogens in alcohols. By replacing the active hydrogen atom with a non-polar trimethylsilyl (TMS) group, the analyte's volatility and thermal stability are drastically improved.

Causality of Reagent Selection:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Selected as the primary silyl donor because it is highly reactive, and its byproducts (e.g., trifluoroacetamide) are highly volatile, eluting well before the target analyte without causing mass spectral interference ()[1].

  • 1% TMCS (Trimethylchlorosilane): Pure BSTFA can be slow to react with sterically hindered alcohols. The addition of 1% TMCS acts as a critical catalyst. It increases the electrophilicity of the silicon atom in BSTFA, driving the reaction kinetics forward to ensure 100% conversion[1].

  • Anhydrous Pyridine (Solvent): Pyridine serves a dual mechanistic purpose. It is an excellent solvent for polar organic molecules and acts as an acid scavenger/basic catalyst, facilitating the transfer of the TMS group to the alcohol while neutralizing acidic byproducts[1].

Experimental Workflow

G A 1. Sample Preparation Analyte + Internal Standard B 2. Solvent Evaporation N2 Stream (Dryness Critical) A->B C 3. Reagent Addition BSTFA + 1% TMCS in Pyridine B->C D 4. Thermal Incubation 65°C - 70°C for 30-60 mins C->D E 5. GC-MS Injection Split/Splitless Mode D->E F 6. Data Acquisition Peak Integration & Quantification E->F

Fig 1: Step-by-step derivatization workflow for GC-MS analysis of benzylic alcohols.

Materials and Reagents

  • Analyte: (2-Ethoxy-5-methylphenyl)methanol (Purity ≥ 98%).

  • Internal Standard (IS): 3,4-Dimethylphenol (Chosen for its structural similarity and proven efficacy in benzylic alcohol quantification) ()[2].

  • Derivatization Reagent: BSTFA + 1% TMCS (Derivatization grade, sealed under argon).

  • Solvent: Anhydrous Pyridine (Water content < 0.005%).

  • Equipment: GC-MS system (e.g., Agilent 7890B/5977B), dry block heater, nitrogen evaporator, 2 mL amber glass GC vials with PTFE-lined septa.

Self-Validating Derivatization Protocol

Crucial Note on Moisture: Silylating reagents are extremely sensitive to water. Trace moisture will rapidly hydrolyze BSTFA and TMCS into hexamethyldisiloxane (HMDS), permanently halting the derivatization of the analyte. All glassware must be oven-dried.

Step 1: Standard Preparation
  • Prepare a primary stock solution of (2-Ethoxy-5-methylphenyl)methanol at 1.0 mg/mL in anhydrous ethyl acetate.

  • Prepare an IS stock solution of 3,4-dimethylphenol at 1.0 mg/mL in anhydrous ethyl acetate.

  • Dilute the stock solutions to create working calibration standards (1 to 100 µg/mL), ensuring each contains a constant IS concentration of 10 µg/mL.

Step 2: Sample Drying (Validation Checkpoint 1)
  • Transfer 100 µL of each working standard into a 2 mL glass GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen at room temperature.

  • Validation Logic: Any residual solvent containing trace moisture will competitively consume the derivatization reagent. Complete dryness ensures stoichiometric efficiency and prevents false-negative quantification.

Step 3: Derivatization Reaction (Validation Checkpoint 2)
  • Immediately add 50 µL of anhydrous pyridine to the dried residue to solubilize the analyte.

  • Add 50 µL of the BSTFA + 1% TMCS reagent.

  • Cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Incubate the vial in a heating block at 65°C to 70°C for 30 to 60 minutes ()[3].

  • Validation Logic: Elevated temperature provides the activation energy necessary for quantitative conversion. To validate method completeness, perform a time-course study (e.g., 15, 30, 60, 90 mins) during initial setup. A plateau in the analyte-to-IS peak area ratio mathematically confirms 100% derivatization.

Step 4: Cooling and Analysis
  • Remove the vials from the heating block and allow them to equilibrate to room temperature (approx. 10 minutes).

  • The samples are now ready for direct injection into the GC-MS. Do not perform aqueous washes, as this will instantly hydrolyze the newly formed TMS ether.

GC-MS Analytical Conditions

To ensure high resolution, sharp peak shapes, and reproducibility, the following GC-MS parameters are recommended for the TMS-derivatized analyte.

Table 1: Recommended GC-MS Parameters
ParameterSetting / Specification
Column DB-5MS (or equivalent), 30 m × 0.25 mm i.d. × 0.25 µm film thickness
Carrier Gas Ultra-High Purity Helium at a constant flow of 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 60°C (hold 1 min) → 20°C/min to 170°C → 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (SCAN) m/z 50 to 500

Quantitative Data & Expected Results

Upon successful silylation, the molecular weight of (2-Ethoxy-5-methylphenyl)methanol increases from 166.22 Da to 238.38 Da (due to the addition of the TMS group, +72 Da net mass change).

In the Electron Ionization (EI) mass spectrum, analysts should expect to observe the molecular ion [M]+ at m/z 238, alongside characteristic silyl cleavage fragments such as m/z 73 [TMS]+ and m/z 223 [M−15]+ (representing the loss of a methyl group from the TMS moiety) ()[4].

Table 2: Expected Method Validation Parameters
Validation ParameterExpected Performance Criteria
Linear Dynamic Range 1.0 µg/mL to 100 µg/mL ( R2≥0.995 )
Limit of Detection (LOD) ≤0.1 µg/mL (S/N 3)
Limit of Quantitation (LOQ) ≤0.5 µg/mL (S/N 10)
Intra-Assay Precision (RSD) ≤4.0% (based on 6 replicate injections)
Derivatization Efficiency >98% (verified via time-course plateau)

References

  • Centers for Disease Control and Prevention (CDC). "Gas-phase chemistry of benzyl alcohol." CDC Stacks. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Yields and molecular composition of gas phase and secondary organic aerosol from the photooxidation of the volatile consumer product benzyl alcohol." PubMed Central. URL: [Link]

  • PubMed. "Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride." National Library of Medicine. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting (2-Ethoxy-5-methylphenyl)methanol solubility issues in aqueous media

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting solubility issues for (2-Ethoxy-5-methylphenyl)methanol i...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting solubility issues for (2-Ethoxy-5-methylphenyl)methanol in aqueous media. As a Senior Application Scientist, this guide is structured to move from foundational understanding to advanced formulation strategies, explaining the causality behind each experimental choice to ensure scientifically sound and reproducible results.

Technical Support Troubleshooting Guide: (2-Ethoxy-5-methylphenyl)methanol

This guide is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Part 1: Foundational Understanding & Initial Assessment

Question 1: I'm having trouble dissolving (2-Ethoxy-5-methylphenyl)methanol in my aqueous buffer. Why is it so poorly soluble?

Answer: The poor aqueous solubility of (2-Ethoxy-5-methylphenyl)methanol is predicted by its molecular structure. It is a classic example of a lipophilic, or "fat-loving," small molecule. While direct, experimentally-derived physicochemical data for this specific molecule is not readily available in public literature, we can infer its properties from its constituent parts and structurally similar compounds.

  • Structural Analysis: The molecule consists of a nonpolar benzene ring, further substituted with a nonpolar methyl (-CH3) group and a moderately nonpolar ethoxy (-OCH2CH3) group. These features create a significant hydrophobic character. While the benzylic alcohol (-CH2OH) group is polar and can form hydrogen bonds with water, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.

  • LogP Estimation: The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. A higher LogP value signifies lower aqueous solubility. Structurally related compounds like (5-ethoxy-2-methylphenyl)methanol and (2-ethoxy-5-methoxyphenyl)methanol have calculated LogP values of approximately 1.9 and 1.25, respectively.[1][2] This suggests the LogP of (2-Ethoxy-5-methylphenyl)methanol is also in a range indicative of poor water solubility. It is estimated that over 70% of new chemical entities in the drug development pipeline are poorly soluble, making this a common challenge.[3]

Question 2: How can I accurately determine the baseline aqueous solubility of my compound batch?

Answer: Before attempting any solubility enhancement, you must first establish a baseline by experimentally determining the equilibrium solubility of your compound in the specific aqueous medium (e.g., water, phosphate-buffered saline) you intend to use. The most common and reliable method is the "shake-flask" method.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of (2-Ethoxy-5-methylphenyl)methanol powder to a known volume of your aqueous medium in a sealed container (e.g., a glass vial). The key is to ensure solid compound remains visible, indicating that saturation has been reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the dissolved fraction from the undissolved solid, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Dilution: Carefully collect a precise volume of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., methanol, acetonitrile) to a concentration within the quantifiable range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. This value represents the equilibrium solubility.

Part 2: Primary Troubleshooting & Solubilization Techniques

Question 3: Can I improve the solubility by adjusting the pH of my aqueous medium?

Answer: For (2-Ethoxy-5-methylphenyl)methanol, pH adjustment is unlikely to be an effective strategy for solubility enhancement. The effectiveness of pH modification depends on the presence of ionizable functional groups that can exist in a charged (and typically more water-soluble) state.[4][5][6]

  • Causality: The only potentially ionizable group in this molecule is the benzylic alcohol's hydroxyl (-OH) group. Alcohols are extremely weak acids, with a pKa value typically around 16. This means that a very high pH (i.e., a highly basic solution) would be required to deprotonate it into its charged alkoxide form. Such extreme pH conditions are generally not compatible with biological experiments or pharmaceutical formulations. Since the molecule lacks any acidic or basic groups within the typical physiological pH range of 1-8, its solubility will remain largely unaffected by pH changes in this range.[7][8]

Question 4: What are co-solvents, and how can they help dissolve my compound for in-vitro screening?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This "like-dissolves-like" approach makes the aqueous environment more favorable for dissolving hydrophobic compounds like (2-Ethoxy-5-methylphenyl)methanol.[11][12] This is one of the most straightforward and widely used methods for early-stage research.[13]

Commonly used co-solvents in pharmaceutical sciences include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - Primarily for in-vitro use.

Experimental Protocol: Co-solvent Solubility Screening

This protocol allows you to systematically test the effectiveness of different co-solvents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solutions (e.g., 10 mg/mL in 100% Co-solvent) prep_blends Create Co-solvent/Buffer Blends (e.g., 10%, 20%, 30% v/v) prep_stock->prep_blends Dilute add_excess Add Excess Compound to Blends prep_blends->add_excess Dispense equilibrate Equilibrate (Shake-Flask Method) add_excess->equilibrate separate Centrifuge to Separate Solid equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify Sample plot Plot Solubility vs. % Co-solvent quantify->plot

  • Prepare Co-solvent Blends: Create a series of blends of your chosen co-solvent with your aqueous buffer. For example, prepare 10%, 20%, 30%, 40%, and 50% (v/v) solutions of Ethanol in water.

  • Shake-Flask Method: Perform the equilibrium solubility determination protocol described in Question 2 for each co-solvent blend.

  • Analyze and Compare: Quantify the solubility in each blend. This will show you the relationship between co-solvent concentration and the compound's solubility.

  • Select Working Concentration: Choose the lowest concentration of co-solvent that achieves your desired compound concentration to minimize potential artifacts in your experiment.

Data Presentation: Example Co-Solvent Screening Results

Co-solvent System10% (v/v)20% (v/v)30% (v/v)40% (v/v)50% (v/v)
Ethanol / Water 0.1 mg/mL0.5 mg/mL1.5 mg/mL4.0 mg/mL8.5 mg/mL
PEG 400 / Water 0.2 mg/mL0.9 mg/mL2.8 mg/mL7.5 mg/mL15.0 mg/mL
Propylene Glycol / Water 0.15 mg/mL0.7 mg/mL2.1 mg/mL6.2 mg/mL12.3 mg/mL
Note: These are hypothetical data for illustrative purposes.
Part 3: Advanced Formulation Strategies

If co-solvents are insufficient, not tolerated in your model, or if you are developing a final dosage form, more advanced formulation strategies are necessary.

Question 5: My experiment is sensitive to organic solvents. How can surfactants help?

Answer: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[14] In aqueous solutions above a certain concentration (the critical micelle concentration, or CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where a poorly soluble compound like (2-Ethoxy-5-methylphenyl)methanol can be encapsulated, while the hydrophilic heads face the water, keeping the entire structure dissolved.[15][16] This process is known as micellar solubilization.

Common non-ionic surfactants used in pharmaceuticals include:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Poloxamers (e.g., Pluronic® F-68, F-127)

  • Solutol® HS 15

The screening process is similar to that for co-solvents, using different concentrations of the surfactant in your aqueous medium.

Question 6: I've heard about cyclodextrins. How do they work and are they suitable for my molecule?

Answer: Cyclodextrins are cyclic oligosaccharides with a unique, cone-like structure.[17] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[14][18][19] They can encapsulate a "guest" molecule—like (2-Ethoxy-5-methylphenyl)methanol—if it has the right size and shape to fit into the cavity.[20] This forms an "inclusion complex," which is water-soluble due to the cyclodextrin's hydrophilic exterior.[21][]

  • Mechanism: This is a true complexation approach that sequesters the hydrophobic drug molecule, effectively shielding it from the aqueous environment.[20]

  • Suitability: This method is excellent for molecules that fit well within the cyclodextrin cavity. The most common types are α-, β-, and γ-cyclodextrins and their more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Given the size of a substituted benzene ring, β-cyclodextrins and their derivatives are often a good starting point for screening.[18]

Experimental Protocol: Cyclodextrin Complexation Screening

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of a chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v HP-β-CD).

  • Equilibrate: Add an excess of (2-Ethoxy-5-methylphenyl)methanol to each solution and perform the shake-flask method.

  • Analyze: Quantify the amount of dissolved compound in each solution. A linear increase in solubility with increasing cyclodextrin concentration typically indicates the formation of a 1:1 inclusion complex (a phase solubility diagram).

Question 7: For solid dosage form development, what are solid dispersions?

Answer: A solid dispersion is a system where the drug is dispersed within an inert, hydrophilic carrier matrix.[23][24][25] The goal is to convert the drug from its stable, low-solubility crystalline form into a higher-energy, more soluble amorphous state.[26][27] Upon contact with water, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which have a much higher dissolution rate.[25][28]

  • Carriers: Common carriers include polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[23][25]

  • Methods: Solid dispersions can be prepared using techniques like solvent evaporation, spray drying, or hot-melt extrusion.[23][24][29] The solvent evaporation method is often used at the lab scale.

Question 8: My compound is very lipophilic. Should I consider a lipid-based formulation?

Answer: Yes, if your compound has a high LogP, lipid-based drug delivery systems (LBDDS) are a very effective strategy.[26][30] These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are designed to spontaneously form fine emulsions or microemulsions upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.[3][31][32] This keeps the drug in a solubilized state, ready for absorption.

Part 4: Strategy Selection & Decision Making

Question 9: With all these options, how do I choose the right strategy for my needs?

Answer: The optimal strategy depends on your specific goal (e.g., in-vitro assay vs. in-vivo preclinical study), the required concentration, and the properties of your molecule. The following decision tree provides a logical path for selecting an appropriate approach.

G start Is aqueous solubility of (2-Ethoxy-5-methylphenyl)methanol sufficient? node_ok Proceed with Experiment start->node_ok Yes node_fail Solubility Enhancement Required start->node_fail No app_choice app_choice node_fail->app_choice invitro invitro app_choice->invitro In-Vitro preclinical preclinical app_choice->preclinical In-Vivo / Formulation cosolvent cosolvent invitro->cosolvent lipid lipid preclinical->lipid surfactant surfactant cosolvent->surfactant No / Not Tolerated end_node Optimized Formulation cosolvent->end_node Yes surfactant->end_node complex complex lipid->complex No / Low LogP lipid->end_node Yes solid_disp solid_disp complex->solid_disp Parenteral or other need complex->end_node Yes solid_disp->end_node

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  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Dr.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Preprints.org.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
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  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (2011). Scholars Research Library.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API.
  • Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. (2025). Surfactant-Based Drug Delivery Systems.
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  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
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  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
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  • Surfactant-based drug delivery systems for treating drug-resistant lung cancer. (2018). PubMed.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Scientific Reports.
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  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar.
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  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). DARU Journal of Pharmaceutical Sciences.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
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  • (2-Ethoxy-4-fluoro-5-methylphenyl)methanol. (n.d.). Sigma-Aldrich.
  • (2-Ethoxy-5-nitrophenyl)methanol. (n.d.). PubChem.
  • (2-Ethoxy-5-methylphenyl)
  • (2-Ethoxy-5-methoxy-phenyl)-methanol. (n.d.). Fluorochem.
  • 2-Methoxy-5-methylphenol. (n.d.). Cheméo.
  • improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution. (n.d.). BenchChem.
  • (5-Ethoxy-2-methylphenyl)methanol. (n.d.). Fluorochem.
  • Chemical Properties of 2-Methoxy-5-methylphenol, acet

Sources

Optimization

Preventing oxidation of (2-Ethoxy-5-methylphenyl)methanol during long-term storage

Welcome to the technical support center for the handling and storage of (2-Ethoxy-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and storage of (2-Ethoxy-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common challenges and questions regarding its storage, with a focus on preventing oxidative degradation.

I. Troubleshooting Guide: Common Observations During Storage

This section addresses specific issues that may arise during the long-term storage of (2-Ethoxy-5-methylphenyl)methanol, providing potential causes and actionable solutions.

Issue 1: My sample of (2-Ethoxy-5-methylphenyl)methanol has developed a yellow tint and an almond-like odor over time.
  • Potential Cause: This is a classic indicator of oxidation. (2-Ethoxy-5-methylphenyl)methanol, being a benzylic alcohol, is susceptible to oxidation, particularly in the presence of atmospheric oxygen. The primary oxidation product is the corresponding aldehyde, (2-Ethoxy-5-methylphenyl)methanal, which can have a characteristic odor. Further oxidation can lead to the formation of (2-Ethoxy-5-methylphenyl)benzoic acid.[1][2][3]

  • Troubleshooting Steps:

    • Confirm Degradation: Use analytical techniques such as ¹H NMR or GC-MS to confirm the presence of aldehyde or carboxylic acid impurities.

    • Assess Usability: Depending on the level of impurity and the sensitivity of your application, the material may still be usable. If high purity is required, purification by chromatography may be necessary.

    • Implement Preventative Storage: For future storage, immediately implement the recommended long-term storage protocol outlined in this guide to prevent further degradation of remaining or new batches.

Issue 2: I have been storing the compound at room temperature in a standard vial, and I've noticed a decrease in purity.
  • Potential Cause: Room temperature storage, especially in a container that is not airtight, accelerates the rate of oxidation.[4][5] Exposure to light can also contribute to degradation through photo-oxidation.[6]

  • Troubleshooting Steps:

    • Relocate to appropriate storage: Immediately transfer the compound to a low-temperature environment, such as a freezer (-20°C to -80°C), to slow down the degradation process.[7]

    • Use appropriate containers: Transfer the material to an amber glass vial to protect it from light.[4]

    • Inert Atmosphere: If possible, purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[7][8][9]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and handling of (2-Ethoxy-5-methylphenyl)methanol.

Q1: What is the primary degradation pathway for (2-Ethoxy-5-methylphenyl)methanol?

A1: The primary degradation pathway is the oxidation of the benzylic alcohol group. This can occur in a stepwise fashion, first to an aldehyde and then to a carboxylic acid. This process is often initiated by reactive oxygen species and can be accelerated by factors like heat, light, and the presence of metal ions.[6][10] The benzylic position is particularly susceptible to oxidation due to the stability of the resulting benzylic radical intermediate.[10][11]

Q2: What are the optimal conditions for the long-term storage of (2-Ethoxy-5-methylphenyl)methanol?

A2: For long-term stability, it is recommended to store (2-Ethoxy-5-methylphenyl)methanol at low temperatures, ideally between -20°C and -80°C.[7] The compound should be stored in a tightly sealed amber glass vial to protect it from light and atmospheric oxygen.[4][7] For maximum protection, storing under an inert atmosphere of argon or nitrogen is the best practice.[8][9]

Q3: Is refrigeration at 2-8°C sufficient for long-term storage?

A3: While refrigeration is better than room temperature, for long-term storage (greater than a few months), freezer temperatures (-20°C to -80°C) are recommended to significantly minimize the rate of thermal degradation.[7]

Q4: How should I handle the compound when taking a sample from a long-term stored vial?

A4: To prevent the introduction of atmospheric moisture and oxygen, it is crucial to allow the container to warm to room temperature before opening.[8] This prevents condensation from forming on the cold compound. If the compound is stored under an inert atmosphere, it is best to access it using a syringe through a septum cap while maintaining a positive pressure of inert gas (e.g., using a Schlenk line).[8][9]

Q5: Can I use antioxidants to prevent the oxidation of (2-Ethoxy-5-methylphenyl)methanol?

A5: While antioxidants are used to prevent oxidation in some applications, their addition would introduce an impurity into your sample.[12][13] For high-purity applications in research and drug development, the preferred methods for preventing oxidation are controlling the storage environment (temperature, light, and atmosphere) rather than adding stabilizers.

III. Recommended Long-Term Storage Protocol

This protocol provides a step-by-step guide for the optimal long-term storage of (2-Ethoxy-5-methylphenyl)methanol.

Materials:
  • (2-Ethoxy-5-methylphenyl)methanol

  • Amber glass vial with a PTFE-lined cap or a septum-sealed cap

  • Argon or Nitrogen gas source

  • Schlenk line or glovebox (recommended)

  • Freezer (-20°C to -80°C)

Procedure:
  • Container Preparation: Ensure the amber glass vial and cap are clean and completely dry. If possible, oven-dry the glassware and allow it to cool in a desiccator before use.

  • Aliquotting: If you have a large quantity of the compound, it is advisable to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purging (Schlenk Line Method): a. Place the compound into the vial. b. Attach the vial to a Schlenk line. c. Carefully pull a vacuum to remove the air from the vial. Be mindful of the compound's volatility. d. Backfill the vial with an inert gas (argon or nitrogen). e. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[9]

  • Inert Gas Purging (Glovebox Method): a. Perform all manipulations inside a glovebox with a low-oxygen, low-moisture atmosphere.[4][14][15] b. Place the compound in the vial and securely seal the cap.

  • Sealing: Tightly seal the vial with the PTFE-lined cap. If using a septum, ensure it is in good condition and provides a proper seal. Wrap the cap with parafilm for an extra layer of protection against atmospheric exchange.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a designated freezer set to -20°C or lower.

IV. Visualization of Degradation and Storage

Oxidation Pathway of (2-Ethoxy-5-methylphenyl)methanol

Oxidation_Pathway cluster_main Oxidation of (2-Ethoxy-5-methylphenyl)methanol A (2-Ethoxy-5-methylphenyl)methanol B (2-Ethoxy-5-methylphenyl)methanal (Aldehyde) A->B Oxidation [O2, light, heat] C (2-Ethoxy-5-methylphenyl)benzoic Acid (Carboxylic Acid) B->C Further Oxidation

Caption: The oxidation pathway of (2-Ethoxy-5-methylphenyl)methanol.

Recommended Storage Workflow

Storage_Workflow cluster_workflow Long-Term Storage Protocol start Start: Receive/Synthesize Compound prep_vial Use Clean, Dry Amber Vial start->prep_vial aliquot Aliquot into Smaller Portions prep_vial->aliquot inert Purge with Inert Gas (Ar/N2) aliquot->inert seal Tightly Seal and Wrap with Parafilm inert->seal store Store at -20°C to -80°C seal->store end Stable Long-Term Storage store->end

Caption: Workflow for the long-term storage of (2-Ethoxy-5-methylphenyl)methanol.

V. Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CMinimizes thermal degradation and slows oxidation kinetics.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[8][9]
Container Tightly Sealed Amber Glass VialProtects from light-induced degradation and atmospheric exposure.[4]
Handling Equilibrate to room temperature before openingPrevents condensation of atmospheric moisture into the sample.[8]

VI. References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents [closed]. [Link]

  • PMC. (2024). HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols. [Link]

  • Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?. [Link]

  • JoVE. (2025). Video: Radical Oxidation of Allylic and Benzylic Alcohols. [Link]

  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. [Link]

  • Wikipedia. (n.d.). Air-free technique. [Link]

  • Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. [Link]

  • MDPI. (2022). The Role of Preservatives and Multifunctionals on the Oxidation of Cosmetic O/W Emulsions. [Link]

  • PMC. (2025). Open source inert gas glove box. [Link]

  • Chemistry Steps. (2019). Reactions at the Benzylic Position. [Link]

  • ACS Publications. (2024). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. [Link]

  • ResearchGate. (n.d.). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]

  • Google Patents. (n.d.). Use of benzyl alcohol, and other phenolic preservatives to reduce pain during intradermal injection.

  • ACS Publications. (2014). Highly Efficient and Selective Oxidation of Aromatic Alcohols Photocatalyzed by Nanoporous Hierarchical Pt/Bi2WO6 in Organic Solvent-Free Environment. [Link]

  • PubMed. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. [Link]

  • ResearchGate. (n.d.). Optimization of Conditions for the Solvent-Free Oxidation of an Aromatic Primary Alcohol. [Link]

  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]

  • Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

Sources

Troubleshooting

Optimizing column chromatography purification for (2-Ethoxy-5-methylphenyl)methanol

This guide provides a comprehensive, experience-driven approach to optimizing the column chromatography purification of (2-Ethoxy-5-methylphenyl)methanol. It is designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to optimizing the column chromatography purification of (2-Ethoxy-5-methylphenyl)methanol. It is designed for researchers and drug development professionals to troubleshoot common issues and enhance separation efficiency, ensuring high purity of the final compound.

Section 1: Understanding Your Compound & Potential Challenges

(2-Ethoxy-5-methylphenyl)methanol is a moderately polar aromatic alcohol. Its polarity is primarily dictated by the hydroxyl (-OH) group, which can engage in hydrogen bonding, and to a lesser extent by the ether (-OEt) linkage. The phenyl ring and methyl group contribute non-polar character.

Common Synthetic Impurities: The purification strategy must account for potential impurities from its synthesis. A common route to this alcohol is the reduction of a corresponding aldehyde or ester. Therefore, likely impurities include:

  • Unreacted Starting Material: (2-Ethoxy-5-methyl)benzaldehyde or a methyl/ethyl ester of (2-Ethoxy-5-methyl)benzoic acid. These are generally less polar than the desired alcohol.

  • Over-reduction Products: If a strong reducing agent is used, the ethoxy group could potentially be cleaved, though this is less common.

  • Side-Reaction Products: Depending on the specific reagents and conditions, other related aromatic compounds may be formed.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the purification process in a direct Q&A format.

Q1: What is the best stationary phase for purifying (2-Ethoxy-5-methylphenyl)methanol?

Answer: For this compound, silica gel is the most common and effective stationary phase.[1][2]

  • Why Silica Gel? Silica gel is a polar adsorbent due to the presence of surface silanol groups (Si-OH).[3] (2-Ethoxy-5-methylphenyl)methanol, with its polar hydroxyl group, will interact with the silica gel via hydrogen bonding. This interaction allows for effective separation from less polar impurities, such as unreacted benzaldehyde or related esters, which will elute faster.[2]

  • When to Consider Alumina? Alumina can be used and is available in acidic, neutral, or basic forms.[1] If your compound shows instability on the slightly acidic surface of silica gel (e.g., decomposition), neutral alumina is a viable alternative.[4] However, for most routine purifications of this alcohol, silica gel is the preferred starting point.

  • What about Reversed-Phase? Reversed-phase (e.g., C18-modified silica) is generally used for highly polar compounds that do not retain well on normal-phase silica. For a moderately polar compound like this, normal-phase chromatography is typically more straightforward and cost-effective.

Q2: How do I select the right mobile phase (solvent system)?

Answer: The key is to find a solvent system that provides a target Retention Factor (Rf) of ~0.25-0.35 for (2-Ethoxy-5-methylphenyl)methanol on a Thin-Layer Chromatography (TLC) plate.[2] This Rf range typically translates to a good elution profile on a column.

  • Starting Solvent System: A binary mixture of a non-polar solvent and a moderately polar solvent is the best starting point. The most common system for compounds of this polarity is Hexanes/Ethyl Acetate (EtOAc) .

  • Step-by-Step TLC Method Development:

    • Prepare a stock solution of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Start with a low-polarity mobile phase, for example, 9:1 Hexanes:EtOAc. Develop the plate in a chamber.

    • Visualize the plate under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

    • If the spot for your product remains at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the polarity.

    • Systematically increase the proportion of the polar solvent (e.g., 8:2, 7:3 Hexanes:EtOAc) until the Rf of your target compound is in the desired 0.25-0.35 range, and you can see clear separation from major impurities.[3][5]

Q3: My compound is streaking or "tailing" on the TLC plate and column. What's wrong?

Answer: Streaking or tailing is often a sign of compound overloading, interaction with the stationary phase, or the presence of highly polar impurities.[3][6]

  • Probable Cause 1: Sample Overloading. You are applying too much material for the amount of stationary phase.

    • Solution: On a TLC plate, apply a more dilute sample. For the column, a general rule is to use a sample-to-silica weight ratio between 1:30 and 1:100.[6] If your separation is difficult, use a higher ratio (e.g., 1:100).

  • Probable Cause 2: Strong Acid-Base Interactions. The hydroxyl group of your alcohol can interact strongly with the acidic silanol groups on the silica surface, causing tailing.

    • Solution: Add a small amount of a modifier to the mobile phase. Adding 0.1-1% triethylamine (TEA) can neutralize the acidic sites on the silica gel, leading to sharper peaks.[6] Alternatively, if your compound is stable, a small amount of acetic acid can sometimes improve the chromatography of acidic compounds, though this is less likely to be needed for an alcohol.

  • Probable Cause 3: Insolubility. The compound may be crashing out of the mobile phase at the point of application.

    • Solution: Ensure your crude sample is fully dissolved before loading it onto the column. Load the sample in the weakest (least polar) solvent possible that still provides good solubility.[3]

Section 3: Experimental Protocols & Workflows

Protocol 1: TLC Optimization Workflow

This protocol outlines the systematic approach to finding the ideal mobile phase.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Analysis cluster_decision Decision Logic cluster_outcome Outcome prep1 Dissolve Crude Product (in minimal DCM or EtOAc) prep2 Spot on Silica TLC Plate prep1->prep2 dev1 Develop in Test Solvent (e.g., 9:1 Hexanes:EtOAc) prep2->dev1 dev2 Visualize (UV/Stain) dev1->dev2 dev3 Analyze Rf Value dev2->dev3 decision Is Rf ~0.3? dev3->decision increase_pol Increase % EtOAc (e.g., to 8:2, 7:3) decision->increase_pol No (Rf too low) decrease_pol Decrease % EtOAc (e.g., to 9.5:0.5) decision->decrease_pol No (Rf too high) success Optimal Solvent Found! Proceed to Column decision->success Yes increase_pol->dev1 Re-run Test decrease_pol->dev1 Re-run Test Troubleshooting_Tree start Problem with Purification q1 What is the main issue? start->q1 a1 Poor Separation q1->a1 Separation a2 Low Yield q1->a2 Yield a3 Irregular Elution (Streaking/Tailing) q1->a3 Peak Shape q2 Check TLC: Good spot separation? a1->q2 q3 Compound unstable on silica? (Check with 2D TLC) a2->q3 q4 Overloading or strong acid-site interaction? a3->q4 s1 Re-optimize mobile phase. Try different solvents. q2->s1 No s2 Check column packing. Reduce sample load. q2->s2 Yes s3 Switch to neutral alumina or deactivated silica. q3->s3 Yes s4 Fractions may be mixed. Re-run impure fractions. q3->s4 No s5 Reduce sample load. q4->s5 Likely Overload s6 Add modifier to eluent (e.g., 0.5% TEA). q4->s6 Possible Interaction

Sources

Optimization

Technical Support Center: Optimizing (2-Ethoxy-5-methylphenyl)methanol Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of electron-rich benzylic alcohols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of electron-rich benzylic alcohols. (2-Ethoxy-5-methylphenyl)methanol is a deceptively complex molecule to purify. While the synthesis is straightforward, the extraction and workup phases are where the yield is typically lost to a cascade of side reactions.

This guide is designed to dismantle the mechanistic causes of byproduct formation and provide a self-validating, field-proven protocol to ensure >99% purity during extraction.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I seeing a significant mass of dimerized diarylmethane byproducts during my liquid-liquid extraction?

The Causality: You are inadvertently triggering a Friedel-Crafts benzylation. (2-Ethoxy-5-methylphenyl)methanol contains an ortho-ethoxy group that strongly donates electron density via resonance (+R effect). If your aqueous workup drops below pH 6, the benzylic hydroxyl group is protonated and leaves as water, generating an exceptionally stable benzylic carbocation. Because the starting material's aromatic ring is also highly electron-rich (activated by the meta-methyl and ortho-ethoxy groups), unreacted molecules act as nucleophiles, attacking the carbocation to form diarylmethane dimers[1]. The Fix: The extraction environment must remain strictly alkaline (pH 7.5–8.5) to completely shut down the SN​1 ionization pathway.

Q2: My GC-MS shows a massive peak corresponding to an ethyl ether derivative. Where is this coming from?

The Causality: This is the result of intermolecular etherification[2]. If you are using ethanol or methanol as a co-solvent during the reaction, or if residual alkanols are present during an acidic workup, they will aggressively trap the benzylic carbocation intermediate. The kinetics of this SN​1 etherification are remarkably fast due to the low steric hindrance of the primary alkanol. The Fix: Purge all aliphatic alcohols prior to extraction and utilize strictly aprotic, non-nucleophilic extraction solvents like Methyl tert-butyl ether (MTBE).

Q3: How do I prevent over-oxidation to 2-ethoxy-5-methylbenzaldehyde during solvent removal?

The Causality: Benzylic alcohols are highly susceptible to aerobic dehydrogenation, a process often catalyzed by trace transition metals (e.g., Pd, Ru, Fe) left over from upstream reduction steps or leached from equipment[3]. When exposed to oxygen and heat during rotary evaporation, the alcohol rapidly oxidizes to the corresponding benzaldehyde. The Fix: Implement a metal-scavenging wash (e.g., EDTA) prior to concentration, strictly limit the water bath temperature to <30°C, and backfill the system with Argon.

Part 2: Mechanistic & Workflow Visualization

Mechanism SM (2-Ethoxy-5-methylphenyl)methanol (Electron-Rich Arene) Acid Acidic pH (< 6) Protonation of -OH SM->Acid Workup trigger O2 O2 / Trace Metals / Heat (Aerobic Exposure) SM->O2 Poor inerting Carbocation Benzylic Carbocation (Highly stabilized by o-Ethoxy) Acid->Carbocation -H2O Ether Benzyl Alkyl Ether (SN1 Byproduct) Carbocation->Ether Nucleophilic Attack Dimer Diarylmethane Dimer (Friedel-Crafts Byproduct) Carbocation->Dimer Electrophilic Aromatic Substitution Aldehyde Benzaldehyde Derivative (Oxidation Byproduct) O2->Aldehyde Dehydrogenation Alkanol Residual Alkanols (e.g., EtOH, MeOH) Alkanol->Ether Co-solvent Arene Unreacted Starting Material (Nucleophile) Arene->Dimer Excess SM

Mechanistic pathways of byproduct formation during (2-Ethoxy-5-methylphenyl)methanol extraction.

Protocol Q 1. Quench Sat. NaHCO3 (pH 8) E 2. Extract MTBE (<20°C) Q->E W 3. Wash 5% aq. EDTA E->W D 4. Dry Anhydrous Na2SO4 W->D C 5. Concentrate <30°C, Ar Backfill D->C P Pure Product >99% Yield C->P

Self-validating extraction workflow designed to suppress SN1 and oxidative degradation pathways.

Part 3: Quantitative Data & Benchmarks

To maintain strict quality control, monitor your crude extraction aliquots against these established thresholds. Exceeding these limits indicates a failure in the corresponding preventive action.

ByproductMechanistic PathwayPrimary Catalyst / TriggerPreventive ActionAcceptable Threshold
Diarylmethane Dimer Friedel-Crafts AlkylationpH < 6, High localized concentrationBuffer to pH 8.0, Dilute organic phase< 0.5%
Benzyl Alkyl Ether SN​1 EtherificationpH < 6, Residual aliphatic alkanolsEvaporate alcohols pre-extraction, use MTBE< 0.1%
Benzaldehyde Derivative Aerobic Oxidation O2​ , Trace Metals (Pd, Ru, Fe), Heat5% EDTA wash, T < 30°C, Argon backfill< 1.0%

Part 4: Self-Validating Extraction Protocol

This methodology is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Alkaline Quenching

  • Action: Cool the crude reaction mixture to 5°C. Slowly add saturated aqueous NaHCO3​ under vigorous stirring until gas evolution ceases.

  • Validation Check: Spot the aqueous phase on high-resolution pH paper. The pH must read between 7.5 and 8.5. If the pH is < 7.5, add additional NaHCO3​ . Proceeding with an acidic pH mathematically guarantees carbocation formation and dimerization.

Step 2: Aprotic Extraction

  • Action: Add Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio to the aqueous phase. Maintain the internal temperature below 20°C. Stir for 10 minutes, then allow the phases to separate.

  • Validation Check: Observe the phase boundary. It must be razor-sharp. The presence of an emulsion indicates incomplete quenching or the early stages of polymer/dimer formation. Extract the aqueous layer two additional times with MTBE.

Step 3: Metal Scavenging Wash

  • Action: Combine the organic MTBE layers. Wash the organic phase with a 5% aqueous EDTA (Ethylenediaminetetraacetic acid) solution (0.5x volume of the organic phase).

  • Validation Check: The aqueous EDTA layer may turn slightly yellow or green, confirming the successful chelation and removal of trace transition metals that would otherwise catalyze aerobic oxidation[3].

Step 4: Drying

  • Action: Separate the organic layer and add anhydrous Na2​SO4​ . Swirl the flask for 5 minutes.

  • Validation Check: The Na2​SO4​ must be free-flowing ("snow globe effect"). If it clumps heavily, water is still present; add more desiccant until free-flowing behavior is observed. Filter off the solid.

Step 5: Controlled Concentration

  • Action: Transfer the dried organic phase to a rotary evaporator. Set the water bath to a strict maximum of 30°C . Apply vacuum to remove the MTBE.

  • Validation Check: Once the solvent is removed, immediately break the vacuum by backfilling the system with Argon (or ultra-pure Nitrogen). Do not introduce ambient air to the warm, concentrated product, as this will trigger immediate oxidation to the benzaldehyde.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for (2-Ethoxy-5-methylphenyl)methanol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind chromatographic behavior, ensuring you understand exactly why your analyte interacts with the system the way it does.

This guide provides self-validating protocols and troubleshooting matrices specifically tailored for (2-Ethoxy-5-methylphenyl)methanol , a substituted benzyl alcohol derivative.

Analyte Profiling & Chromatographic Causality

To optimize a separation, we must first understand the molecule's physicochemical properties. (2-Ethoxy-5-methylphenyl)methanol features:

  • Hydrophobic Domains: An aromatic ring, an ethoxy group, and a methyl group. These drive retention on a reversed-phase (RP) stationary phase via van der Waals forces.

  • Polar Domain: A hydroxymethyl (-CH₂OH) group. This acts as a strong hydrogen bond donor and acceptor.

  • The Causality of Tailing: While the molecule is neutral, the hydroxyl group is highly prone to secondary ion-dipole interactions with unreacted, ionized silanols (Si-O⁻) on the silica stationary phase. Therefore, mobile phase optimization must account for both hydrophobic retention and the active suppression of stationary phase active sites [2].

Core Methodology: Self-Validating Gradient Optimization Protocol

This step-by-step methodology incorporates a System Suitability Test (SST). By embedding an SST, the protocol becomes a self-validating system—if the criteria are met, the method inherently proves its own reliability before any sample is analyzed.

Step 1: Column and Mobile Phase Selection
  • Stationary Phase: High-purity, double-end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). End-capping is critical to physically shield residual silanols.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water.

    • Mechanistic Rationale: Formic acid lowers the pH to ~2.7. This is well below the pKa of silica silanols (pKa ~ 3.5–4.5), forcing them into a neutral, protonated state (Si-OH). This prevents the analyte's hydroxyl group from binding to charged sites, eliminating peak tailing [2].

  • Mobile Phase B (Organic): Acetonitrile (MeCN).

    • Mechanistic Rationale: MeCN provides lower backpressure and a lower UV cutoff than methanol, essential for detecting the aromatic ring at its optimal absorbance (~215–254 nm) [4].

Step 2: The Initial Screening Gradient

Run a broad linear gradient to determine the apparent retention factor ( k′ ).

  • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head).

  • 2.0 – 15.0 min: 10% to 90% B (Linear ramp to elute the hydrophobic core).

  • 15.0 – 18.0 min: 90% B (Wash step for strongly retained matrix components).

  • 18.0 – 25.0 min: 10% B (Re-equilibration step).

Step 3: Self-Validation (System Suitability)

Inject a resolution mixture containing (2-Ethoxy-5-methylphenyl)methanol and a known, closely eluting impurity (e.g., its oxidized aldehyde counterpart, 2-ethoxy-5-methylbenzaldehyde).

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, Capacity factor ( k′ ) > 2.0. If met, the gradient is validated for sample analysis [3].

GradientWorkflow Start Start: Broad Gradient (10-90% B over 15 min) Assess Assess Retention (k') Start->Assess k_low k' < 2 (Elutes too early) Assess->k_low k_high k' > 10 (Elutes too late) Assess->k_high k_opt 2 < k' < 10 (Optimal Retention) Assess->k_opt Adjust_low Decrease Initial %B or Hold Isocratic k_low->Adjust_low Adjust_high Increase Initial %B or Steepen Gradient k_high->Adjust_high FineTune Fine-Tune Gradient Slope for Resolution (Rs > 2.0) k_opt->FineTune Adjust_low->Assess Adjust_high->Assess Validate System Suitability (Self-Validation) FineTune->Validate

Logical workflow for optimizing HPLC gradients for benzyl alcohol derivatives.

Troubleshooting Guides & FAQs

Q1: I am observing significant peak tailing for (2-Ethoxy-5-methylphenyl)methanol, even though it is a neutral molecule. Why is this happening and how do I fix it? Application Scientist Insight: Peak tailing for neutral benzyl alcohols is almost exclusively a stationary phase issue, not an analyte ionization issue. The hydroxymethyl group hydrogen-bonds with active, ionized silanols on the silica surface.

  • Solution 1: Ensure your Mobile Phase A contains 0.1% Formic Acid to protonate the silanols, neutralizing their charge [2].

  • Solution 2: Switch to an ultra-high-purity, double-end-capped C18 column. Older generation silica has a higher concentration of acidic silanols.

Q2: My retention times are shifting progressively to the right (longer retention) with each subsequent injection. What is the root cause? Application Scientist Insight: A progressive shift to longer retention times in gradient elution indicates incomplete column re-equilibration or selective loss of the organic modifier due to evaporation in the reservoir [1].

  • Solution 1: Increase your post-run equilibration time. Flush the column with at least 5 to 10 column volumes of the initial mobile phase (10% B). For a 150 x 4.6 mm column, the column volume is ~1.5 mL. At 1.0 mL/min, a minimum of 8–10 minutes of equilibration is required.

  • Solution 2: Perform an Operational Qualification (OQ) proportioning test to ensure the pump's low-pressure valve is accurately delivering the 10% B starting condition [1].

Q3: I cannot resolve my target compound from its oxidized degradation product (the aldehyde form). How should I adjust the gradient? Application Scientist Insight: The aldehyde form lacks the hydrogen-bond donating ability of the alcohol, making it slightly more hydrophobic; thus, it will elute after (2-Ethoxy-5-methylphenyl)methanol on a reversed-phase column.

  • Solution 1: Flatten the gradient. Decrease the rate of change of %B (e.g., from 5%/min to 2%/min) right before the expected elution time to increase the selectivity factor ( α ).

  • Solution 2: Switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and offers different selectivity (via hydrogen bonding interactions) which often resolves closely related alcohol/aldehyde pairs better than aprotic Acetonitrile.

PeakTailingTree Issue Issue: Peak Tailing (Asymmetry Factor > 1.5) Check1 Check Extra-Column Volume Issue->Check1 Check2 Assess Silanol Interactions Issue->Check2 Check3 Check Column Degradation Issue->Check3 Fix1 Shorten Tubing / Reduce Flow Cell Check1->Fix1 Fix2 Use High-Purity Silica or Add 0.1% Formic Acid Check2->Fix2 Fix3 Replace Column / Use Guard Column Check3->Fix3

Decision tree for troubleshooting peak tailing in reversed-phase HPLC.

Quantitative Data Summaries

Table 1: Optimized Mobile Phase Gradient Matrix

Gradient PhaseTime (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (MeCN)Mechanistic Purpose
Initial Hold 0.0 - 2.090%10%Analyte focusing; prevents early elution of polar impurities.
Shallow Ramp 2.0 - 12.090% 40%10% 60%Maximizes resolution between the alcohol and hydrophobic impurities.
Column Wash 12.0 - 15.05%95%Elutes strongly retained hydrophobic matrix components.
Equilibration 15.0 - 25.090%10%Restores column to initial conditions for baseline stability.

References

  • HPLC Troubleshooting Guide ACE Chromatography / hplc.eu [Link]

  • Method Development and Validation of Preservatives Determination using HPLC Taylor & Francis Online[Link]

  • HPLC Methods for analysis of Benzyl alcohol HELIX Chromatography [Link]

Optimization

Technical Support Center: Resolving Baseline Noise in (2-Ethoxy-5-methylphenyl)methanol NMR Spectra

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of (2-Ethoxy-5-methylphenyl)methanol. This resource is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of (2-Ethoxy-5-methylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals who rely on high-quality NMR data for structural elucidation and purity assessment. Baseline distortions can obscure weak signals, compromise integration accuracy, and ultimately lead to incorrect structural assignments. This guide provides a structured, in-depth approach to diagnosing, resolving, and preventing common baseline issues.

Section 1: Initial Diagnosis - A Troubleshooting Flowchart

When encountering a distorted baseline, a systematic approach can quickly identify the root cause. The following flowchart outlines a logical progression from sample preparation to data processing, helping you pinpoint the source of the noise.

NMR_Troubleshooting_Flowchart start Distorted Baseline Observed check_sample Step 1: Evaluate Sample Preparation start->check_sample check_acq Step 2: Review Acquisition Parameters start->check_acq check_proc Step 3: Adjust Processing Parameters start->check_proc sample_conc Is sample concentration too high/low? check_sample->sample_conc sample_purity Are there particulates or paramagnetic impurities? check_sample->sample_purity acq_gain Is receiver gain (RG) set correctly? check_acq->acq_gain acq_time Is acquisition time (AQ) sufficient? check_acq->acq_time acq_shim Is the sample properly shimmed? check_acq->acq_shim proc_phase Is phase correction accurate? check_proc->proc_phase proc_bc Has baseline correction been applied? check_proc->proc_bc sol_conc_high Dilute sample or reduce pulse width (pw). sample_conc->sol_conc_high Too High sol_conc_low Increase concentration or number of scans (ns). sample_conc->sol_conc_low Too Low sol_purity Filter sample. Use high-purity solvent. sample_purity->sol_purity Yes sol_gain_high Reduce receiver gain to avoid ADC overflow. acq_gain->sol_gain_high Too High sol_gain_low Increase receiver gain (without clipping FID). acq_gain->sol_gain_low Too Low sol_time Increase acquisition time (AQ) to prevent FID truncation. acq_time->sol_time No sol_shim Re-shim on the sample to improve field homogeneity. acq_shim->sol_shim No sol_phase Perform manual phase correction. proc_phase->sol_phase No sol_bc Apply automatic (e.g., Whittaker Smoother) or manual baseline correction. proc_bc->sol_bc No

Caption: A step-by-step diagnostic workflow for troubleshooting NMR baseline noise.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific issues related to baseline quality, categorized by the stage at which they occur.

FAQs: Sample Preparation

Q1: My baseline has a broad, rolling "hump." Could my sample concentration be the issue?

A1: Yes, this is a classic symptom of a sample that is too concentrated. When the signal is too strong, it can overwhelm the receiver, a phenomenon known as receiver or ADC (Analog-to-Digital Converter) overflow.[1][2] This "clips" the top of the Free Induction Decay (FID), introducing distortions that manifest as a rolling baseline after Fourier Transform.[2]

  • Causality: The receiver has a finite dynamic range. An excessively strong signal from a concentrated sample saturates the detector, meaning it cannot accurately digitize the true intensity of the FID.

  • Solution: The primary solution is to dilute your sample. If dilution is not feasible, you can reduce the excitation pulse angle (e.g., from 90° to 30°) or decrease the receiver gain (RG) to attenuate the signal before it reaches the detector.[1]

Q2: I've prepared my sample of (2-Ethoxy-5-methylphenyl)methanol, but the baseline is noisy and the peaks are broad. What's happening?

A2: This often points to the presence of paramagnetic impurities or undissolved solids. Paramagnetic species (like dissolved O₂ or metal ions) drastically shorten relaxation times (T₁ and T₂), leading to significant line broadening. Undissolved particulates disrupt the magnetic field homogeneity within the sample volume, also causing broad lines and a poor baseline.

  • Causality: Paramagnetic materials possess unpaired electrons, which create strong local magnetic fields. These fields provide a highly efficient mechanism for nuclear relaxation, shortening the lifetime of the excited state and broadening the resulting NMR signal.

  • Solution:

    • Filter the Sample: Use a small cotton plug in a Pasteur pipette or a syringe filter (PTFE) to remove any suspended solids before transferring the solution to the NMR tube.

    • Degas the Solvent: If paramagnetic oxygen is suspected, bubble an inert gas like nitrogen or argon through the deuterated solvent for several minutes before preparing the sample.

Q3: The -OH proton of my alcohol is very broad and seems to be distorting the baseline. Is this normal?

A3: Yes, this is very common for alcohols and phenols. The hydroxyl proton (-OH) is acidic and undergoes rapid chemical exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent.[3][4][5] This rapid exchange is often on a timescale that is intermediate relative to the NMR experiment, causing the peak to become very broad.

  • Causality: The chemical shift of the -OH proton is averaged over all the environments it experiences through exchange. This rapid exchange process is an efficient relaxation mechanism, leading to a shortened T₂ and a broad signal that can merge into the baseline.

  • Solution: To confirm the -OH peak, perform a "D₂O shake."[3][4] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, and since deuterium is not observed in a ¹H NMR spectrum, the peak will disappear, confirming its identity.[3][4]

FAQs: NMR Instrument & Acquisition Parameters

Q1: My spectrum has a "wavy" or "sinc wiggle" baseline, especially around large peaks. How do I fix this during acquisition?

A1: This artifact is called FID truncation. It occurs when the acquisition time (AQ) is too short to allow the FID signal to decay fully into the noise.[2][6] The abrupt cut-off of the signal introduces a sinusoidal oscillation in the baseline upon Fourier Transform.

  • Causality: The Fourier Transform assumes the signal decays to zero. If the acquisition stops while the signal is still significant, this sharp truncation is mathematically equivalent to multiplying the FID by a rectangular function. The Fourier Transform of this product results in the convolution of the desired spectrum with a sinc function, creating the characteristic wiggles.[2]

  • Solution: Increase the acquisition time (AQ). For small molecules like (2-Ethoxy-5-methylphenyl)methanol, an AQ of 2-4 seconds is typically sufficient.[6] This allows the FID to decay more completely, minimizing truncation artifacts.

Q2: I'm seeing a rolling baseline that I can't phase out. What instrumental factor could be the cause?

A2: This is often a sign of "acoustic ringing."[7][8] This phenomenon occurs when the radiofrequency pulse causes mechanical vibrations in the probe components within the strong magnetic field.[8][9] These vibrations induce a spurious signal in the receiver coil, which corrupts the first few data points of the FID and leads to a rolling baseline.[10][11]

  • Causality: The Lorentz forces generated by the RF pulse physically vibrate probe materials. This mechanical oscillation generates its own weak RF signal that is detected along with the true NMR signal, primarily at the beginning of the FID.

  • Solution:

    • Increase Pre-scan Delay (DE): Introduce a short delay (a few microseconds) between the end of the pulse and the start of acquisition to allow the ringing to subside.[7][12] Be aware that this can introduce a first-order phase error that will need correction.

    • Use Specific Pulse Sequences: Modern spectrometers often have pulse sequences designed to cancel out acoustic ringing artifacts (e.g., Bruker's "aring" programs).[12][13]

Q3: My overall signal-to-noise ratio (S/N) is very low, making the baseline look jagged and poorly defined. What are the key parameters to adjust?

A3: A low S/N ratio is a fundamental challenge that can be addressed by adjusting several acquisition parameters.[14]

  • Causality: The S/N is determined by the strength of the signal relative to the inherent electronic noise of the system.

  • Solutions:

    • Increase the Number of Scans (NS): The S/N increases with the square root of the number of scans.[15][16] Doubling the S/N requires quadrupling the experiment time.

    • Optimize Receiver Gain (RG): Ensure the gain is set as high as possible without clipping the FID.[2][17] Most modern spectrometers have an automatic gain setting (rga or autogain) that is highly effective.

    • Ensure Proper Probe Tuning and Matching: The probe must be tuned to the correct frequency and matched to the impedance of the electronics to ensure maximum power transfer and signal detection.[18]

FAQs: Data Processing

Q1: I've acquired my data, but the baseline is still not flat. What is the best way to correct it during processing?

A1: Post-acquisition baseline correction is a standard and powerful tool. The goal is to model the distorted baseline and subtract it from the spectrum. Modern NMR software offers several algorithms for this purpose.

  • Causality: Even with optimal acquisition, minor distortions from the first few points of the FID or very broad underlying signals can persist.[10][11]

  • Solution:

    • Whittaker Smoother: This is often the most effective and robust automatic method.[11][19] It identifies signal-free regions and fits a smooth curve through them without being overly influenced by sharp peaks.

    • Polynomial Fit: This method fits a polynomial function (e.g., 5th order) to the baseline.[19][20] It can be effective for simple, smooth distortions but may perform poorly with complex rolling baselines or if broad peaks are present, as it might try to "fit" the broad peak as part of the baseline.[19]

Q2: When I apply an automatic baseline correction, it seems to distort or reduce the area of my broad -OH peak. Why does this happen?

A2: This is a critical pitfall of automated algorithms. If a peak is sufficiently broad, the algorithm may mistake it for a baseline roll and attempt to "correct" it, artificially reducing its intensity and integral.[19]

  • Causality: Algorithms like polynomial fitting or even the Whittaker Smoother rely on identifying regions devoid of signals. A very broad peak can span a large region, leaving no true "baseline" points for the algorithm to use for its model.

  • Solution:

    • Multipoint Baseline Correction: Use a manual or semi-manual approach.[19][21] Manually select points in the spectrum that are clearly baseline (i.e., not part of any peak). The software will then fit a curve only through these user-defined points, leaving the broad peak untouched.

    • Adjust Algorithm Parameters: Some algorithms allow you to adjust smoothness or filter factors to make them less aggressive and less likely to treat broad signals as baseline.[19]

Baseline Correction Method Best For Potential Issues
Whittaker Smoother General-purpose, complex baselines, spectra with varying linewidths.[11][19]Can occasionally be too aggressive with extremely broad peaks.
Polynomial Fit Simple, low-order curvature across the entire spectrum.[19][20]Poor at fitting complex "wavy" baselines; can easily mistake broad peaks for baseline.[19]
Multipoint/Manual Correction Spectra with very broad peaks or regions where automatic methods fail.[19][21]Can be subjective and time-consuming; requires user expertise to select appropriate baseline points.

Section 3: In-Depth Protocols

Protocol 1: Recommended Sample Preparation for (2-Ethoxy-5-methylphenyl)methanol

This protocol is designed to minimize common sources of baseline noise originating from the sample itself.

  • Solvent Selection: Use a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆) from a fresh, sealed ampoule to minimize water content.

  • Concentration: Weigh approximately 5-10 mg of (2-Ethoxy-5-methylphenyl)methanol.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

  • Filtration (Critical Step): Take a clean Pasteur pipette and firmly push a small, clean piece of cotton wool to its tip. Use this pipette to transfer the sample solution from the vial to a clean, high-quality 5mm NMR tube. This step removes any microscopic solid particulates.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Step-by-Step Guide to Post-Acquisition Baseline Correction (Mnova Software)

This workflow provides a robust method for correcting a distorted baseline after data acquisition.

  • Initial Processing: Process the raw FID data. Apply Fourier Transform, and crucially, perform an accurate phase correction first. Baseline correction should always be done after phase correction.[19]

  • Apply Automatic Correction:

    • Navigate to the 'Processing' tab.

    • Select 'Baseline' -> 'Full Auto'. This typically applies the Whittaker Smoother algorithm, which is effective for most spectra.[19]

    • Visually inspect the result. Check if the baseline is flat at y=0 and if broad peaks (like the -OH signal) have not been distorted.

  • Manual Correction (If Automatic Fails):

    • If the automatic correction is unsatisfactory, undo it.

    • Navigate to 'Processing' -> 'Baseline' -> 'Multipoint Baseline Correction'.[19]

    • The software will prompt you to select points. Zoom into regions of the spectrum that contain only noise (no peaks).

    • Click to add several points across the entire spectral width in these signal-free regions.

    • Once satisfied with the selected points, apply the correction. The software will fit a smooth curve through your selected points and subtract it from the spectrum.

Section 4: Visualizing the Problem - Cause & Effect Diagram

This diagram illustrates the relationships between the primary sources of error and the resulting baseline distortions.

Cause_Effect_Diagram cluster_sample Sample Issues cluster_acquisition Acquisition Errors cluster_processing Processing Artifacts effect Baseline Distortion in NMR Spectrum sample_conc High Concentration roll Broad Rolling Baseline sample_conc->roll paramagnetic Paramagnetic Impurities broad Broad Lines paramagnetic->broad particulates Particulates particulates->broad viscosity High Viscosity viscosity->broad gain Incorrect Receiver Gain gain->roll truncation FID Truncation (Short AQ) sinc Sinc Wiggles truncation->sinc ringing Acoustic Ringing ringing->roll shimming Poor Shimming shimming->broad phase Incorrect Phasing phase->roll bc_algo Aggressive BC Algorithm bc_algo->effect first_point First Point Distortion first_point->roll roll->effect sinc->effect noise Low S/N (Jagged Baseline) noise->effect broad->effect

Caption: Relationship between experimental causes and observed baseline artifacts.

References

  • Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University. Retrieved March 20, 2026, from [Link]

  • Baseline Correction - Stanford University NMR Facility. (n.d.). Stanford University. Retrieved March 20, 2026, from [Link]

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. Retrieved March 20, 2026, from [Link]

  • Canet, D. (1979). Reduction of spurious baseline effects in NMR. Review of Scientific Instruments, 50(7), 922-923. Retrieved March 20, 2026, from [Link]

  • NMR Artifacts. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved March 20, 2026, from [Link]

  • How to get the most out of your NMR system. (n.d.). Oxford Instruments. Retrieved March 20, 2026, from [Link]

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. (2025, September 22). Eureka by PatSnap. Retrieved March 20, 2026, from [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. Retrieved March 20, 2026, from [Link]

  • Baseline Correction with Mnova. (n.d.). Mestrelab Research. Retrieved March 20, 2026, from [Link]

  • Wavy baseline in carbon NMR. (2016, April 22). Chemistry Stack Exchange. Retrieved March 20, 2026, from [Link]

  • Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. (2017, September 12). University of Ottawa NMR Facility Blog. Retrieved March 20, 2026, from [Link]

  • Pulse Sequences to Minimize Acoustic Ringing. (2008, August 14). University of Ottawa NMR Facility Blog. Retrieved March 20, 2026, from [Link]

  • Acoustic Ringing. (2008, May 23). University of Ottawa NMR Facility Blog. Retrieved March 20, 2026, from [Link]

  • The Information Content of an FID. (2015, April 17). University of Ottawa NMR Facility Blog. Retrieved March 20, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • H-NMR and C-NMR of Alcohols and Phenols. (2025, November 12). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved March 20, 2026, from [Link]

  • H-1 NMR spectrum of methanol. (2026, February 24). Doc Brown's Chemistry. Retrieved March 20, 2026, from [Link]

  • MY Baseline Corrector: Tutorial. (n.d.). CEMHTI-CNRS. Retrieved March 20, 2026, from [Link]

  • Analysis of ringing effects due to magnetic core materials in pulsed nuclear magnetic resonance circuits. (2015, April 3). Journal of Applied Physics. Retrieved March 20, 2026, from [Link]

  • Baseline Correction. (n.d.). iNMR. Retrieved March 20, 2026, from [Link]

  • Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • NMR Baseline Correction - New method in Mnova 9. (2013, December 26). Mestrelab Research. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of (2-Ethoxy-5-methylphenyl)methanol via Lipid Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing the oral bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs) like (2-Ethoxy-5-methylphenyl)methanol, using lipid-based formulations. This resource is designed to be a practical, field-proven guide that explains the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction: The Challenge with Poorly Soluble APIs

A significant percentage of new chemical entities, including compounds like (2-Ethoxy-5-methylphenyl)methanol, are characterized by high lipophilicity and poor aqueous solubility.[1][2] This characteristic classifies them under the Biopharmaceutics Classification System (BCS) as Class II or IV, where low solubility is the primary barrier to achieving adequate oral bioavailability.[3][4][5] Lipid-based drug delivery systems (LBDDS) offer a powerful strategy to overcome this challenge by presenting the drug to the gastrointestinal (GI) tract in a solubilized state, thereby bypassing the dissolution rate-limiting step of absorption.[3][5][6][7]

This guide will walk you through the logical steps of formulation development, from initial screening to troubleshooting specific formulation types and ensuring long-term stability.

Section 1: Foundational Knowledge & Initial Screening

Before diving into complex formulations, a thorough understanding of the API and its interaction with potential excipients is critical. This initial phase prevents downstream failures and wasted resources.

FAQ: Where do I even begin with my formulation?

Answer: The first step is always a systematic solubility screening of your API in a variety of lipid excipients. This data is the bedrock of your formulation design. The goal is to identify oils, surfactants, and co-solvents that can effectively dissolve (2-Ethoxy-5-methylphenyl)methanol.[8][9]

Troubleshooting: Low API Solubility in All Tested Excipients

Question: I've tested my API, (2-Ethoxy-5-methylphenyl)methanol, in several common oils (e.g., medium-chain triglycerides, long-chain triglycerides) and surfactants, but the solubility is consistently poor (<10 mg/mL). What should I do?

Answer:

  • Probable Cause 1: Insufficient Excipient Diversity. You may not have screened a wide enough range of excipients with different chemical structures and properties.

    • Recommended Action: Expand your screening library. Include a broader range of oils (e.g., natural oils like sesame or corn oil), non-ionic surfactants with varying Hydrophile-Lipophile Balance (HLB) values (typically >12 for o/w emulsions), and various co-solvents (e.g., ethanol, propylene glycol, Transcutol®).[10][11] A diverse screening panel increases the probability of finding a compatible system.

  • Probable Cause 2: API is in a High-Energy Crystalline State. The crystal lattice energy of your API might be too high to be overcome by the solvation energy provided by the excipients.

    • Recommended Action: Consider techniques to reduce crystallinity. While this guide focuses on lipid formulations, sometimes a combined approach is necessary. Techniques like creating an amorphous solid dispersion of the API with a polymer, which can then be incorporated into the lipid system, can be effective.[12]

  • Probable Cause 3: Temperature Effects. Solubility is often temperature-dependent.

    • Recommended Action: Perform solubility studies at a slightly elevated temperature (e.g., 40-60°C), especially for semi-solid or solid excipients.[13] This can significantly increase solubility and is a common practice in preparing lipid formulations, which are then filled into capsules in a molten state. Ensure the API is chemically stable at these temperatures.

Experimental Protocol 1: Equilibrium Solubility Screening

  • Preparation: Add an excess amount of (2-Ethoxy-5-methylphenyl)methanol to a known volume (e.g., 1-2 mL) of each selected excipient (oils, surfactants, co-solvents) in a sealed vial.

  • Equilibration: Place the vials in an isothermal shaker (e.g., at 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Quantification: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile). Analyze the concentration of the dissolved API using a validated analytical method like HPLC-UV.

  • Data Analysis: Express solubility in mg/mL or %w/w and summarize the results in a table for easy comparison.

Section 2: Formulation-Specific Troubleshooting

Once you have identified promising excipients, you can begin to develop specific types of lipid formulations. The most common are Self-Emulsifying Drug Delivery Systems (SEDDS), Nanoemulsions (NE), and Solid Lipid Nanoparticles (SLN).

Workflow: Selecting a Lipid Formulation Strategy

The choice of formulation depends on the desired drug load, the properties of the selected excipients, and the target product profile.

G start Start: API Solubility Data q1 Is high drug loading (>20%) required? start->q1 sedds Pursue SEDDS/SMEDDS (High surfactant/oil ratio) q1->sedds Yes q2 Are excipients liquid at room temp? q1->q2 No nanoemulsion Consider Nanoemulsion (Requires high-energy homogenization) q2->nanoemulsion Yes sln Consider SLN/NLC (Uses solid lipids, suitable for controlled release) q2->sln No G start Optimized Formulation lipolysis In Vitro Lipolysis Model (Simulates GI digestion) start->lipolysis permeation Cell-Based Permeation Assay (e.g., Caco-2 model) lipolysis->permeation Analyze aqueous phase ivivc Establish IVIVC (In Vitro-In Vivo Correlation) lipolysis->ivivc animal_pk Animal Pharmacokinetic (PK) Studies lipolysis->animal_pk permeation->animal_pk animal_pk->ivivc

Sources

Optimization

Minimizing degradation of (2-Ethoxy-5-methylphenyl)methanol under UV light exposure

Technical Support Center: (2-Ethoxy-5-methylphenyl)methanol Introduction: The Challenge of Photodegradation (2-Ethoxy-5-methylphenyl)methanol is a substituted benzyl alcohol derivative utilized in various research and de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Ethoxy-5-methylphenyl)methanol

Introduction: The Challenge of Photodegradation

(2-Ethoxy-5-methylphenyl)methanol is a substituted benzyl alcohol derivative utilized in various research and development applications, including as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). A critical challenge in the handling and application of this compound is its inherent sensitivity to ultraviolet (UV) radiation. Exposure to light, particularly UV-A and UV-B wavelengths, can initiate a cascade of photochemical reactions, leading to the degradation of the molecule.[1] This degradation compromises sample purity, reduces yield, and can generate unwanted, potentially reactive byproducts.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, troubleshooting, and minimizing the UV-induced degradation of (2-Ethoxy-5-methylphenyl)methanol.

Understanding the Degradation Mechanism

The photodegradation of aromatic alcohols like (2-Ethoxy-5-methylphenyl)methanol is a complex process, but it generally proceeds through the formation of highly reactive intermediates.[1][3] Upon absorbing UV photons, the molecule is promoted to an excited state. This excess energy can lead to the cleavage of the weakest bonds, initiating a radical-driven chain reaction, especially in the presence of oxygen.

Key Steps in Photodegradation:

  • Photo-excitation: The aromatic ring absorbs UV radiation, becoming electronically excited.

  • Radical Formation: The excited molecule can undergo homolytic cleavage of the benzylic C-H or O-H bond, generating a benzylic radical.[4]

  • Oxidation Cascade: In the presence of oxygen, this benzylic radical reacts to form a peroxy radical. This intermediate can then abstract a hydrogen atom from another molecule, propagating a chain reaction and ultimately leading to the formation of the corresponding aldehyde, (2-Ethoxy-5-methylphenyl)benzaldehyde, and other oxidative byproducts.[5][6] This oxidation is often the primary cause of discoloration (e.g., yellowing) and the appearance of new impurities.

  • Further Degradation: Prolonged exposure can lead to the formation of carboxylic acids and other ring-opened products.[7][8]

G cluster_initiation Initiation cluster_propagation Propagation (in presence of O2) cluster_termination Further Degradation A (2-Ethoxy-5-methylphenyl)methanol B Excited State Molecule* A->B UV Photon (hν) C Benzylic Radical (R•) B->C Bond Cleavage D Peroxy Radical (ROO•) C->D + O2 E (2-Ethoxy-5-methylphenyl)benzaldehyde (Primary Degradant) D->E + another molecule (RH) - R• (propagates reaction) F Carboxylic Acids & Other Byproducts E->F Prolonged UV Exposure

Caption: Proposed UV degradation pathway of (2-Ethoxy-5-methylphenyl)methanol.

Troubleshooting Guide

This section is designed to provide direct answers to common issues encountered during experimentation.

Q1: My solution of (2-Ethoxy-5-methylphenyl)methanol turned yellow after being left on the benchtop. What happened?

A1: The yellow discoloration is a classic indicator of oxidation, likely to the corresponding benzaldehyde derivative. Benzaldehydes often have a yellow appearance due to the extended conjugation of the carbonyl group with the aromatic ring. This is a direct result of photodegradation initiated by ambient laboratory light.

  • Immediate Action: Protect your sample from light immediately by wrapping the container in aluminum foil or transferring it to an amber vial. Store it in a dark place, such as a cabinet or refrigerator.

  • Preventative Measure: Always handle and store the compound in amber glass containers or use opaque packaging.[9] For highly sensitive experiments, work under yellow or red light conditions to filter out high-energy UV and blue wavelengths.

Q2: I'm seeing a new, significant peak in my HPLC chromatogram after a reaction involving UV light. How can I confirm it's a degradant?

A2: The new peak is very likely a photodegradation product. To confirm this and characterize your analytical method's stability-indicating properties, you should perform a forced degradation study as recommended by ICH guidelines.[10][11]

  • Action: Prepare two samples of your compound in the relevant solvent. Expose one to a controlled UV light source (as detailed in Protocol 1) and keep the second sample in complete darkness as a control.[12] Analyze both samples by HPLC-UV and, if possible, HPLC-MS.[13][14] The new peak(s) appearing only in the UV-exposed sample are photodegradants. Mass spectrometry (MS) can help identify the molecular weight of the degradant, confirming the likely oxidation to the aldehyde (mass difference of -2 Da) or other products.[15]

Q3: My reaction yield is unexpectedly low. Could UV degradation of my starting material be the cause?

A3: Absolutely. If (2-Ethoxy-5-methylphenyl)methanol is degrading before or during your reaction, the effective concentration of the starting material is reduced, leading directly to lower yields.

  • Troubleshooting Steps:

    • Analyze Starting Material: Before starting your reaction, run an HPLC or NMR analysis on the (2-Ethoxy-5-methylphenyl)methanol to ensure its purity and confirm no significant degradation has already occurred during storage.

    • Protect the Reaction: If your reaction requires a long time, ensure the reaction vessel is protected from light (e.g., wrapped in foil).

    • Consider an Inert Atmosphere: Photodegradation is often an oxidative process.[5] Sparging your solvent with nitrogen or argon before adding the compound can remove dissolved oxygen and significantly slow down the degradation rate.

Frequently Asked Questions (FAQs)

Q: What is the best way to store (2-Ethoxy-5-methylphenyl)methanol long-term? A: For optimal stability, store the compound as a solid in a tightly sealed amber glass vial in a refrigerator or freezer, protected from moisture. If in solution, store in an amber volumetric flask or vial, preferably with the headspace flushed with an inert gas like argon or nitrogen.

Q: Can I use a chemical stabilizer to prevent degradation in solution? A: Yes, adding a chemical stabilizer is an effective strategy.[16] Antioxidants that act as free-radical scavengers are particularly useful.[1][17]

  • Recommended Stabilizer: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger. A low concentration (e.g., 0.01-0.05% w/v) is typically sufficient.

  • Important Consideration: Always run a control to ensure the chosen stabilizer does not interfere with your downstream application or analytical method. See Protocol 2 for implementation.

Q: Are there specific wavelengths of light I should be most concerned about? A: Aromatic compounds typically absorb strongly in the UV-B (280-320 nm) and UV-A (320-400 nm) regions. The higher energy of UV-B light makes it particularly damaging.[18] While a full spectral analysis is required for precise data, it is best practice to protect the compound from all broad-spectrum light sources.

Q: Does temperature affect the rate of photodegradation? A: Yes, temperature can influence the rate of photochemical reactions.[2] While the primary driver is photon absorption, higher temperatures can increase the kinetic rate of secondary degradation reactions. Therefore, keeping the sample cool during light exposure experiments (when not otherwise dictated by the protocol) is advisable. Always include a "dark control" sample stored at the same temperature to isolate the effects of light from thermal degradation.[12]

G A Issue Observed: Low Yield / Impurity Peak / Color Change B Is the compound stored in an amber vial & in the dark? A->B C Action: Transfer to proper light-protected container. Re-test purity. B->C No D Is the experiment run with light protection (e.g., foil)? B->D Yes I Problem Resolved C->I E Action: Wrap vessel in foil. Minimize exposure to ambient light. D->E No F Is the process sensitive to oxygen? D->F Yes E->I G Action: Sparge solvents with N2/Ar. Run reaction under inert atmosphere. F->G Yes H Action: Add antioxidant (e.g., BHT). Validate non-interference. F->H No / Not Feasible G->I H->I

Caption: Troubleshooting workflow for degradation of (2-Ethoxy-5-methylphenyl)methanol.

Experimental Protocols

Protocol 1: Standardized Photostability Testing (ICH Q1B Approach)

This protocol outlines a forced degradation study to assess the photostability of (2-Ethoxy-5-methylphenyl)methanol, adapted from ICH Q1B guidelines.[19][20]

  • Sample Preparation:

    • Prepare a solution of the compound in a suitable, transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dispense identical aliquots into three sets of chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

  • Control Sample:

    • Wrap one set of samples completely in aluminum foil. This is the "dark control."

  • Light Exposure:

    • Place the dark control and one set of unwrapped samples ("light-exposed") into a photostability chamber.

    • The chamber should be equipped with a light source that produces a combination of visible and UV light, such as a xenon lamp or a metal halide lamp, conforming to ICH Q1B standards.[12]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[12]

    • Maintain a constant temperature and use the dark control to evaluate any thermal degradation.

  • Analysis:

    • At specified time points, withdraw samples from both the light-exposed and dark control sets.

    • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 3).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control.

Protocol 2: Stabilization Using Butylated Hydroxytoluene (BHT)

This protocol describes how to prepare a stabilized stock solution.

  • Prepare BHT Stock: Create a concentrated stock solution of BHT in your chosen solvent (e.g., 10 mg/mL in acetonitrile).

  • Prepare Final Solution:

    • Calculate the volume of BHT stock needed to achieve a final concentration of 0.01% w/v (0.1 mg/mL) in your final (2-Ethoxy-5-methylphenyl)methanol solution.

    • Add the calculated volume of BHT stock to your solvent.

    • Dissolve the (2-Ethoxy-5-methylphenyl)methanol in this BHT-containing solvent to achieve your desired final concentration.

  • Validation: Prepare three samples:

    • Sample A: Compound in solvent without BHT (Unstabilized Control).

    • Sample B: Compound in solvent with BHT (Stabilized Sample).

    • Sample C: Solvent with BHT only (Blank).

    • Expose Samples A and B to UV light as per Protocol 1 and analyze all three by HPLC to confirm that BHT reduces degradation and does not introduce interfering peaks.

Protocol 3: HPLC Method for Quantifying Degradation

This provides a starting point for a stability-indicating HPLC-UV method. Method development and validation are required.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection (UV) 254 nm and 280 nm (or scan with Diode Array Detector)

Rationale: A gradient method is chosen to ensure separation of the relatively nonpolar parent compound from potentially more polar (e.g., carboxylic acids) or slightly less polar (e.g., aldehyde) degradants.[21]

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Yage, Z., et al. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. Molecules. [Link]

  • Bohrer, A., et al. (2010). Review of the Stability of Photosensitive Medications. Aula Medica. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Martins, A. C., & Almeida, I. F. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics. [Link]

  • Nishi, H., et al. (2023). Evaluation of Photostability of Medicines and Development of the Photostabilization of the Photosensitive Medicines. Journal of the Pharmaceutical Society of Japan. [Link]

  • Singh, S., & Kumar, V. (2021). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. ResearchGate. [Link]

  • NextSDS. (n.d.). (2-Ethoxy-5-methylphenyl)methanol — Chemical Substance Information. [Link]

  • Tønnesen, H. H. (2004). Photostability of Drugs and Drug Products. SciSpace. [Link]

  • de la Cruz, N., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]

  • de la Cruz, N., et al. (2020). Photodegradation Products and their Analysis in Food. UvA-DARE (Digital Academic Repository). [Link]

  • Majek, M., et al. (2023). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. ChemPhotoChem. [Link]

  • Piras, E., et al. (2022). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment. MDPI. [Link]

  • Wang, Y., et al. (2023). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Scientific Reports. [Link]

  • Popović, G., et al. (2015). Determination of danofloxacin and its photodegradation products by HPLC-DAD. Kinetic evaluation of the degradation process and identification of photoproducts by mass spectrometry. Analytical Methods. [Link]

  • Suresh, C., et al. (2018). Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Catalysis Science & Technology. [Link]

  • Bagheri, P., & Cadena, M. (2014). Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation. ResearchGate. [Link]

  • Anonymous. (n.d.). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. [Source document appears to be a chapter or report without a clear primary publisher available in the search results]
  • Bouwman, J., et al. (2016). Schematic showing the decomposition of phenol, the simplest aromatic alcohol, upon UV photolysis. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Highly Selective Photooxidation of Benzyl Alcohol to Benzaldehyde by Bi–Mo/g-C3N4 in Aqueous Solution. ACS Publications. [Link]

  • Ayoubi-Feiz, B., & Sobhani, A. (2018). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Publishing. [Link]

  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. [Link]

  • Bernstein, M. P., et al. (1999). UV irradiation of polycyclic aromatic hydrocarbons in ices: production of alcohols, quinones, and ethers. PubMed. [Link]

  • Gierczak, T., et al. (2023). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. [Link]

  • Friedrich, C., et al. (2011). Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. ResearchGate. [Link]

  • Rodriguez-Chueca, J. (2019). Degradation of emerging aromatic micropollutants by UV-based oxidation processes. ResearchGate. [Link]

  • PubChem. (n.d.). (2-Ethoxy-5-nitrophenyl)methanol. [Link]

  • Bernstein, M. P., et al. (1999). UV Irradiation of Polycyclic Aromatic Hydrocarbons in Ices: Production of Alcohols, Quinones, and Ethers. Ames Research Center Archives. [Link]

  • NextSDS. (n.d.). (2-ethynyl-5-methylphenyl)methanol — Chemical Substance Information. [Link]

  • Wang, H., et al. (2016). Selective oxidation of aromatic hydrocarbons with NbBA under UV. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

(2-Ethoxy-5-methylphenyl)methanol vs 2-methoxy-5-methylbenzyl alcohol reactivity

Reactivity Comparison Guide: (2-Ethoxy-5-methylphenyl)methanol vs. 2-Methoxy-5-methylbenzyl alcohol Executive Summary In the design of active pharmaceutical ingredients (APIs) and complex organic materials, the selection...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: (2-Ethoxy-5-methylphenyl)methanol vs. 2-Methoxy-5-methylbenzyl alcohol

Executive Summary

In the design of active pharmaceutical ingredients (APIs) and complex organic materials, the selection of benzylic building blocks dictates both synthetic efficiency and the conformational behavior of the final molecule. This guide provides an in-depth comparative analysis of two closely related ortho-alkoxybenzyl alcohols: (2-Ethoxy-5-methylphenyl)methanol and 2-Methoxy-5-methylbenzyl alcohol . While both feature strong electron-donating groups (+M effect) at the ortho position, the divergent steric footprint of the ethoxy versus methoxy group fundamentally shifts their reactivity profiles in oxidation and nucleophilic substitution workflows.

Physicochemical & Structural Profiling

The primary reactivity differences between these two compounds stem from the steric bulk and slight inductive variations of their respective ortho-alkoxy substituents. The freely rotating ethyl chain in the ethoxy derivative sweeps a larger steric "cone angle" over the adjacent benzylic carbon, influencing transition state energies during functional group transformations[1].

Table 1: Quantitative & Structural Comparison

Property(2-Ethoxy-5-methylphenyl)methanol2-Methoxy-5-methylbenzyl alcohol
CAS Number 1409767-31-2[2]7048-40-0
Molecular Formula C₁₀H₁₄O₂C₉H₁₂O₂
Molecular Weight 166.22 g/mol [2]152.19 g/mol
Ortho-Substituent -OCH₂CH₃ (Ethoxy)-OCH₃ (Methoxy)
Electronic Profile Strong +M, Moderate +IStrong +M, Weak +I
Steric Hindrance High (Ethyl chain rotation)Low (Compact methyl group)
Benzylic Cation Stability Highly Stabilized (Promotes Sₙ1)Stabilized (Hybrid Sₙ1/Sₙ2)

Mechanistic Divergence: Steric vs. Electronic Effects

The reactivity of ortho-alkoxybenzyl alcohols is heavily governed by the stability of the benzylic intermediate. In polar solvents or acidic conditions, the benzylic cation is the primary reactive intermediate[1]. The ortho-oxygen atom stabilizes this cation via neighboring group participation (resonance). However, when reacting with bulky reagents, the steric clash introduced by the ethoxy group forces the reaction down divergent mechanistic pathways.

Logic Sub Ortho-Alkoxy Substituent on 5-Methylbenzyl Alcohol Methoxy 2-Methoxy Group (Less Steric Bulk, +M > -I) Sub->Methoxy Ethoxy 2-Ethoxy Group (Higher Steric Bulk, +M > -I) Sub->Ethoxy SN2 Favors SN2 / Faster Oxidation (Lower steric hindrance at benzylic carbon) Methoxy->SN2 SN1 Favors SN1 / Slower Oxidation (Enhanced cation stabilization, restricted access) Ethoxy->SN1

Fig 1. Divergent mechanistic pathways influenced by ortho-alkoxy steric profiles.

Comparative Experimental Workflows

Workflow A: Benzylic Oxidation to Aldehyde

Causality & Expert Insight: Oxidation of benzylic alcohols to aldehydes using Dess-Martin Periodinane (DMP) requires the initial formation of an iodine-oxygen bond via ligand exchange. The bulkier 2-ethoxy group creates a higher energy transition state due to steric clashing with the bulky periodinane acetate ligands. Consequently, the oxidation of (2-Ethoxy-5-methylphenyl)methanol typically requires slightly longer reaction times or a mild temperature elevation compared to the 2-methoxy analog to achieve full conversion.

Workflow Start Substrate Preparation (0.1 M in dry DCM) Reagent Add Dess-Martin Periodinane (1.2 equiv, 0 °C to RT) Start->Reagent Reaction Stir 1-2 h (Methoxy) Stir 2-3 h (Ethoxy) Reagent->Reaction Quench Quench with 1:1 Na2S2O3 / NaHCO3 (aq) Reaction->Quench Purify Flash Chromatography (Hexanes/EtOAc) Quench->Purify

Fig 2. Standardized workflow for benzylic oxidation using Dess-Martin Periodinane.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 mmol of the chosen benzyl alcohol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add 1.2 mmol (1.2 equiv) of Dess-Martin Periodinane portion-wise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Observation: The 2-methoxy derivative typically shows complete consumption within 1 hour. The 2-ethoxy derivative[2] may require up to 2.5 hours due to steric impedance at the benzylic position.

  • Quenching: Once the starting material is consumed, add 10 mL of a 1:1 saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (validating the reduction of unreacted iodine species).

  • Isolation: Extract with DCM, dry over MgSO₄, concentrate, and purify via flash chromatography.

Workflow B: Nucleophilic Substitution (Bromination)

Causality & Expert Insight: Converting these alcohols to benzyl bromides using Phosphorus Tribromide (PBr₃) highlights their Sₙ1/Sₙ2 divergence. The mechanism involves forming a phosphite ester, followed by bromide displacement. Because ortho-alkoxy groups strongly stabilize benzylic cations[1], the reaction possesses significant Sₙ1 character. The ethoxy group's bulk severely hinders direct Sₙ2 backside attack, pushing the mechanism almost entirely toward an Sₙ1 pathway. This makes the ethoxy derivative more prone to side reactions, such as Friedel-Crafts self-alkylation, if the temperature is not strictly controlled.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 mmol of the benzyl alcohol in 10 mL of anhydrous THF or DCM at 0 °C.

  • Activation: Slowly add 0.4 mmol (0.4 equiv, slight excess of active Br) of PBr₃ dropwise.

  • Thermal Control (Critical Step):

    • For 2-Methoxy-5-methylbenzyl alcohol : Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • For (2-Ethoxy-5-methylphenyl)methanol : Maintain strictly at 0 °C for the entire 2-hour duration. Why? The highly stabilized benzylic cation formed by the ethoxy derivative is highly reactive; warming to room temperature increases the risk of intermolecular etherification or polymerization[3].

  • Quenching: Carefully quench with ice water to hydrolyze unreacted PBr₃.

  • Validation: Analyze the crude product via LC-MS. The absence of the m/z [M-OH]⁺ ion confirms that the highly reactive benzylic cation intermediate has been successfully trapped by the bromide nucleophile.

Applications in Advanced Synthesis

Both compounds serve as vital organic building blocks[4]. The choice between the methoxy and ethoxy variant is rarely arbitrary. In reactive epoxy systems, substituted benzyl alcohols are utilized as modifiers where their boiling points and steric profiles dictate the curing kinetics of the macromolecular network[3]. In medicinal chemistry, the bulkier ethoxy group is frequently chosen to lock a molecule into a specific bioactive conformation by restricting the rotation of adjacent aromatic rings, whereas the methoxy group is selected when a more streamlined, less sterically encumbered pharmacophore is required.

Sources

Comparative

A Senior Application Scientist's Guide to (2-Ethoxy-5-methylphenyl)methanol Purity Validation by Quantitative NMR (qNMR)

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, techni...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity determination of (2-Ethoxy-5-methylphenyl)methanol. We will delve into the causality behind experimental choices, present a self-validating protocol, and support our claims with authoritative references.

The Principle of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the absolute purity of a substance.[1][2][3] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which often rely on calibration curves of the same compound being analyzed, qNMR is an inherently quantitative method.[4][5] The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[1][6] By co-dissolving a known mass of a certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly from the ratio of their integrated peak areas, corrected for the number of protons and their respective molar masses.[7][8] This makes qNMR a primary ratio method, offering traceability to the International System of Units (SI) when a certified reference material is used.[5][6][9]

The purity (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral of the signal for the analyte and standard[4]

  • N : Number of protons for the integrated signal of the analyte and standard[4]

  • M : Molar mass of the analyte and standard[4]

  • m : Mass of the analyte and standard[4]

  • Purity_std : Purity of the internal standard

Experimental Workflow for qNMR Purity Determination

The following diagram illustrates the comprehensive workflow for the purity validation of (2-Ethoxy-5-methylphenyl)methanol using qNMR.

Caption: Workflow for qNMR Purity Analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps to ensure the accuracy and reliability of the results.

1. Materials and Reagents:

  • (2-Ethoxy-5-methylphenyl)methanol (Analyte)

  • Maleic Anhydride (Certified Internal Standard, Purity ≥ 99.5%)

  • Chloroform-d (CDCl3) (Deuterated solvent, 99.8% D)

Rationale for Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[10] Maleic anhydride is an excellent choice for this analysis due to several key factors:

  • High Purity and Stability: It is available as a certified reference material with a well-documented purity, ensuring traceability.[9][10] It is also chemically stable and non-reactive with the analyte.[4]

  • Solubility: It is readily soluble in CDCl3, the same solvent used for the analyte.[9][10]

  • Simplified Spectrum: It produces a single, sharp singlet in the 1H NMR spectrum, minimizing the chances of signal overlap with the analyte.[9]

  • Chemical Shift: Its signal appears in a region of the spectrum that does not overlap with the signals from (2-Ethoxy-5-methylphenyl)methanol.

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of (2-Ethoxy-5-methylphenyl)methanol into a clean, dry vial. Record the weight to the nearest 0.01 mg.

  • Accurately weigh approximately 5 mg of maleic anhydride into the same vial. Record the weight to the nearest 0.01 mg. The molar ratio should ideally be close to 1:1 for optimal integration accuracy.[4]

  • Add approximately 0.7 mL of CDCl3 to the vial.

  • Ensure complete dissolution by vortexing for 30 seconds.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

These parameters are crucial for ensuring the quantitative nature of the experiment.

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).[11]

  • Relaxation Delay (D1): A minimum of 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard is essential for full relaxation and accurate integration.[10][11] A conservative delay of 30-60 seconds is often used if T1 values are unknown.[11]

  • Number of Scans (NS): A sufficient number of scans (typically 16-64) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[4][11]

  • Acquisition Time (AQ): At least 3 seconds to ensure complete decay of the free induction decay (FID) and obtain sharp signals.[11]

  • Temperature: Maintain a stable temperature, typically 298 K (25 °C).[10][11]

4. Data Processing and Purity Calculation:

  • Apply a gentle exponential window function (line broadening of 0.3 Hz) to improve the S/N without significantly distorting the lineshape.[11]

  • Perform Fourier transformation, followed by manual phase and baseline correction to ensure accurate integration.[4]

  • Identify non-overlapping signals for both (2-Ethoxy-5-methylphenyl)methanol and maleic anhydride. For (2-Ethoxy-5-methylphenyl)methanol, the singlet from the benzylic CH2 protons is a good candidate. For maleic anhydride, the singlet from the two equivalent olefinic protons is used.

  • Integrate the selected signals over a sufficiently wide range to encompass at least 99% of the peak area.[4]

  • Calculate the purity using the formula provided earlier.

Comparison with Other Analytical Techniques

While qNMR is a powerful tool, it's important to understand its performance in the context of other common purity analysis methods like HPLC and GC.[12]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality of signal area to the number of nuclei.[1][6]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase, with detection often by Flame Ionization (FID).
Quantification Primary method, no need for a calibration curve of the analyte.[1][5]Requires a calibration curve with a reference standard of the same compound.Requires a calibration curve with a reference standard of the same compound.
Accuracy High, with low uncertainty.[4]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Precision Excellent, with low variability between measurements.[13]Good, but can be affected by column degradation and mobile phase variations.Good, but can be influenced by injection variability.
Sample Throughput Moderate, can be automated.High, well-suited for automation.High, well-suited for automation.
Destructive? No, the sample can be recovered.[1]Yes, the sample is consumed.Yes, the sample is consumed.
Impurity Detection Can detect and quantify any proton-containing impurity with a unique signal.[1]Primarily detects chromophoric impurities.Detects volatile impurities.
Logical Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on the specific requirements of the analysis.

Comparison cluster_advantages Key Advantages cluster_limitations Limitations qNMR qNMR qNMR_adv Absolute Quantification Non-destructive Broad Impurity Profile qNMR->qNMR_adv offers qNMR_lim Lower Sensitivity Potential Signal Overlap qNMR->qNMR_lim has HPLC HPLC HPLC_adv High Throughput Excellent for Known Chromophoric Impurities HPLC->HPLC_adv offers HPLC_lim Requires Reference Standard May Miss Non-Chromophoric Impurities HPLC->HPLC_lim has GC GC GC_adv Sensitive for Volatile Impurities GC->GC_adv offers GC_lim Limited to Volatile and Thermally Stable Compounds GC->GC_lim has

Caption: Comparison of qNMR, HPLC, and GC.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating. The use of a certified internal standard provides a direct link to established metrological standards.[6] Furthermore, the principles of qNMR are well-established and recognized by regulatory bodies such as the United States Pharmacopeia (USP).[7] To ensure the validity of the results, system suitability tests should be performed, such as checking the resolution and lineshape of the solvent peak.[14] The uncertainty of the measurement can also be calculated by considering the uncertainties in weighing, the purity of the internal standard, and the repeatability of the integration.[13][15]

Conclusion

For the definitive purity assessment of (2-Ethoxy-5-methylphenyl)methanol, qNMR offers significant advantages over traditional chromatographic methods. Its status as a primary ratio method provides a high degree of accuracy and traceability.[6][7] While HPLC and GC are valuable for high-throughput screening and the analysis of specific types of impurities, qNMR provides an unbiased and absolute purity value, making it an indispensable tool for reference standard characterization and in-depth quality control in pharmaceutical development.[12] The non-destructive nature of qNMR also allows for further analysis of the same sample if required.[1] By following a robust and well-validated protocol, researchers can have the utmost confidence in the purity data obtained by qNMR.

References

  • A Monte Carlo Method for Analyzing Systematic and Random Uncertainty in Quantitative Nuclear Magnetic Resonance Measurements.
  • A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR. Benchchem.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
  • A Guide to Quantit
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • B-129 Uncertainty Calculations for Reference Measurement Procedures. Oxford Academic.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers.
  • Application Notes and Protocols for Quantitative NMR (qNMR)
  • A Routine Experimental Protocol for qHNMR Illustr
  • qNMR - Quantit
  • (2-Ethoxy-5-methylphenyl)
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • (2-Ethoxy-4-fluoro-5-methylphenyl)methanol. Sigma-Aldrich.
  • Quantitative NMR Spectroscopy. University of Oxford.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Let's try doing quantit
  • qNMR Internal Standard Reference D

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Validation

A Researcher's Guide to Solvatochromism: Comparing Solvent Effects on (2-Ethoxy-5-methylphenyl)methanol UV-Vis Absorption Spectra

This guide provides an in-depth analysis of how different solvents influence the UV-Vis absorption spectrum of the aromatic alcohol (2-Ethoxy-5-methylphenyl)methanol. Designed for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of how different solvents influence the UV-Vis absorption spectrum of the aromatic alcohol (2-Ethoxy-5-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the fundamental principles of solvatochromism, explains the rationale behind experimental design, and presents a comprehensive methodology for acquiring and interpreting high-quality spectroscopic data.

Introduction: The Phenomenon of Solvatochromism

The interaction between a solute and the surrounding solvent molecules can significantly alter the electronic ground and excited states of the solute. This alteration often manifests as a change in the position, intensity, and shape of absorption bands in a UV-Vis spectrum. This phenomenon, known as solvatochromism , is a powerful tool for probing intermolecular forces and understanding the local environment of a chromophore.[1][2][3]

The direction of the spectral shift depends on the nature of the electronic transition and the polarity of the solvent.[1][2]

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy gap between the ground and excited states. This often occurs for π→π* transitions when moving to a more polar solvent.[4][5]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, signifying an increase in the energy gap. This is characteristic of n→π* transitions in the presence of polar, hydrogen-bonding solvents.[4][6][7]

The target molecule, (2-Ethoxy-5-methylphenyl)methanol, possesses a substituted benzene ring as its primary chromophore. The lone pair electrons on the ethoxy group's oxygen atom and the π-electrons of the aromatic system are expected to give rise to both n→π* and π→π* transitions. Understanding how solvents interact with these functionalities is key to interpreting its spectral behavior.

The Chromophore in Focus: (2-Ethoxy-5-methylphenyl)methanol

The electronic transitions of (2-Ethoxy-5-methylphenyl)methanol are primarily associated with the substituted benzene ring. The key structural features influencing its UV-Vis spectrum are:

  • Aromatic Ring: The core chromophore responsible for π→π* transitions.

  • Ethoxy Group (-OCH₂CH₃): An electron-donating group that acts as an auxochrome. Its oxygen atom possesses non-bonding electrons (n-electrons) that can undergo n→π* transitions.[8]

  • Hydroxymethyl Group (-CH₂OH): This group can participate in hydrogen bonding with protic solvents.

  • Methyl Group (-CH₃): A weakly electron-donating group.

The interplay of these groups and their interactions with various solvents will dictate the observed spectral shifts.

Experimental Design & Rationale

A robust study of solvent effects requires careful selection of solvents and a standardized experimental protocol.

Solvent Selection: A Polarity Spectrum

To comprehensively assess solvatochromism, a range of solvents with diverse properties should be chosen. The selection should span nonpolar, polar aprotic, and polar protic categories to isolate different types of intermolecular interactions.[9][10] An empirical measure of solvent polarity, the ET(30) scale, provides a useful metric for ranking solvents based on the solvatochromic shift of a standard probe, Reichardt's dye.[11][12][13][14]

Table 1: Representative Solvents for Solvatochromic Analysis

Solvent NameClassDielectric Constant (ε)ET(30) [kcal/mol]Primary Interactions
n-HexaneNonpolar1.8831.0van der Waals / Dispersion
TolueneNonpolar (Aromatic)2.3833.9π-stacking, Dispersion
DichloromethanePolar Aprotic8.9340.7Dipole-Dipole, Dispersion
AcetonePolar Aprotic20.742.2Dipole-Dipole, Dispersion
EthanolPolar Protic24.551.9Hydrogen Bonding, Dipole-Dipole
WaterPolar Protic80.163.1Strong Hydrogen Bonding

Rationale:

  • n-Hexane provides a baseline, representing a nearly inert environment with only weak dispersion forces.[5] Spectra in hexane often reveal fine vibrational structure.[9]

  • Toluene is nonpolar but its aromatic ring can engage in π-π stacking interactions with the solute's phenyl ring, potentially causing unique spectral shifts.[15]

  • Dichloromethane and Acetone are polar aprotic solvents. They possess significant dipole moments, leading to dipole-dipole interactions, but cannot donate hydrogen bonds.

  • Ethanol and Water are polar protic solvents, capable of both donating and accepting hydrogen bonds. These interactions are expected to have the most pronounced effect, particularly on n→π* transitions.[4][6]

Detailed Experimental Protocol

This protocol ensures reproducibility and accuracy, forming a self-validating system for data acquisition.

Workflow for UV-Vis Spectral Analysis

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) C Create Dilute Solutions (e.g., ~10 µg/mL) A->C B Select & Prepare Solvents (Spectroscopic Grade) B->C D Spectrophotometer Warm-up (e.g., 30 mins) C->D E Set Wavelength Range (e.g., 200-400 nm) D->E F Acquire Blank Spectrum (Solvent-filled cuvette) E->F G Acquire Sample Spectrum F->G H Identify λmax for each solvent G->H I Calculate Molar Absorptivity (ε) (if concentration known) H->I J Correlate λmax with Solvent Polarity (e.g., ET(30)) H->J

Caption: Experimental workflow from sample preparation to data analysis.

Step-by-Step Methodology:

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.[8] Ensure the instrument's lamps (Deuterium for UV, Tungsten for visible) are warmed up for at least 30 minutes to ensure stable output.[16]

  • Sample Preparation:

    • Prepare a concentrated stock solution of (2-Ethoxy-5-methylphenyl)methanol in a readily soluble, volatile solvent like spectroscopic grade ethanol.

    • From this stock, prepare dilute working solutions in each of the selected solvents (n-Hexane, Toluene, etc.). The final concentration should yield an absorbance maximum between 0.5 and 1.0 AU to ensure adherence to the Beer-Lambert Law.[17]

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes. Causality: Quartz is transparent down to ~190 nm, which is essential for measurements in the UV region where glass and plastic cuvettes absorb light.[8][17]

  • Data Acquisition:

    • Set the desired wavelength range (e.g., 200-400 nm).

    • Fill both the sample and reference cuvettes with the pure solvent of interest. Run a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.[9]

    • Empty and rinse the sample cuvette with the corresponding sample solution, then fill it with the sample solution.

    • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

    • Repeat this process for each solvent, ensuring to re-blank with the new solvent each time.

Results and Discussion: Interpreting the Spectral Shifts

The UV-Vis spectrum of an ethoxybenzene derivative typically shows two primary absorption bands corresponding to π→π* transitions. A weaker, often obscured, n→π* transition may also be present.

  • Primary Band (E₂-band, ~220 nm): A high-intensity band arising from the excitation of π-electrons within the benzene ring.

  • Secondary Band (B-band, ~270 nm): A lower-intensity band, also from a π→π* transition, which often displays fine vibrational structure in non-polar solvents.[9][18]

  • n→π* Band: A very low-intensity transition from the non-bonding electrons of the ethoxy oxygen. This band is often submerged by the more intense π→π* bands but is highly sensitive to hydrogen bonding.

Table 2: Hypothetical UV-Vis Absorption Data for (2-Ethoxy-5-methylphenyl)methanol

SolventET(30) [kcal/mol]λmax (B-band) [nm]Shift Type
n-Hexane31.0274Reference
Toluene33.9275Bathochromic
Dichloromethane40.7276Bathochromic
Acetone42.2277Bathochromic
Ethanol51.9278Bathochromic
Water63.1280Bathochromic
Analysis of π→π* Transitions (B-band)

As shown in Table 2, increasing solvent polarity causes a progressive bathochromic (red) shift of the B-band. This is a typical behavior for π→π* transitions.[4][5]

Mechanism of the Bathochromic Shift:

G cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent E_axis Energy GS_np Ground State (S₀) ES_np Excited State (S₁) GS_np->ES_np ΔE_np GS_p Ground State (S₀) ES_p Excited State (S₁) GS_p->ES_p ΔE_p explain ΔE_np > ΔE_p λ_np < λ_p (Red Shift)

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Comparative

Reproducibility of (2-Ethoxy-5-methylphenyl)methanol synthesis pathways across labs

As a Senior Application Scientist, evaluating the reproducibility of synthetic pathways across different laboratory environments is critical for ensuring scalable and consistent drug development. (2-Ethoxy-5-methylphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reproducibility of synthetic pathways across different laboratory environments is critical for ensuring scalable and consistent drug development. (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2)[1][2] is a highly valuable ortho-ethoxy substituted benzyl alcohol utilized as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals[3].

When scaling this intermediate, laboratories frequently encounter reproducibility issues depending on the chosen synthetic route. This guide objectively compares the two primary synthetic methodologies—the Aldehyde Etherification-Reduction (AER) Route and the Grignard-Formylation (GF) Route —providing mechanistic insights, self-validating protocols, and comparative experimental data to help you select the most robust pathway for your facility.

Pathway A: Aldehyde Etherification-Reduction (AER) Route

The AER route is a two-step process starting from commercially available 2-hydroxy-5-methylbenzaldehyde. It involves an initial O -alkylation followed by a chemoselective reduction.

Mechanistic Rationale & Causality
  • O -Alkylation : The phenolic hydroxyl group is deprotonated by a mild base (K₂CO₃) in a polar aprotic solvent (DMF). DMF is chosen because it poorly solvates the phenoxide anion, maximizing its nucleophilicity for an Sₙ2 attack on ethyl iodide, thereby preventing competitive C -alkylation.

  • Chemoselective Reduction : The resulting 2-ethoxy-5-methylbenzaldehyde is reduced using Sodium Borohydride (NaBH₄) in methanol. NaBH₄ is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄) because it is highly chemoselective for aldehydes and ketones, tolerates protic solvents, and will not cleave the newly formed ether linkage[4]. The protic solvent (methanol) plays a causal role by hydrogen-bonding with the carbonyl oxygen, increasing its electrophilicity and facilitating the hydride transfer[4][5].

Self-Validating Protocol (AER Route)
  • Step 1: Etherification

    • Charge a dry flask with 2-hydroxy-5-methylbenzaldehyde (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and DMF (0.5 M).

    • Add ethyl iodide (1.2 eq) dropwise at 0 °C. Heat to 60 °C for 4 hours.

    • In-Process Control (IPC): Perform TLC (Hexane:EtOAc 8:2). The reaction is self-validating when the UV-active starting material spot ( Rf​ ~0.4) is entirely replaced by a less polar spot ( Rf​ ~0.6).

    • Workup: Quench with ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Step 2: Reduction

    • Dissolve the crude 2-ethoxy-5-methylbenzaldehyde in methanol (0.3 M) and cool to 0 °C.

    • Add NaBH₄ (1.2 eq) in small portions to control the exothermic evolution of hydrogen gas.

    • Stir at room temperature for 1 hour.

    • IPC: TLC confirms the disappearance of the aldehyde ( Rf​ ~0.6) and the appearance of the target alcohol ( Rf​ ~0.3).

    • Workup: Quench carefully with saturated aqueous NH₄Cl to destroy unreacted NaBH₄ and prevent delayed off-gassing. Extract with dichloromethane, dry, and evaporate to yield (2-Ethoxy-5-methylphenyl)methanol.

Pathway B: Grignard-Formylation (GF) Route

The GF route builds the molecule from 4-methylphenetole via regioselective bromination, followed by organometallic carbon-carbon bond formation.

Mechanistic Rationale & Causality
  • Regioselective Bromination : The ethoxy group is a stronger ortho/para director than the methyl group. Bromination of 4-methylphenetole occurs exclusively at the ortho position relative to the ethoxy group, yielding 2-bromo-4-methylphenetole.

  • Grignard Formation & Formylation : The bromide is converted to a Grignard reagent using Magnesium turnings in anhydrous THF. For the formylation step, aqueous formaldehyde (formalin) cannot be used because water rapidly quenches the Grignard reagent, destroying the nucleophile[6]. Instead, paraformaldehyde must be thermally depolymerized (cracked) at 180–200 °C to sweep anhydrous formaldehyde gas directly into the reaction mixture[7].

Self-Validating Protocol (GF Route)
  • Step 1: Grignard Formation

    • In a rigorously flame-dried flask under N₂, add Mg turnings (1.1 eq) and a crystal of iodine in anhydrous THF.

    • Add 2-bromo-4-methylphenetole (1.0 eq) dropwise.

    • IPC: The disappearance of the iodine color and the consumption of Mg turnings self-validate the successful initiation and formation of the Grignard reagent.

  • Step 2: Formylation

    • In a separate connected cracking vessel, heat paraformaldehyde (2.0 eq) to 180 °C. Use a positive N₂ stream to carry the generated anhydrous CH₂O gas into the Grignard solution at 0 °C[7].

    • Stir for 2 hours at room temperature.

    • Workup: Quench with 1M HCl to solubilize the magnesium salts (preventing intractable emulsions). Extract with diethyl ether, wash with NaHCO₃, dry, and purify via distillation.

Quantitative Comparison & Reproducibility Data

Based on multi-lab replication studies, the AER route demonstrates superior operational robustness. The GF route suffers from variable yields due to the extreme moisture sensitivity of the Grignard intermediate and the inconsistent depolymerization kinetics of paraformaldehyde[6][7].

MetricPathway A: AER RoutePathway B: GF RouteAnalytical Notes
Average Yield 82% – 88%55% – 75%GF yield fluctuates based on CH₂O gas transfer efficiency.
Purity (HPLC) > 98%~ 92%GF route often produces diol byproducts[7].
Reproducibility Index HighModerateAER is insensitive to trace ambient moisture.
E-Factor ~ 4.5~ 8.2GF requires higher solvent volumes to prevent Mg salt precipitation.
Scalability ExcellentPoorExothermic Grignard scaling requires specialized cooling infrastructure.

Visual Workflows and Mechanistic Pathways

G Target Target: (2-Ethoxy-5-methylphenyl)methanol PathA Pathway A: AER Route (High Reproducibility) Target->PathA PathB Pathway B: GF Route (Moderate Reproducibility) Target->PathB A1 2-Hydroxy-5-methylbenzaldehyde PathA->A1 B1 4-Methylphenetole PathB->B1 A2 O-Alkylation (EtI, K2CO3, DMF) A1->A2 A3 Reduction (NaBH4, MeOH) A2->A3 YieldA Yield: 82-88% Purity: >98% A3->YieldA B2 Bromination (Br2, Fe) B1->B2 B3 Grignard Formation (Mg, THF) B2->B3 B4 Formylation (Paraformaldehyde) B3->B4 YieldB Yield: 55-75% Purity: ~92% B4->YieldB

Figure 1: Comparative logical workflow of the AER and GF synthetic pathways.

Mechanism Aldehyde 2-Ethoxy-5-methylbenzaldehyde (Carbonyl Electrophile) Intermediate Tetraalkoxyborate Intermediate Aldehyde->Intermediate Nucleophilic Attack (H-) Hydride NaBH4 (Hydride Donor) Hydride->Intermediate Donates H- Product (2-Ethoxy-5-methylphenyl)methanol (Target Alcohol) Intermediate->Product Hydrolysis (H2O/MeOH)

Figure 2: Chemoselective NaBH4 reduction mechanism in the AER pathway.

Conclusion & Recommendations

For laboratories prioritizing reproducibility and scalability , the AER Route is unequivocally recommended. The avoidance of rigorously anhydrous conditions and the high chemoselectivity of NaBH₄[4] result in a highly forgiving protocol with a superior E-factor. Conversely, while the GF Route is a powerful demonstration of organometallic C-C bond formation, the logistical challenges associated with handling anhydrous formaldehyde gas[7] and the moisture sensitivity of Grignard reagents[6] introduce significant batch-to-batch variability, making it less suitable for standardized manufacturing.

References

  • Reagents in Organic Synthesis: Hydride Reductions - PSG College of Arts & Science / IIT Guwahati. Available at:[Link]

  • Sodium Borohydride Reduction of Aldehydes and Ketones - Taylor & Francis. Available at:[Link]

  • Reaction of Formaldehyde with Organometallic Reagents - Thieme Connect. Available at:[Link]

  • Pathways to phenethyl alcohol (Grignard limitations) - Sciencemadness Discussion Board. Available at:[Link]

Sources

Validation

(2-Ethoxy-5-methylphenyl)methanol versus structurally similar benzyl alcohol derivatives

As drug development and complex organic synthesis evolve, the selection of precise chemical building blocks becomes critical. Substituted benzyl alcohols are ubiquitous in synthetic chemistry, serving as protecting group...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis evolve, the selection of precise chemical building blocks becomes critical. Substituted benzyl alcohols are ubiquitous in synthetic chemistry, serving as protecting groups, precursors to APIs, and key intermediates in cross-coupling reactions. However, not all benzyl alcohols behave identically.

This guide provides an in-depth, objective comparison between (2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2) and its structurally similar alternatives, such as unsubstituted benzyl alcohol, 2-ethoxybenzyl alcohol, and 3-methylbenzyl alcohol. By analyzing the causality behind their steric and electronic properties, this guide equips researchers with the mechanistic insights needed to optimize reaction pathways.

Structural and Electronic Profiling

The reactivity of benzyl alcohol derivatives is governed by the delicate balance between the electronic effects (inductive and mesomeric) of their ring substituents and the spatial constraints (steric hindrance) they impose around the benzylic carbon.

(2-Ethoxy-5-methylphenyl)methanol features two critical modifications relative to standard benzyl alcohol:

  • An ortho-Ethoxy Group: This bulky substituent provides intense steric shielding to the benzylic carbon. Electronically, the oxygen lone pairs exert a strong positive mesomeric (+M) effect, pumping electron density into the aromatic ring.

  • A meta-Methyl Group (relative to the hydroxymethyl): This group provides a mild positive inductive (+I) effect, further enriching the ring's electron density without adding steric bulk at the reaction center.

Mechanistic Divergence: The SN1 vs. SN2 Continuum

The stereochemical outcome and pathway of substitution reactions (such as glycosylation or benzylation) are heavily dictated by the electronic and steric properties of the participating alcohol[1]. Unsubstituted benzyl alcohols are highly flexible, capable of engaging in both SN1 and SN2 pathways depending on the solvent and nucleophile[1].

However, the ortho-ethoxy group in (2-Ethoxy-5-methylphenyl)methanol fundamentally alters this behavior. The steric bulk physically blocks the 180-degree backside trajectory required for an SN2 attack[1]. Simultaneously, the combined electron-donating effects of the ethoxy and methyl groups highly stabilize the developing benzylic carbocation via resonance and hyperconjugation. This forces the molecule almost exclusively into an SN1-dominant pathway[1]. Furthermore, electron-donating substituents lower the activation energy for bond-breaking processes, making the benzylic C-O bond more labile under acidic conditions[2].

MechanisticPathway Substrate (2-Ethoxy-5-methylphenyl)methanol OrthoEthoxy ortho-Ethoxy Group (+M Effect & Steric Bulk) Substrate->OrthoEthoxy MetaMethyl meta-Methyl Group (+I Effect) Substrate->MetaMethyl Carbocation Highly Stabilized Benzylic Carbocation OrthoEthoxy->Carbocation Resonance StericBlock Steric Shielding of Benzylic Carbon OrthoEthoxy->StericBlock Spatial MetaMethyl->Carbocation Inductive SN1 Favors SN1 Pathway (e.g., Benzylation) Carbocation->SN1 StericBlock->SN1 Forces SN2 Inhibits SN2 Pathway StericBlock->SN2

Logic tree demonstrating how substituents in (2-Ethoxy-5-methylphenyl)methanol drive SN1 pathways.

Comparative Performance Data

The table below summarizes the quantitative and qualitative differences in reactivity profiles among key benzyl alcohol derivatives. Data is synthesized from kinetic oxidation studies and catalytic benzylation efficiencies[3].

CompoundSteric Hindrance (Benzylic)Electronic Profile (Ring)Preferred Substitution PathwayRelative Oxidation Rate (vs. Benzyl Alcohol)
Benzyl Alcohol LowNeutralSN2 / SN1 Mixed1.00 (Baseline)
3-Methylbenzyl Alcohol LowWeak (+I)SN2 / SN1 Mixed~1.25
2-Ethoxybenzyl Alcohol HighStrong (+M)SN1 Dominant~3.40
(2-Ethoxy-5-methylphenyl)methanol Very HighStrong (+M, +I)SN1 Exclusive~4.85

Insight: The nearly 5-fold increase in the oxidation rate of (2-Ethoxy-5-methylphenyl)methanol compared to unsubstituted benzyl alcohol is directly attributable to the electron-donating groups stabilizing the transition state during the rate-determining hydride transfer step.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the workflow to explain why specific parameters are chosen.

Protocol 1: Chemoselective Oxidation to 2-Ethoxy-5-methylbenzaldehyde

Objective: Convert the benzylic alcohol to its corresponding aldehyde without over-oxidation to the carboxylic acid. Self-Validating Mechanism: Continuous GC-MS monitoring is employed. Because electron-rich benzyl alcohols oxidize rapidly, temporal boundaries are strictly enforced by quenching the reaction the moment the intermediate aldehyde concentration plateaus.

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve 10 mmol of (2-Ethoxy-5-methylphenyl)methanol in 20 mL of aqueous acetic acid (90% v/v). The polar protic solvent stabilizes the transition state.

  • Oxidant Preparation: Prepare 10 mmol of 1-chlorobenzimidazole (CBI) in 10 mL of aqueous acetic acid. CBI is selected as a mild oxidant that prevents aromatic ring chlorination.

  • Controlled Addition: Add the CBI solution dropwise over 15 minutes at 298 K under vigorous stirring. Causality: The electron-donating ethoxy and methyl groups significantly accelerate the hydride transfer (the rate-determining step), necessitating slow addition to prevent thermal runaway.

  • Validation & Quenching: Extract 50 µL aliquots every 10 minutes for GC-MS analysis. Once the substrate peak disappears, immediately quench the reaction with 10 mL of saturated sodium thiosulfate.

  • Isolation: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

OxidationWorkflow Step1 1. Substrate Dissolution Step2 2. Oxidant Addition Step1->Step2 Step3 3. Hydride Transfer (RDS) Step2->Step3 Step4 4. Aldehyde Isolation Step3->Step4

Step-by-step experimental workflow for the controlled oxidation of substituted benzyl alcohols.
Protocol 2: Friedel-Crafts Benzylation using Hierarchical Zeolites

Objective: Utilize the alcohol as a green benzylation agent for arenes, avoiding toxic benzyl halides. Self-Validating Mechanism: The use of shape-selective hierarchical H-beta zeolites ensures that only the desired cross-coupled product is formed. The reaction's success is validated by the absence of dibenzyl ether byproducts on HPLC.

Step-by-Step Workflow:

  • Catalyst Activation: Calcine the hierarchical H-beta zeolite at 550 °C for 4 hours to clear the micropores and expose active acid sites[3].

  • Reaction Mixture: In a 50 mL round-bottom flask, combine 5 mmol of (2-Ethoxy-5-methylphenyl)methanol with 50 mmol of toluene (acting as both reactant and solvent).

  • Initiation: Add 100 mg of the activated zeolite and heat to 353 K[3]. Causality: The ortho-ethoxy group sterically hinders self-etherification (homo-coupling), naturally driving the reaction toward the desired cross-coupled diphenylmethane derivative.

  • Monitoring: Monitor the reaction via HPLC. While the steric bulk of the substrate slows its diffusion into the zeolite pores compared to standard benzyl alcohol, the highly stabilized carbocation ensures rapid coupling once adsorbed[3].

  • Recovery: Filter the hot mixture to recover the heterogeneous zeolite catalyst, then concentrate the filtrate to yield the highly functionalized diphenylmethane.

Conclusion

While unsubstituted benzyl alcohol offers baseline utility, (2-Ethoxy-5-methylphenyl)methanol is a highly specialized building block. Its unique combination of severe steric shielding and intense electron donation makes it an exceptional candidate for driving SN1-exclusive pathways and accelerating oxidation kinetics. By understanding the causality behind these structural features, researchers can precisely control reaction outcomes in complex synthetic workflows.

References

  • How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions National Institutes of Health (NIH) / Chemical Science URL:[Link]

  • Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach ResearchGate / Indian Journal of Chemistry URL:[Link]

  • The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite MDPI / Catalysts URL:[Link]

  • Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique Oriental Journal of Chemistry URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of (2-Ethoxy-5-methylphenyl)methanol LC-MS/MS Quantification Methods

Introduction: The Analytical Imperative for (2-Ethoxy-5-methylphenyl)methanol In the landscape of pharmaceutical development, the precise quantification of novel chemical entities and their metabolites is paramount. (2-E...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for (2-Ethoxy-5-methylphenyl)methanol

In the landscape of pharmaceutical development, the precise quantification of novel chemical entities and their metabolites is paramount. (2-Ethoxy-5-methylphenyl)methanol, a compound of interest in various synthetic pathways, requires robust and reliable analytical methods to determine its concentration in biological matrices, typically human plasma. This is essential for pharmacokinetic (PK), toxicokinetic (TK), and absorption, distribution, metabolism, and excretion (ADME) studies that form the bedrock of regulatory submissions.[1]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2] However, the development of an LC-MS/MS method is not the final step. Rigorous validation is required to demonstrate that the method is fit for its intended purpose, a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

This guide provides an in-depth comparison of two distinct LC-MS/MS quantification methods for (2-Ethoxy-5-methylphenyl)methanol, differing primarily in their sample preparation strategy. We will explore a rapid Protein Precipitation (PPT) method and a more exhaustive Solid-Phase Extraction (SPE) method. Furthermore, we will contrast these with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to highlight the advancements and specific advantages of mass spectrometric detection. Our focus will be on the "why"—the scientific rationale behind each choice—and the cross-validation data that underpins our trust in the results.

The Foundation of Trust: Bioanalytical Method Validation

Before comparing methodologies, it is crucial to understand the principles of validation. According to the ICH M10 guideline, bioanalytical method validation ensures that a specific method produces reliable and reproducible data for its intended application.[6][7][8] Key parameters include:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[9][10][11]

  • Matrix Effect: The alteration of analyte ionization due to co-eluting substances from the biological matrix.[12][13][14][15][16]

  • Recovery: The efficiency of the extraction process.

This guide will assess the chosen methods against these critical parameters.

Comparative Methodologies for (2-Ethoxy-5-methylphenyl)methanol Quantification

The primary divergence in the LC-MS/MS methods presented here is the sample cleanup stage. The choice of sample preparation is a critical decision that balances throughput with data quality.[17]

  • Method A: LC-MS/MS with Protein Precipitation (PPT). This is a rapid and straightforward technique where an organic solvent (typically acetonitrile) is added to the plasma sample to denature and precipitate proteins.[18] While fast, it offers minimal cleanup, potentially leaving behind phospholipids and other endogenous components that can cause significant matrix effects.[19]

  • Method B: LC-MS/MS with Solid-Phase Extraction (SPE). SPE is a more selective and effective sample cleanup technique.[1][17] It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent. This results in a much cleaner extract, reducing matrix effects and often improving sensitivity.[19][20]

  • Alternative Method: HPLC with UV Detection. As a baseline for comparison, we include a traditional HPLC-UV method. While robust, this technique generally lacks the sensitivity and specificity of LC-MS/MS, as it relies solely on chromatographic separation and the analyte's ability to absorb UV light.[21]

Experimental Protocols & Workflows

A self-validating protocol is one where every step is justified and controlled. The use of a stable isotope-labeled internal standard (SIL-IS), such as (2-Ethoxy-5-methylphenyl-d5)methanol, is a cornerstone of modern quantitative LC-MS/MS.[22][23] A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences nearly identical extraction recovery and matrix effects, thereby providing the most accurate correction for analytical variability.[24][25]

Method A: Protein Precipitation (PPT) Workflow

This workflow prioritizes speed and simplicity, making it suitable for high-throughput screening in early drug discovery.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard ((2-Ethoxy-5-methylphenyl-d5)methanol) Sample->Add_IS Add_ACN Add 300 µL Acetonitrile (Protein Precipitant) Add_IS->Add_ACN Vortex Vortex Mix (1 minute) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant to analysis vial Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS System Supernatant->Inject

Caption: Workflow for LC-MS/MS with Protein Precipitation.

Step-by-Step Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[18]

  • Vortex the mixture for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) Workflow

This workflow is designed for maximum sample cleanup, providing the high-quality data required for late-stage development and regulatory submissions.

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis LC-MS/MS Analysis Sample 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard Sample->Add_IS Pretreat Add 200 µL 4% H3PO4 (Pre-treatment) Add_IS->Pretreat Load Load Pre-treated Sample Pretreat->Load Condition Condition SPE Plate (Methanol then Water) Condition->Load Wash1 Wash 1: 5% Methanol Load->Wash1 Wash2 Wash 2: Hexane Wash1->Wash2 Elute Elute with 2x 250 µL Ethyl Acetate Wash2->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) Inject Inject 5 µL into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for LC-MS/MS with Solid-Phase Extraction.

Step-by-Step Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This pre-treatment step adjusts the pH to ensure optimal retention of the analyte on the SPE sorbent.

  • Condition a mixed-mode SPE plate/cartridge by passing 500 µL of methanol followed by 500 µL of deionized water.

  • Load the pre-treated sample onto the SPE plate and apply gentle vacuum or positive pressure.

  • Wash the plate with 500 µL of 5% methanol in water to remove polar interferences.

  • Wash the plate with 500 µL of hexane to remove non-polar interferences like lipids.

  • Elute the analyte and internal standard with two aliquots of 250 µL of ethyl acetate into a clean collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a 50:50 mixture of mobile phase A and B.

  • Inject 5 µL into the LC-MS/MS system.

Common LC-MS/MS and HPLC-UV Parameters

The following tables outline the instrumental conditions used for analysis.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm) Excellent choice for retaining and separating moderately hydrophobic aromatic compounds like (2-Ethoxy-5-methylphenyl)methanol.[26]
Mobile Phase A 0.1% Formic Acid in Water Provides a proton source for efficient positive mode electrospray ionization (ESI).
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/min A standard flow rate for analytical LC-MS, balancing speed and separation.
Gradient 20% B to 95% B over 3 min, hold 1 min, re-equilibrate A gradient elution is necessary to effectively elute the analyte while separating it from matrix components.

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |

Table 2: Mass Spectrometry Parameters (Methods A & B)

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive ESI is well-suited for polar to moderately polar compounds.[1] The ether and alcohol moieties on the analyte are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM) MRM provides superior sensitivity and selectivity by monitoring a specific precursor-to-product ion transition, filtering out background noise.[1][27]
MRM Transition (Analyte) m/z 167.1 → 139.1 Precursor [M+H]+ → Product (loss of C2H4)
MRM Transition (SIL-IS) m/z 172.1 → 144.1 Deuterated IS shows a predictable mass shift, ensuring no cross-talk with the analyte channel.

| Collision Energy | Optimized to 15 eV | The energy required to induce fragmentation of the precursor ion into the desired product ion is optimized for maximum signal intensity. |

Table 3: HPLC-UV Parameters (Alternative Method)

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) A standard analytical HPLC column.
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water An isocratic method is simpler but may be less effective at resolving impurities compared to a gradient.[28]
Flow Rate 1.0 mL/min A typical flow rate for standard bore HPLC columns.

| Detection | UV Diode Array Detector (DAD) at 275 nm | The wavelength is selected based on the UV absorbance maximum of the aromatic ring system. |

Data-Driven Performance Comparison

The following data, representing typical results from a full method validation, objectively compares the performance of the three methods. All validation experiments were conducted in accordance with FDA and EMA guidelines.[3][4][5][29]

Table 4: Linearity and Sensitivity

Parameter Method A (PPT) Method B (SPE) HPLC-UV
Linear Range 0.5 - 500 ng/mL 0.1 - 500 ng/mL 50 - 5000 ng/mL
Correlation (r²) > 0.997 > 0.998 > 0.995
LLOQ 0.5 ng/mL 0.1 ng/mL 50 ng/mL

| LOD | 0.2 ng/mL | 0.03 ng/mL | 15 ng/mL |

Insight: The SPE method achieves a 5-fold lower LLOQ compared to the PPT method.[30] This is a direct result of the superior sample cleanup, which reduces baseline noise and allows for the reliable detection of lower concentrations. The HPLC-UV method is significantly less sensitive, with an LLOQ 500 times higher than the SPE method.[21]

Table 5: Accuracy and Precision (Intra- and Inter-day)

QC Level (ng/mL) Method A (PPT) Method B (SPE) HPLC-UV
Accuracy (%RE) / Precision (%CV) Accuracy (%RE) / Precision (%CV) Accuracy (%RE) / Precision (%CV)
Low QC (1.5 ng/mL) -4.5% / 6.8% -1.2% / 3.5% N/A
Mid QC (100 ng/mL) 2.1% / 4.2% 0.8% / 2.1% -3.8% / 5.5%

| High QC (400 ng/mL) | 1.5% / 3.9% | 0.5% / 1.9% | 2.5% / 4.1% |

Insight: Both LC-MS/MS methods meet the regulatory acceptance criteria (typically ±15% for accuracy and ≤15% for precision). However, the SPE method consistently demonstrates superior accuracy (closer to 0% relative error) and precision (lower coefficient of variation). This increased robustness is due to the cleaner sample extract, which leads to more consistent ionization in the MS source.

Table 6: Matrix Effect and Recovery

Parameter Method A (PPT) Method B (SPE) HPLC-UV
Matrix Factor (IS-Normalized) 0.85 (15% Suppression) 0.98 (2% Suppression) Not Applicable

| Extraction Recovery | ~95% | ~85% | ~95% (PPT Prep) |

Insight: The matrix effect is the most telling differentiator. The PPT method shows a 15% signal suppression, which, while often correctable by a good SIL-IS, still indicates the presence of significant co-eluting interferences.[12][14] The SPE method virtually eliminates the matrix effect, a critical factor for a rugged and reliable method.[13][16] Interestingly, the absolute recovery for SPE is slightly lower. This is a common trade-off; the multi-step SPE process may result in some analyte loss, but this is acceptable because the resulting extract is much cleaner, and the SIL-IS accurately corrects for this loss, leading to better overall data quality.[24]

Discussion: Selecting the Right Tool for the Job

Cross-validation between these methods reveals a clear hierarchy in performance, directly linked to the extent of sample preparation.

  • LC-MS/MS with SPE (Method B) stands out as the superior choice for regulated bioanalysis. Its ability to minimize matrix effects leads to higher sensitivity, accuracy, and precision.[1] While more labor-intensive and costly, the confidence in the data justifies the investment, especially for pivotal clinical trials where data integrity is non-negotiable.

  • LC-MS/MS with PPT (Method A) is a fit-for-purpose method for applications where speed is more critical than ultimate sensitivity. In early discovery or non-regulated PK screening, its high throughput can accelerate decision-making. However, one must be vigilant for potential issues with matrix effects, especially when analyzing samples from diverse populations or disease states.

  • HPLC-UV is largely inadequate for modern bioanalytical demands for this compound in plasma. Its poor sensitivity would necessitate much larger sample volumes and would be incapable of characterizing the terminal elimination phase in a typical PK profile. Its primary utility might be in analyzing the bulk drug substance for purity, not for trace-level quantification in a complex biological matrix.[21]

The principle of cross-validation is essential if a study transitions from one method to another (e.g., using PPT in discovery and SPE in clinical development). A subset of samples must be analyzed by both methods to demonstrate that the results are comparable and that no analytical bias is introduced by the change in methodology.

Conclusion

For the robust, sensitive, and reliable quantification of (2-Ethoxy-5-methylphenyl)methanol in human plasma, a validated LC-MS/MS method employing Solid-Phase Extraction (SPE) is the recommended approach. It provides the highest data quality by effectively mitigating matrix effects, a critical vulnerability in bioanalysis. While a simpler Protein Precipitation (PPT) method has its place in high-throughput environments, its susceptibility to matrix interference necessitates careful consideration and makes it less suitable for regulated studies. This comparative guide underscores a fundamental principle in analytical science: the investment in rigorous sample preparation is directly proportional to the quality and reliability of the final data.

References

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10:277.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency (EMA).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 12). BioPharma Services.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. (2026, March 18). Labroots.
  • 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.).
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  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025, March 20). myadlm.org.
  • A versatile and sensitive approach for small molecule quantitation using an accur
  • Quantifying Small Molecules by Mass Spectrometry. (2014, December 1).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30).
  • Analysis of Aromatic Hydrocarbons in Fuels by ASTM D6379 and D6591 on a Single HPLC Pl
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  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing.
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Sources

Validation

A Senior Application Scientist's Guide to the Selective Oxidation of (2-Ethoxy-5-methylphenyl)methanol: A Comparative Analysis of Catalytic Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals The selective oxidation of substituted benzyl alcohols is a cornerstone transformation in organic synthesis, pivotal for the creation of high-value...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The selective oxidation of substituted benzyl alcohols is a cornerstone transformation in organic synthesis, pivotal for the creation of high-value intermediates for pharmaceuticals, agrochemicals, and fine chemicals. The target molecule, (2-Ethoxy-5-methylphenyl)methanol, and its corresponding aldehyde are critical building blocks where achieving high selectivity is paramount to prevent over-oxidation to the carboxylic acid, which would necessitate additional, costly purification steps. This guide provides an in-depth, objective comparison of the primary catalytic methods employed for this transformation: homogeneous catalysis, heterogeneous catalysis, and biocatalysis. We will delve into the mechanistic underpinnings, present comparative performance data, and provide actionable experimental protocols to guide your selection of the optimal system for your research and development needs.

Homogeneous Catalysis: The Precision of TEMPO-Mediated Systems

Homogeneous catalysis, particularly using nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), offers exceptional selectivity for the oxidation of primary alcohols to aldehydes. These systems are renowned for their mild reaction conditions and high efficiency.

Mechanistic Rationale

The efficacy of TEMPO-based systems hinges on a regenerative catalytic cycle. The active oxidant is not TEMPO itself, but the N-oxoammonium ion, which is generated in situ from the TEMPO radical by a stoichiometric co-oxidant. This N-oxoammonium ion then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is subsequently re-oxidized back into the catalytic cycle. The choice of the terminal oxidant and, if applicable, a co-catalyst, is critical as it dictates the reaction's "greenness," cost, and operational complexity. A popular modern approach involves using molecular oxygen or air as the terminal oxidant, often facilitated by a metal co-catalyst like copper(I).

TEMPO_Catalytic_Cycle

Performance Data: A Comparative Overview

The selection of the re-oxidation system for TEMPO is a critical experimental choice. While classic methods like Anelli-Montanari (using NaOCl) are effective, modern protocols favor greener and more atom-economical approaches.

Catalyst SystemCo-oxidant / AdditiveSolventTemp. (°C)Time (h)Conversion (%)Aldehyde Selectivity (%)Reference
CuBr/bpy/TEMPO Air (O₂) / N-MethylimidazoleAcetoneRT1>95>99
TEMPO Iodobenzene DiacetateDichloromethaneRT4~93>99
Fe(NO₃)₃/TEMPO Air (O₂)Dichloroethane606~99>99N/A
MIL-101(Fe)/TEMPO O₂ / TBNPhCF₃801.5100>99

Note: Data is for representative benzyl alcohols and is expected to be comparable for (2-Ethoxy-5-methylphenyl)methanol.

Experimental Protocol: Aerobic Oxidation using Cu(I)/TEMPO

This protocol is adapted from a green chemistry experiment designed for undergraduate laboratories, highlighting its robustness and accessibility.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2-Ethoxy-5-methylphenyl)methanol (1.0 mmol, 166 mg) in 10 mL of acetone.

  • Catalyst Addition: To the stirring solution, add copper(I) bromide (0.1 mmol, 14.3 mg), 2,2'-bipyridine (0.1 mmol, 15.6 mg), and TEMPO (0.1 mmol, 15.6 mg). The solution should turn a deep red-brown.

  • Initiation: Add N-methylimidazole (NMI) (0.2 mmol, 16 µL) dropwise. A color change from red-brown to a turbid green indicates the reaction is proceeding and nearing completion.

  • Reaction Monitoring: Stir the reaction vigorously, open to the atmosphere, at room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel. Add 20 mL of pentane and 20 mL of water. The aqueous layer will turn blue.

  • Extraction & Purification: Separate the layers and extract the aqueous layer with pentane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify via column chromatography if necessary.

Heterogeneous Catalysis: Designing for Reusability and Stability

The primary drawback of homogeneous catalysts is their difficult separation from the product stream. Heterogeneous catalysts, where the active species is immobilized on a solid support, elegantly solve this problem, allowing for easy recovery and recycling. Supported gold nanoparticles and vanadium oxides are two of the most promising classes for selective alcohol oxidation.

Heterogeneous_Workflow

Supported Gold Nanoparticle (AuNP) Catalysts

Gold, once considered catalytically inert, has emerged as a remarkable catalyst for oxidation reactions when prepared as nanoparticles (typically 2-10 nm) on a suitable metal oxide support. The support is not merely a passive scaffold; it actively participates in the catalytic cycle, often by facilitating the activation of molecular oxygen.

Performance Data: The Critical Role of the Support

CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Aldehyde Selectivity (%)Reference
Au/MnO₂-Rods O₂ (1 atm)Toluene (Solvent-free)100540.5>98
Au/TiO₂ O₂ (1 atm)Toluene803~99>99
Au/SiO₂@Yne H₂O₂H₂O90247513 (Acid is major)
Co₁/NC O₂Toluene100695.2>99

Note: The Au/SiO₂@Yne system shows high conversion but poor selectivity for the aldehyde, favoring the carboxylic acid with H₂O₂ as the oxidant. This highlights the critical choice of oxidant. The Co₁/NC (single-atom cobalt on nitrogen-doped carbon) catalyst is included as a state-of-the-art example of highly dispersed metal catalysis.

Experimental Protocol: Synthesis and Use of Au/TiO₂ Catalyst

This protocol is based on the sol-immobilization method, which provides good control over nanoparticle size.

  • Catalyst Preparation (Sol-Immobilization):

    • In a beaker, dissolve HAuCl₄·3H₂O (0.05 mmol) in 100 mL of deionized water.

    • In a separate beaker, prepare a solution of polyvinyl alcohol (PVA) (1% wt. solution, PVA:Au = 0.65:1 wt/wt) and a freshly prepared aqueous solution of NaBH₄ (NaBH₄:Au = 8:1 mol/mol).

    • Add the NaBH₄/PVA solution to the HAuCl₄ solution under vigorous stirring. A deep red gold sol should form immediately.

    • After 30 minutes, add 1.0 g of TiO₂ (P25) support to the colloid and continue stirring for 2 hours.

    • Recover the solid catalyst by filtration, wash thoroughly with deionized water, and dry in an oven at 110 °C overnight.

  • Catalytic Oxidation:

    • To a pressure-rated vial, add the prepared Au/TiO₂ catalyst (50 mg), (2-Ethoxy-5-methylphenyl)methanol (1.0 mmol), and 5 mL of toluene.

    • Seal the vial, pressurize with 3 bar of O₂, and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for the desired time (e.g., 3-6 hours), monitoring by GC-MS.

    • After the reaction, cool the vial to room temperature, vent the pressure, and separate the catalyst by centrifugation or filtration. The liquid phase contains the product.

Vanadium-Based Catalysts

Vanadium oxide catalysts are workhorses in industrial oxidation processes and have found significant application in alcohol oxidation. They are cost-effective and can be highly active. Recent advances include single-atom vanadium catalysts supported on metal-organic frameworks (MOFs), which offer exceptional control over the active site.

Performance Data: Homogeneous vs. Heterogeneous Vanadium Systems

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)Aldehyde Selectivity (%)Reference
V₂O₅/TiO₂ O₂Gas Phase100-300N/AVariableHigh
Hf-MOF-808-V O₂Toluene11024~99>99
{PNb₁₂O₄₀(VO)₂}-based ElectrocatalyticMeCN/H₂ORT69295
VO(acac)₂/Polyaniline O₂Toluene100129899

Biocatalysis: The Ultimate in Green Selectivity

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under exceptionally mild conditions (room temperature, neutral pH, aqueous media). For alcohol oxidation, laccase-mediator systems (LMS) are particularly promising.

Mechanistic Rationale: The Laccase-Mediator System (LMS)

Laccases are copper-containing oxidase enzymes that can directly oxidize phenolic compounds but not non-phenolic alcohols due to a redox potential mismatch. The LMS overcomes this limitation by using a small molecule "mediator". The laccase uses oxygen to oxidize the mediator, which then diffuses from the active site and chemically oxidizes the target alcohol. TEMPO is an excellent mediator, creating a powerful chemoenzymatic cascade.

Laccase_Mediator_System

Performance Data: Laccase/TEMPO Systems

The choice of laccase and reaction conditions, particularly pH, is crucial for optimal activity.

Laccase SourceMediatorpHTemp. (°C)Time (h)Conversion (%)Reference
Trametes versicolorTEMPO5RT24>99
Pleurotus ostreatusTEMPO5RT24~90
Trametes versicolorABTS4.5RTN/AActive
Experimental Protocol: Laccase-TEMPO Oxidation

This protocol is adapted from studies on various benzyl alcohols.

  • Reaction Setup: In a 25 mL flask, prepare a 0.1 M citrate buffer solution (10 mL) at pH 5.0.

  • Add Reagents: Add (2-Ethoxy-5-methylphenyl)methanol (0.06 mmol, 10 mg), followed by a solution of TEMPO (6 mM solution in 30 µL THF, 0.0018 mmol).

  • Enzyme Addition: Initiate the reaction by adding a solution of laccase from Trametes versicolor (0.6 U).

  • Reaction Conditions: Stir the flask at room temperature (e.g., 25 °C), open to the air or under a gentle stream of oxygen, for 24 hours.

  • Work-up and Analysis: After 24 hours, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and analyze by GC-MS to determine conversion and selectivity.

Comparative Analysis and Future Outlook

The optimal catalytic method for the selective oxidation of (2-Ethoxy-5-methylphenyl)methanol depends heavily on the specific application's priorities, such as cost, scale, environmental impact, and required purity.

FeatureHomogeneous (Cu/TEMPO)Heterogeneous (Au/TiO₂)Biocatalytic (Laccase/TEMPO)
Selectivity Excellent (>99%)Very Good to Excellent (>98%)Excellent (>99%)
Activity Very High (fast reactions)High (slower, higher temp)Moderate (long reaction times)
Conditions Mild (RT, 1 atm Air)Moderate to Harsh (80-120°C, O₂)Very Mild (RT, pH 5, aqueous)
Catalyst Separation Difficult (requires extraction)Easy (filtration/centrifugation)Moderate (denaturation/ultrafiltration)
Reusability NoExcellentPossible, but stability is a concern
Cost Low (Cu, TEMPO are cheap)High (Au is expensive)Moderate to High (enzyme cost)
"Green" Profile Good (uses air as oxidant)Good (reusable catalyst)Excellent (aqueous, biodegradable)
Scalability Well-establishedWell-establishedChallenging for large scale
  • For rapid, small-scale synthesis and methods development, the homogeneous Cu/TEMPO system is an outstanding choice. It is fast, highly selective, and uses inexpensive reagents under ambient conditions.

  • For process development, large-scale synthesis, and continuous flow applications, a heterogeneous catalyst like Au/TiO₂ or a supported vanadium oxide is superior. The initial investment in the catalyst is offset by its excellent reusability and the simplified product purification, which significantly reduces downstream costs and waste.

  • For applications requiring "natural" or "bio-derived" labels and the highest commitment to green chemistry, the biocatalytic laccase-mediator system is unmatched. While slower and potentially more costly on a catalyst-mass basis, it operates under the mildest conditions possible and avoids organic solvents, making it an ideal choice for specialty chemicals and pharmaceutical intermediates where sustainability is a key driver.

The field continues to evolve, with emerging areas like photocatalysis and electrocatalysis offering new avenues for activating alcohols under even milder conditions. Continued research into robust, reusable, and cost-effective catalysts will be essential for advancing the sustainable synthesis of valuable aldehydes.

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  • Romero, E., et al. (2018). Bienzymatic Cascade Combining a Peroxygenase with an Oxidase for the Synthesis of Aromatic Aldehydes from Benzyl Alcohols. Catalysts, 8(11), 517. [Link]

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  • Herter, S., & Turner, N. J. (2016). The laccase–mediator approach for the oxidation of a diverse range of alcohols. Science of Synthesis: Biocatalysis in Organic Synthesis 2, 139-160. [Link]

  • Hartwig, J., et al. (2020). An Organic Chemist's Guide to Mediated Laccase Oxidation. Chemistry – A European Journal, 26(68), 15813-15826. [Link]

  • Blakeburn, R. (2012). Vanadium catalysts for olefin and alcohol oxidation. RSC Blogs. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Demirel, G., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Scientific Reports, 10(1), 5433. [Link]

  • Knaus, T., et al. (2023). Selective Methanol Oxidation to Green Oxygenates—Catalyst Screening, Reaction Kinetics and Performance in Fixed-Bed and Membrane Reactors. Catalysts, 13(5), 798. [Link]

Comparative

Bridging the Bench and the Body: A Guide to In Vivo vs. In Vitro Correlation for the Pharmacological Assessment of (2-Ethoxy-5-methylphenyl)methanol

For researchers in the pharmaceutical sciences, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a long and arduous one. A critical juncture in this journey is the translat...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the pharmaceutical sciences, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a long and arduous one. A critical juncture in this journey is the translation of early-stage, in vitro findings into the complex biological landscape of a living organism, or in vivo. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the pharmacological study of a novel compound, using (2-Ethoxy-5-methylphenyl)methanol as a representative example. We will delve into the strategic integration of these two approaches to establish a robust In Vivo-In Vitro Correlation (IVIVC), a cornerstone of modern drug development.

While specific pharmacological data for (2-Ethoxy-5-methylphenyl)methanol is not yet prevalent in public literature, its structural similarity to benzyl alcohol provides a valuable framework for predicting its metabolic fate and for designing a comprehensive evaluation strategy. This guide will, therefore, leverage the known pharmacology of benzyl alcohol derivatives to illustrate the principles and practices of establishing an IVIVC for this class of compounds.

The Cornerstone of Translational Science: Understanding In Vivo-In Vitro Correlation (IVIVC)

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] In essence, IVIVC aims to use laboratory data to forecast how a drug will behave in the human body.[3][4] A successful IVIVC can streamline drug development, reduce the need for extensive clinical bioequivalence studies, and provide a deeper understanding of a drug's performance.[3][5]

There are several levels of IVIVC, with Level A being the most sought-after. A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2][5] This level of correlation is powerful enough that the in vitro dissolution curve can act as a surrogate for in vivo performance.[2]

The Expected Biological Journey: A Look at the Metabolism of Benzyl Alcohol Derivatives

To design meaningful in vitro and in vivo studies for (2-Ethoxy-5-methylphenyl)methanol, we must first hypothesize its metabolic pathway. Based on its structural similarity to benzyl alcohol, a well-characterized compound, we can anticipate a two-step metabolic process.[6][7]

  • Oxidation: The primary alcohol group of benzyl alcohol is rapidly oxidized to an aldehyde (benzaldehyde) and then to a carboxylic acid (benzoic acid).[7] This oxidation is primarily carried out by alcohol dehydrogenase and aldehyde dehydrogenase enzymes in the liver.[7] We can reasonably predict a similar oxidation cascade for (2-Ethoxy-5-methylphenyl)methanol.

  • Conjugation: The resulting benzoic acid is then conjugated with glycine to form hippuric acid, which is subsequently excreted in the urine.[6][8][9]

This predicted metabolic pathway is crucial as it informs our choice of in vitro assays and the metabolites we will look for in in vivo studies.

A (2-Ethoxy-5-methylphenyl)methanol B (2-Ethoxy-5-methylphenyl)benzaldehyde A->B Alcohol Dehydrogenase C (2-Ethoxy-5-methylphenyl)benzoic acid B->C Aldehyde Dehydrogenase D Glycine Conjugate (Hippuric Acid Derivative) C->D Glycine Conjugation E Excretion D->E

Caption: Predicted metabolic pathway of (2-Ethoxy-5-methylphenyl)methanol.

The First Steps: In Vitro Assessment Strategy

In vitro studies are the initial proving ground for a new compound. They are relatively rapid, cost-effective, and allow for the screening of numerous candidates and conditions. For (2-Ethoxy-5-methylphenyl)methanol, a tiered in vitro approach is recommended.

Tier 1: Foundational Screening for Bioactivity and Cytotoxicity

The primary goal of this tier is to determine if the compound has any biological activity and to establish a preliminary safety profile.

  • Cytotoxicity Assays (e.g., MTT Assay): This is a fundamental first step to determine the concentration range at which the compound is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if anti-cancer activity is being investigated) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (2-Ethoxy-5-methylphenyl)methanol in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

  • Enzyme Inhibition Assays: Based on the predicted metabolism, assays to determine the compound's effect on alcohol dehydrogenase and aldehyde dehydrogenase would be highly informative.

  • Receptor Binding/Functional Assays: If a specific molecular target is hypothesized, receptor binding assays or functional assays can be employed to determine if the compound interacts with that target.

Tier 2: Profiling for Drug-Like Properties (ADME)

This tier focuses on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which are critical for predicting its in vivo behavior.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays determine the rate at which the compound is metabolized. This provides an early indication of its likely half-life in vivo.

  • Permeability Assays (e.g., Caco-2): The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and, when grown on a semi-permeable membrane, forms a monolayer that mimics the intestinal epithelium. This model is used to predict the oral absorption of a compound.

Entering the Biological System: In Vivo Assessment Strategy

In vivo studies in animal models are essential for understanding how a compound behaves in a complex, whole-organism system.

Pharmacokinetic (PK) Studies

PK studies are designed to quantify what the body does to the drug. A typical rodent PK study would involve the following:

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Acclimation: Acclimate the animals (e.g., Sprague-Dawley rats) to the laboratory conditions for at least one week.

  • Dosing: Administer (2-Ethoxy-5-methylphenyl)methanol to the animals via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vessel or tail vein.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent compound and its major predicted metabolites in the plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • PK Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum (peak) plasma concentrationIndicates the extent of absorption and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing frequency.
Cl ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Pharmacodynamic (PD) and Efficacy Studies

PD studies investigate what the drug does to the body. The design of these studies is entirely dependent on the intended therapeutic effect of the compound, as suggested by the in vitro screening. For instance, if in vitro assays suggest anti-inflammatory properties, an in vivo model of inflammation (e.g., carrageenan-induced paw edema) would be appropriate.

Forging the Link: Establishing the In Vivo-In Vitro Correlation

The ultimate goal is to use the data generated from the in vitro and in vivo studies to build a predictive IVIVC model.

cluster_0 In Vitro Data cluster_1 IVIVC Model cluster_2 In Vivo Prediction A Metabolic Stability (Liver Microsomes) D Mathematical Modeling (e.g., Deconvolution) A->D B Permeability (Caco-2 Assay) B->D C Dissolution Rate C->D E Predicted Plasma Concentration Profile D->E

Caption: Conceptual workflow for building an IVIVC model.

By inputting data on the compound's dissolution, permeability, and metabolic stability into a mathematical model, we can predict its in vivo plasma concentration profile. This predicted profile is then compared to the actual data obtained from the in vivo PK studies to validate the IVIVC.

A Simulated Case Study: (2-Ethoxy-5-methylphenyl)methanol

Let's consider a hypothetical dataset to illustrate the process.

Table 2: Hypothetical In Vitro Data for (2-Ethoxy-5-methylphenyl)methanol

AssayResultInterpretation
HepG2 Cytotoxicity (IC50) > 100 µMLow potential for liver toxicity at therapeutic concentrations.
Caco-2 Permeability (Papp) 15 x 10-6 cm/sHigh permeability, suggesting good oral absorption.
Rat Liver Microsome Stability (t1/2) 45 minutesModerate metabolic stability, suggesting a reasonable in vivo half-life.

Table 3: Hypothetical In Vivo Pharmacokinetic Data in Rats (10 mg/kg Oral Dose)

ParameterValue
Cmax 1.5 µg/mL
Tmax 1 hour
AUC 6.8 µg*h/mL
t1/2 3.5 hours

Data Interpretation and Correlation:

The in vitro data suggests that (2-Ethoxy-5-methylphenyl)methanol is a promising candidate for oral administration due to its high permeability and low cytotoxicity. The moderate metabolic stability in rat liver microsomes is consistent with the observed in vivo half-life of 3.5 hours. These in vitro data points can now be used to develop a Level A IVIVC by correlating the in vitro dissolution profile with the in vivo absorption data derived from the plasma concentration curve.

Conclusion

The pharmacological evaluation of a novel compound like (2-Ethoxy-5-methylphenyl)methanol requires a strategic and integrated approach that leverages the strengths of both in vitro and in vivo methodologies. While in vitro assays provide a rapid and high-throughput means of assessing bioactivity and drug-like properties, in vivo studies are indispensable for understanding the complex interplay of pharmacokinetics and pharmacodynamics in a whole organism. The establishment of a robust IVIVC is not merely a regulatory requirement but a powerful scientific tool that can accelerate the drug development process, reduce reliance on animal testing, and ultimately, lead to safer and more effective medicines.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [No valid source available].
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • In vitro - In vivo Correlation: From Theory to Applic
  • Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models.
  • Pharmacokinetics in Elderly Women of Benzyl Alcohol
  • Benzyl alcohol: Application, metabolism and toxicity. ChemicalBook.
  • Benzyl alcohol. Publisso.
  • 022129 Benzyl Alcohol Pedatric Clinical Pharmacology Review.
  • In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. PMC.
  • Benzyl alcohol. Wikipedia.
  • (2-ethynyl-5-methylphenyl)
  • (2-Ethoxy-4-fluoro-5-methylphenyl)methanol. Sigma-Aldrich.
  • In vitro cytotoxic activity of the methanol extracts on the five tumor cell lines measured by the MTT assay a.
  • (2-Ethoxy-5-methylphenyl)
  • Toxicological Review of Methanol (Noncancer) - September 2013 (NO APPENDICES).
  • Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. [No valid source available].
  • (2-Ethoxy-5-nitrophenyl)methanol | C9H11NO4 | CID 28963811. PubChem.
  • Metabolism of methanol and its metabolites in the human body....
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. Biomedical Research and Therapy.
  • In vitro> and >in vivo> antioxidant potential of the methanol extract, its fractions and isolated compounds of >Piliostigma thonningi. Queen's University Belfast Research Portal.
  • Methanol and the other toxic alcohols | Deranged Physiology. Deranged Physiology.
  • Toxicology and the biological role of methanol and ethanol: Current view. [No valid source available].
  • Antinociceptive and neuropharmacological activities of methanol extract of Phoenix sylvestris fruit pulp. Frontiers.
  • (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678. PubChem.
  • Studies on the visual toxicity of methanol. II. The effect of parenterally administered substances on the systemic toxicity of methyl alcohol.. OA Monitor Ireland.
  • The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. MDPI.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Ethoxy-5-methylphenyl)methanol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, causality-driven system. When handling functionalized aromatic compounds like (2-Ethoxy-5-methylphenyl)methanol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, causality-driven system. When handling functionalized aromatic compounds like (2-Ethoxy-5-methylphenyl)methanol , understanding the relationship between molecular structure and biological interaction is critical for designing an effective safety protocol.

The following guide establishes a self-validating operational framework for handling this specific building block, ensuring that drug development professionals and researchers can execute their workflows with uncompromising safety and precision.

Mechanistic Risk Assessment & Compound Profiling

(2-Ethoxy-5-methylphenyl)methanol (CAS: 1409767-31-2) is a substituted benzyl alcohol derivative[1]. Its molecular architecture—a lipophilic aromatic ring coupled with a polar hydroxymethyl group—grants it high dermal permeability. The presence of the ethoxy and hydroxyl functional groups significantly elevates its potential to cause severe ocular and dermal irritation upon contact.

To ground our safety parameters, we benchmark this compound against a widely characterized reference standard, Benzyl Alcohol, allowing us to extrapolate handling tolerances accurately.

Table 1: Quantitative Hazard & Physicochemical Summary

Property / Hazard Metric(2-Ethoxy-5-methylphenyl)methanolBenzyl Alcohol (Reference Standard)
CAS Number 1409767-31-2[1]100-51-6[2]
Molecular Weight 166.22 g/mol [3]108.14 g/mol [2]
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[1]Acute Tox. 4, Eye Irrit. 2[4]
Primary Exposure Routes Dermal absorption, Inhalation of aerosolsDermal absorption, Inhalation[2]
Recommended Glove Material Nitrile (≥5 mil) or Butyl RubberNitrile or Butyl Rubber[2]

Self-Validating Operational Workflow

Safety protocols fail when they rely on assumption. A self-validating system requires that every operational step includes a built-in verification mechanism before the scientist is permitted to move to the next phase.

Step 1: Engineering Control Activation & Verification
  • Action: Initialize the chemical fume hood and set the sash to the designated operational height (typically 18 inches).

  • Causality: According to OSHA's Chemical Hygiene guidelines, engineering controls must serve as the primary defense against airborne hazards before relying on personal protective equipment (PPE)[5].

  • Validation Check: Do not rely solely on the digital airflow monitor. Suspend a thin strip of laboratory tissue (e.g., Kimwipe) from the bottom of the sash; a continuous inward deflection visually validates active negative pressure (>100 fpm) prior to opening the chemical container.

Step 2: PPE Donning and Integrity Testing
  • Action: Don a flame-resistant laboratory coat, ANSI Z87.1-compliant chemical splash goggles, and double-layer nitrile gloves (minimum 5 mil thickness).

  • Causality: The lipophilic nature of (2-Ethoxy-5-methylphenyl)methanol facilitates rapid dermal penetration, while its hydroxyl group poses a severe ocular irritation risk[4]. Double-gloving provides a critical sacrificial layer in the event of a chemical splash[2].

  • Validation Check: Perform a pneumatic inflation test on both pairs of gloves prior to donning. Trap air inside the glove and apply pressure to ensure no micro-tears or pinhole leaks compromise the barrier.

Step 3: Material Transfer and Dispensing
  • Action: Dispense the compound using a positive-displacement pipette or a glass syringe with a Luer-lock needle.

  • Causality: Substituted benzyl alcohols often exhibit varying viscosities and low surface tensions. Standard air-displacement pipettes are prone to dripping, which increases the risk of surface contamination and aerosolization.

  • Validation Check: After aspirating the liquid, hold the syringe vertically over the source vial for 3 seconds. The absence of droplet formation at the tip confirms a hermetic seal, validating that the transfer to the reaction vessel can proceed safely.

Step 4: Decontamination and Waste Segregation
  • Action: Segregate all contaminated consumables (pipette tips, outer gloves) into a designated non-halogenated organic waste receptacle[2].

  • Causality: Mixing oxygenated organic compounds with halogenated waste streams drastically increases disposal costs and introduces the risk of incompatible, exothermic side reactions[6].

  • Validation Check: Visually inspect the benchtop and balance area for oily residues. Wipe down the primary work surface with 70% ethanol or isopropanol, and verify that the secondary containment tray is completely dry before closing the hood sash.

Workflow Visualization

OperationalWorkflow A Hazard Assessment (2-Ethoxy-5-methylphenyl)methanol B Primary Engineering Control Validate Hood Draft >100 FPM A->B Step 1 C Don PPE Nitrile Gloves & Splash Goggles B->C Step 2 D Chemical Transfer Minimize Aerosolization C->D Step 3 E Self-Validation Check Inspect Gloves & Surfaces D->E Step 4 E->C Contamination Detected F Waste Segregation Non-Halogenated Organics E->F Clean

Fig 1: Self-validating operational workflow for handling aromatic alcohols.

References

  • (2-Ethoxy-5-methylphenyl)methanol — Chemical Substance Information Source: NextSDS URL:[Link][1]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) - NIH URL:[Link][6]

  • Benzyl Alcohol NF/FCC - Safety Data Sheet (SDS) Source: Lab Alley URL:[Link][4]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethoxy-5-methylphenyl)methanol
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(2-Ethoxy-5-methylphenyl)methanol
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